Technical Documentation Center

1-(2-Bromobutanoyl)-4-methylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromobutanoyl)-4-methylpiperidine
  • CAS: 1119452-32-2

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine

[1] Executive Summary 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2) is a specialized electrophilic intermediate used primarily in medicinal chemistry and organic synthesis.[1][2] Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2) is a specialized electrophilic intermediate used primarily in medicinal chemistry and organic synthesis.[1][2] Structurally, it consists of a 4-methylpiperidine ring acylated by a 2-bromobutanoyl moiety.[1][2] The presence of the


-bromo amide functionality makes it a potent alkylating agent, susceptible to nucleophilic substitution (

) reactions.[1] This compound serves as a critical building block for introducing the 4-methylpiperidine pharmacophore—a motif common in local anesthetics, antihistamines, and piperidine-based alkaloids—into larger molecular scaffolds.[1]

This guide provides a comprehensive technical profile, including physicochemical properties, synthesis protocols, and reactivity patterns, grounded in structural homology and established organic mechanisms.

Chemical Identity & Structure

AttributeDetail
Chemical Name 1-(2-Bromobutanoyl)-4-methylpiperidine
CAS Number 1119452-32-2
Synonyms 1-(2-bromo-1-oxobutyl)-4-methylpiperidine; 4-Methylpiperidine

-bromobutyramide
Molecular Formula

Molecular Weight 248.16 g/mol
SMILES CC1CCN(CC1)C(=O)C(Br)CC
Stereochemistry Contains one chiral center at the

-carbon (C2 of the butanoyl chain).[1][3] typically supplied as a racemate.

Physicochemical Profile

Note: Specific experimental data for this CAS is limited in public registries. Values below are derived from structural homologs (e.g., 1-Boc-4-bromopiperidine, N-acyl piperidines) and calculated consensus models.

Thermodynamic & Physical Properties[1][4]
PropertyValue (Estimated/Predicted)Confidence/Basis
Physical State Viscous Liquid or Low-Melting SolidBased on MW (248) and tertiary amide structure lacking H-bond donors.[1]
Boiling Point 110–125 °C @ 0.5 mmHgExtrapolated from 1-Boc-4-bromopiperidine (BP 100-118°C/0.5 mmHg) [1].[1]
Density 1.25 ± 0.05 g/cm³Estimated based on halogenated piperidine derivatives (approx. 1.34 g/mL for 1-Boc-4-Br-piperidine) [1].[1]
LogP (Octanol/Water) 2.1 – 2.4Lipophilic; predictable partition into organic phases.
Solubility Soluble: DCM, EtOAc, THF, MeOHInsoluble: WaterConsistent with lipophilic alkyl halides.
Flash Point >110 °CPredicted based on high boiling point homologs.
Stability Profile
  • Hydrolysis: The amide bond is relatively stable at neutral pH. The

    
    -bromo group is susceptible to hydrolysis under strongly basic aqueous conditions (forming the 
    
    
    
    -hydroxy amide or elimination products).[1]
  • Thermal: Stable at room temperature; degradation (dehydrohalogenation) may occur upon prolonged heating >150°C.

  • Light Sensitivity: Alkyl bromides can be light-sensitive; storage in amber vials is recommended.[1]

Synthetic Pathways & Reactivity[1]

Synthesis Protocol (Acylation)

The most robust synthesis involves the Schotten-Baumann acylation of 4-methylpiperidine with 2-bromobutanoyl bromide under anhydrous conditions.[1]

Reagents:

  • 4-Methylpiperidine (1.0 equiv)[1]

  • 2-Bromobutanoyl bromide (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylpiperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add 2-bromobutanoyl bromide (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the amine.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Wash with saturated

      
       (to remove excess acid halide derivatives) and brine.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (

    
    , 10-30% EtOAc in Hexanes).
    
Reactivity: Nucleophilic Substitution

The core utility of this compound lies in the reactivity of the C-Br bond. It undergoes


 reactions with amines, thiols, or alkoxides to generate functionalized piperidine derivatives.

Mechanism: The nucleophile attacks the


-carbon from the backside, displacing the bromide ion. Steric hindrance from the ethyl group (butanoyl chain) and the bulky piperidine amide may require elevated temperatures or polar aprotic solvents (DMF, DMSO) for slower nucleophiles.
Visualizing the Reaction Pathway[1]

ReactionPathway Start 4-Methylpiperidine + 2-Bromobutanoyl Bromide Intermediate 1-(2-Bromobutanoyl)- 4-methylpiperidine (Target Compound) Start->Intermediate Acylation (DCM, TEA, 0°C) Product Alpha-Amino Amide (Functionalized Drug Scaffold) Intermediate->Product Sn2 Substitution (HNR2, K2CO3, DMF) SideProduct Elimination Product (Alpha-beta Unsaturated) Intermediate->SideProduct E2 Elimination (Strong Base, Heat)

Figure 1: Synthesis and reactivity flow of 1-(2-Bromobutanoyl)-4-methylpiperidine, highlighting the primary Sn2 pathway and potential elimination side reaction.[1][2][4]

Handling, Safety & Storage

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Note: As an

    
    -bromo amide, this compound is a potential lachrymator  and alkylating agent. Handle with extreme care.
    
Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

  • Container: Tightly sealed amber glass vial.

References

  • PubChem. (2025). 4-Bromo-1-methylpiperidine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Schotten-Baumann Acylation. Retrieved February 15, 2026, from [Link][1]

Sources

Exploratory

Molecular Structure and Conformation of 1-(2-Bromobutanoyl)-4-methylpiperidine: A Technical Guide

Executive Summary 1-(2-Bromobutanoyl)-4-methylpiperidine represents a critical structural motif in medicinal chemistry, serving as a versatile electrophilic intermediate for the synthesis of peptidomimetics and protease...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine represents a critical structural motif in medicinal chemistry, serving as a versatile electrophilic intermediate for the synthesis of peptidomimetics and protease inhibitors (e.g., thrombin or factor Xa inhibitors).[1] Its structure combines a lipophilic, conformationally locked piperidine ring with a reactive


-haloamide warhead.[1]

This guide provides a rigorous analysis of its molecular geometry, stereochemical dynamics, and synthetic protocols. It is designed for medicinal chemists requiring precise control over the stereoelectronic properties of piperidine-based scaffolds.[1]

Part 1: Structural Anatomy and Stereochemistry

To understand the reactivity and spectroscopic signature of this molecule, one must deconstruct it into its rigid and flexible components.

Connectivity and Chiral Centers

The molecule consists of a 4-methylpiperidine ring acylated at the nitrogen by a 2-bromobutanoyl group.[1]

  • The Piperidine Ring: The 4-methyl substitution creates a strong conformational bias.[1]

  • The Linker: An amide bond (

    
    ) connects the ring to the alkyl halide tail.
    
  • The Chiral Center: The

    
    -carbon (C2') of the butanoyl chain bears a bromine atom, a hydrogen, an ethyl group, and the carbonyl. This creates a stereocenter (
    
    
    
    ), making the molecule chiral.
The Piperidine Conformation (The "Anchor")

The piperidine ring exists predominantly in a chair conformation . The position of the methyl group at C4 is the thermodynamic determinant:

  • Equatorial Preference: The methyl group orients equatorially to avoid high-energy 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

  • A-Value: The conformational energy cost (A-value) for a methyl group on a piperidine ring is approximately 1.7–1.9 kcal/mol . This ensures that >95% of the population exists with the methyl group equatorial at room temperature.

The Amide Bond (The "Pivot")

The


 bond exhibits partial double-bond character due to resonance, restricting rotation and enforcing planarity.
  • Rotamers: While N-acyl piperidines can exist as

    
     (trans) or 
    
    
    
    (cis) rotamers, the symmetry of the 4-methylpiperidine ring (relative to the N-C4 axis) simplifies this unless we consider the chiral center.[1]
  • Diastereotopicity: Crucially, the presence of the chiral center at C2' breaks the symmetry of the piperidine ring. The "left" and "right" sides of the piperidine ring (C2 vs. C6) are in different magnetic environments relative to the chiral bromine. This renders the protons on the piperidine ring diastereotopic , a key feature in NMR analysis.

Part 2: Conformational Energy Landscape

The following diagram illustrates the logical flow of conformational stability, moving from high-energy states to the global minimum used in drug design.

ConformationLogic Unstable High Energy State (Boat Conformation) StericClash 1,3-Diaxial Interaction (Methyl Axial) Unstable->StericClash Ring Flip Stable Global Minimum (Chair Conformation) StericClash->Stable Methyl Equatorial (-1.8 kcal/mol) Amide Amide Resonance (Planar N-C=O) Amide->Stable Restricted Rotation Dipole Dipole Minimization (C=O vs C-Br) Dipole->Stable Electrostatic Alignment

Figure 1: Conformational energy minimization logic. The 4-methyl group acts as a locking mechanism, forcing the ring into a specific chair form, while the amide bond restricts the orientation of the side chain.

Part 3: Synthetic Protocol and Methodology

The synthesis involves the acylation of 4-methylpiperidine.[1][2] Due to the high reactivity of 2-bromobutanoyl bromide, strict temperature control is required to prevent double-alkylation or elimination side reactions.[1]

Reagents and Setup
ComponentRoleStoichiometry
4-Methylpiperidine Nucleophile (SM)1.0 equiv
2-Bromobutanoyl bromide Electrophile1.1 equiv
Triethylamine (Et3N) Proton Scavenger1.2 equiv
Dichloromethane (DCM) Solvent0.2 M conc.[1]
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 4-methylpiperidine (1.0 equiv) and dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to control the exotherm.

  • Acylation: Add 2-Bromobutanoyl bromide (1.1 equiv) dropwise over 20 minutes. The solution will turn cloudy as triethylammonium bromide salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , Gradient: 0 
    
    
    
    20% EtOAc in Hexanes).
Synthetic Workflow Diagram

SynthesisFlow Start 4-Methylpiperidine + DCM + Et3N Cool Cool to 0°C Start->Cool Add Add Acid Bromide (Dropwise) Cool->Add React Stir RT (2-4h) Add->React Workup Acid Wash (1M HCl) Remove Amine React->Workup Product Target Molecule (Yellow Oil) Workup->Product

Figure 2: Synthetic workflow for the acylation of 4-methylpiperidine. The acid wash step is critical for removing unreacted starting amine.[1]

Part 4: Spectroscopic Characterization (Validation)

Correctly identifying this molecule requires interpreting complex NMR splitting patterns caused by the interplay of the chiral center and the piperidine ring.

Nuclear Magnetic Resonance ( -NMR)
  • The "Messy" Region (3.5 – 4.5 ppm): You will observe the protons adjacent to the nitrogen (C2 and C6 of the piperidine) as complex multiplets rather than simple doublets/triplets.

    • Reason: The chiral center at C2' makes the "top" and "bottom" faces of the piperidine ring non-equivalent. The axial proton at C2 is chemically distinct from the axial proton at C6.

  • The Alpha-Proton (~4.3 ppm): The proton on the carbon bearing the bromine appears as a triplet or doublet of doublets (depending on the diastereotopic methylene protons of the ethyl group).

  • The Methyl Group (~0.9 ppm): A doublet corresponding to the 4-methyl group.

Infrared Spectroscopy (IR)
  • Amide I Band: Strong absorption at 1640–1650 cm⁻¹ (Tertiary amide C=O stretch).

  • Absence of N-H: No peaks in the 3300 cm⁻¹ region, confirming full acylation.

Part 5: Reactivity and Applications

The 1-(2-Bromobutanoyl)-4-methylpiperidine scaffold is primarily used as an electrophile in Nucleophilic Substitution (


)  reactions.[1]
Mechanism of Action

The carbon attached to the bromine is electron-deficient (electrophilic). Nucleophiles (amines, thiols, or alkoxides) attack this carbon, inverting the stereochemistry (Walden inversion).

  • Application Example: Reaction with a secondary amine yields

    
    -amino amides, a common motif in local anesthetics and anti-arrhythmic drugs.[1]
    
  • Steric Considerations: The adjacent ethyl group (from the butanoyl chain) adds steric bulk, slightly retarding the rate of

    
     reaction compared to a simple acetyl or propionyl analog.
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text for A-values and conformational analysis).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Authoritative source on piperidine ring conformation and stereoelectronic effects).

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry. (Discusses the structural properties of substituted piperidines in drug discovery).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amide resonance and rotamer theory).[3]

Sources

Foundational

Solubility Profile of 1-(2-Bromobutanoyl)-4-methylpiperidine in Organic Solvents

Executive Summary 1-(2-Bromobutanoyl)-4-methylpiperidine is a specialized electrophilic intermediate used primarily in the synthesis of bioactive piperidine derivatives and local anesthetic analogs. As an -haloamide, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine is a specialized electrophilic intermediate used primarily in the synthesis of bioactive piperidine derivatives and local anesthetic analogs. As an


-haloamide, its solubility profile is governed by the interplay between its lipophilic 4-methylpiperidine moiety and the polar, reactive 2-bromobutanoyl core.

This technical guide provides a comprehensive solubility assessment, predictive physicochemical modeling, and validated experimental protocols for researchers utilizing this compound in drug development workflows.

Key Technical Insight: The compound exhibits a "Solubility Inversion" characteristic common to N-acylated piperidines—high solubility in chlorinated and polar aprotic solvents (facilitating homogeneous phase reactions) but sharp insolubility in aliphatic hydrocarbons at low temperatures (enabling purification via crystallization).

Physicochemical Characterization & Solubility Profile

Structural Analysis

The solubility behavior of 1-(2-Bromobutanoyl)-4-methylpiperidine is dictated by three functional domains:

  • The Piperidine Ring (Lipophilic): The 4-methyl substitution increases hydrophobicity compared to unsubstituted piperidines.

  • The Amide Linkage (Polar/H-Bond Acceptor): Provides solubility in alcohols and dipolar aprotic solvents but limits solubility in purely non-polar alkanes.

  • The

    
    -Bromo Substituent:  Increases the molecular dipole moment and density (
    
    
    
    g/mL), enhancing solubility in halogenated solvents like Dichloromethane (DCM).
Solubility Data Table (Standardized at 25°C)

Note: Values are derived from functional group analysis (FGA) of structurally homologous


-bromoamides and validated industrial solvent selection guides.
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation (mg/mL)Process Application
Chlorinated Dichloromethane (DCM)Very High > 500Primary Reaction Solvent
ChloroformVery High > 500NMR Analysis / Reaction
Polar Aprotic THFHigh 300 - 500Reaction Solvent
Ethyl AcetateHigh 200 - 400Extraction / Workup
DMSO / DMFHigh > 500Nucleophilic Substitution (SN2)
Alcohols MethanolHigh > 250Solvolysis Risk (Avoid prolonged storage)
EthanolModerate-High 150 - 250Recrystallization Co-solvent
Isopropanol (IPA)Moderate 50 - 150Recrystallization
Hydrocarbons TolueneModerate 100 - 200High-Temp Reaction Solvent
Hexanes / HeptaneLow < 10Anti-solvent / Precipitation
Aqueous Water (pH 7)Insoluble/Low < 1Aqueous Wash (Removal of salts)

Process Engineering Implications

Reaction Solvent Selection

For synthetic workflows involving the displacement of the bromine atom (e.g., amination), DCM or THF are the optimal choices. They provide high solubility for the substrate while remaining inert to the electrophilic center under standard conditions.

  • Critical Warning: Avoid nucleophilic solvents (like Methanol) at elevated temperatures, as they may displace the bromine or cleave the amide bond over time.

Purification Strategy (Crystallization)

The sharp solubility differential between Ethyl Acetate (High) and Heptane (Low) suggests a binary solvent system for purification:

  • Dissolve crude oil/solid in minimal hot Ethyl Acetate.

  • Slowly add Heptane until turbidity persists.

  • Cool to 0–4°C to induce crystallization.

Experimental Protocols

To validate specific solubility limits for your batch, use the following self-validating protocols.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.

Reagents:

  • Test Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine (100 mg per solvent).

  • Solvents: HPLC grade.

Procedure:

  • Weigh 10 mg of compound into a clear 4 mL glass vial.

  • Add 100 µL of solvent (Resulting conc: 100 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Mark as High Solubility .

    • If undissolved: Proceed to step 4.

  • Add solvent in 100 µL increments , vortexing between additions, until total volume is 2.0 mL (5 mg/mL).

    • If dissolved: Mark as Moderate Solubility .

    • If undissolved: Mark as Low Solubility .

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Objective: Determine precise saturation points for critical process solvents.

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Shake/Stir at 25°C (24h) Start->Equilibration Filtration Filter Supernatant (0.45 µm) Equilibration->Filtration Dilution Dilute with Mobile Phase Filtration->Dilution Analysis HPLC-UV Analysis (210/254 nm) Dilution->Analysis Calculation Calculate Conc. vs Standard Curve Analysis->Calculation

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Sampling: Centrifuge or filter (PTFE, 0.45 µm) to remove undissolved solids.

  • Quantification: Inject the filtrate into an HPLC system (C18 Column, Water/Acetonitrile gradient).

  • Validation: Compare peak area against a 5-point calibration curve of the pure standard.

Synthetic Context & Pathway

Understanding where this compound fits in the synthetic pipeline aids in solvent planning. It is typically generated via the acylation of 4-methylpiperidine and subsequently reacted with nucleophiles.

SynthesisPathway Precursors 4-Methylpiperidine + 2-Bromobutanoyl Chloride Intermediate TARGET: 1-(2-Bromobutanoyl)- 4-methylpiperidine Precursors->Intermediate Acylation (DCM, 0°C) Product Substituted Amide (e.g., Local Anesthetic) Intermediate->Product Nucleophilic Substitution (Amine + Heat)

Figure 2: Synthetic pathway highlighting the target compound as the electrophilic pivot point.

Safety & Handling (E-E-A-T)

Warning: As an


-haloamide, this compound is a potential alkylating agent .
  • Lachrymator Potential: Similar compounds (e.g., bromoacetyl piperidine) are potent lachrymators. Handle only in a fume hood.

  • Skin Absorption: High solubility in DMSO and lipids implies rapid skin absorption. Double-gloving (Nitrile) is mandatory.

  • Decomposition: In the presence of moisture and heat, it may hydrolyze to release HBr and the corresponding carboxylic acid. Store in a cool, dry place under inert gas (Argon/Nitrogen).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine (Structural Analog Data). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for solubility of alkyl halides and amides).
  • European Medicines Agency. (2021). Standard Operating Procedure for Solubility Determination. Retrieved from [Link]

Exploratory

Comprehensive Hazard Assessment &amp; Technical Guide: 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary This technical guide provides an in-depth hazard identification and safety protocol for 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2). As an -haloamide intermediate often utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth hazard identification and safety protocol for 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2). As an


-haloamide intermediate often utilized in the synthesis of piperidine-based pharmaceuticals (analogous to local anesthetics or antihistamines), this compound presents specific risks associated with electrophilic alkylation .

Unlike standard solvent SDSs, this guide focuses on the mechanism of toxicity —specifically the susceptibility of the


-carbon to nucleophilic attack by biological macromolecules—and prescribes engineering controls to mitigate these risks during synthesis and purification.

Part 1: Chemical Identity & Physicochemical Profiling

Substance Identification
ParameterDetail
Chemical Name 1-(2-Bromobutanoyl)-4-methylpiperidine
Synonyms 2-Bromo-1-(4-methylpiperidin-1-yl)butan-1-one;

-Bromoamide intermediate
CAS Number 1119452-32-2
Molecular Formula

Molecular Weight 262.19 g/mol
Structural Class

-Haloamide / Piperidine derivative
Physicochemical Properties (Predicted/Experimental)

Note: As a specialized intermediate, specific experimental values may vary by batch purity. The values below represent the consensus for this structural class.

PropertyValue / CharacteristicImplication for Safety
Physical State Viscous Liquid or Low-melting SolidPotential for surface residue persistence.
Boiling Point >120°C (at reduced pressure)Low volatility, but aerosols are highly hazardous.
Solubility Soluble in DCM, EtOAc, DMSO; Poor in WaterLipophilicity facilitates skin absorption.
Partition Coeff (LogP) ~2.5 (Predicted)High potential for cell membrane penetration.
Reactivity Electrophilic (Alkylating Agent)Reacts violently with strong nucleophiles (amines, thiols).

Part 2: Hazard Identification & Toxicology (Mechanism of Action)[3]

The Core Hazard: Alkylation

The primary danger of 1-(2-Bromobutanoyl)-4-methylpiperidine lies in its


-bromoamide motif . The carbon atom adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing induction of both the oxygen and the bromine.

Toxicological Mechanism: Upon contact with biological tissue, this compound undergoes an


 substitution reaction. Biological nucleophiles—specifically the thiol (-SH) groups in cysteine residues of proteins or glutathione—attack the 

-carbon, displacing the bromide ion. This results in:
  • Protein Adduction: Loss of enzyme function.

  • Depletion of Glutathione: Oxidative stress.

  • DNA Alkylation: Potential mutagenicity (though less common than with smaller alkyl halides, the risk remains).

Mechanism Visualization

The following diagram illustrates the pathway of toxicity from exposure to cellular damage.

ToxicityMechanism Compound 1-(2-Bromobutanoyl)- 4-methylpiperidine Absorption Dermal/Mucosal Absorption Compound->Absorption Lipophilic Tail Target Cellular Nucleophiles (Cysteine -SH, DNA -NH2) Absorption->Target Intracellular Transport Reaction SN2 Alkylation (Irreversible Binding) Target->Reaction Electrophilic Attack Outcome Cell Death / Sensitization (Haptenization) Reaction->Outcome Loss of Function

Figure 1: Toxicological pathway showing the progression from exposure to irreversible protein alkylation.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous


-bromoamides:
  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Irreversible damage due to alkylation of corneal proteins).

  • Skin Sensitization: Category 1 (High frequency of allergic contact dermatitis).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Part 3: Safe Handling & Engineering Controls

Hierarchy of Controls

Handling this compound requires a strict adherence to containment strategies. Reliance solely on PPE is insufficient due to the compound's lipophilicity and alkylating potential.

Operational Workflow

The following workflow mandates the "Cradle-to-Grave" handling of the substance within a laboratory setting.

SafeHandling Storage Storage: <4°C, Inert Gas (Prevent Hydrolysis) Transfer Transfer: Fume Hood ONLY (Face Velocity > 0.5 m/s) Storage->Transfer Double Containment Reaction Reaction: Closed Vessel (Temp Control) Transfer->Reaction Dripless Syringe Quench Quenching: Chemically Destroy (Amine/Base Treatment) Reaction->Quench In-situ Deactivation Waste Waste: Halogenated Organic (Segregated) Quench->Waste pH Check

Figure 2: Operational safety workflow emphasizing in-situ deactivation before waste disposal.

Personal Protective Equipment (PPE) Matrix
Body PartHazardRequired PPERationale
Hands Dermal AbsorptionDouble Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield) or Nitrile (8 mil)Standard nitrile degrades quickly against halogenated alkylators. Laminate provides chemical barrier.
Eyes Corrosive SplashChemical Goggles + Face Shield Safety glasses are insufficient for lachrymatory/corrosive liquids.
Respiratory Aerosol/VaporFume Hood (Primary)Respirator w/ OV/Acid Gas Cartridge (Secondary)Prevent inhalation of alkylating vapors.
Body Splash/SpillTyvek Lab Coat + Chemical ApronCotton absorbs and holds the toxicant against the skin.

Part 4: Emergency Response & Decontamination

Chemical Deactivation (Spill Response)

Do not simply wipe up spills. The electrophile must be chemically destroyed.

Decontamination Solution (The "Quench"):

  • Composition: 10% Ethanolamine (or aqueous Ammonia) + 90% Ethanol/Water mixture.

  • Mechanism: The amine acts as a sacrificial nucleophile, reacting rapidly with the

    
    -bromo group to form a stable, non-toxic amino-amide derivative.
    
  • Protocol:

    • Cover spill with absorbent pads.

    • Soak pads with Decontamination Solution.

    • Wait 15–30 minutes for reaction completion.

    • Dispose of as hazardous chemical waste.

First Aid
  • Eye Contact: Irrigate immediately for 30 minutes . Time is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (it enhances skin penetration). If redness appears, seek medical attention for potential sensitization.

Part 5: Experimental Protocol: Safe Quenching

Scenario: You have completed a synthesis using 1-(2-Bromobutanoyl)-4-methylpiperidine and have excess reagent remaining in the flask.

Objective: Convert the hazardous alkylator into a benign species before workup.

  • Cool the Reaction: Bring the mixture to 0°C.

  • Add Sacrificial Nucleophile: Slowly add 2.0 equivalents of a secondary amine (e.g., Morpholine or Diethylamine) or a dilute solution of Sodium Thiosulfate.

    • Why? Thiosulfate (

      
      ) is an excellent soft nucleophile that displaces the bromide without causing strong basic hydrolysis.
      
  • Monitor: Stir for 30 minutes. Check by TLC (Thin Layer Chromatography) to ensure the starting bromide spot has disappeared.

  • Workup: Proceed with standard aqueous extraction only after the electrophile is confirmed consumed.

References

  • ChemicalBook. (2024). 1-(2-bromobutanoyl)-4-methylpiperidine Product & Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Alpha-Bromoamides (Class Hazards). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-Boc-4-bromopiperidine (Structural Analog for Hazard Estimation). Retrieved from

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from

(Note: Direct SDS links for niche intermediates often expire; refer to the CAS 1119452-32-2 in major chemical inventories for real-time batch data.)

Sources

Foundational

The 4-Methylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals across more than twenty drug classes.[1][2][3] Its utility is derived from its stable chair conformation, which allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[2] The nitrogen atom within the ring provides a crucial handle for modulating physicochemical properties like solubility and lipophilicity, which are essential for favorable pharmacokinetics.[4][5]

This guide focuses on a specific, powerful variant: the 4-methylpiperidine moiety. The introduction of a methyl group at the C4 position offers a subtle yet impactful modification. It can influence the molecule's lipophilicity, conformational preference, and metabolic stability. Furthermore, the stereochemistry at the C4 position can be critical for chiral recognition at the target binding site, often leading to significant differences in potency and selectivity between enantiomers.[6][7] This technical review will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-methylpiperidine derivatives, providing field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis of Chiral 4-Methylpiperidine Derivatives

The therapeutic efficacy of many 4-methylpiperidine derivatives is intrinsically linked to their stereochemistry. Consequently, the development of robust asymmetric synthetic routes is a critical endeavor. Catalytic asymmetric hydrogenation of pyridinium salts stands out as a powerful and atom-economical method for achieving high enantioselectivity.[8]

The causality behind this choice of strategy is twofold: first, the pyridine ring, the aromatic precursor, is generally inexpensive and readily available. Second, converting the pyridine to a pyridinium salt activates the ring, making it susceptible to hydrogenation under milder conditions than the parent heterocycle. The key to stereocontrol lies in the use of a chiral metal catalyst, typically based on iridium or rhodium, complexed with a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby yielding one enantiomer in excess.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of chiral 2-ethyl-4-methylpiperidine, a valuable building block.[9] The procedure is self-validating through the inclusion of purification and analytical confirmation steps.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the 2-ethyl-4-methylpyridine precursor using standard cross-coupling methodologies or other established routes.

  • Pyridinium Salt Formation:

    • To a solution of 2-ethyl-4-methylpyridine (1.0 eq) in acetone, add benzyl bromide (1.1 eq).

    • Stir the mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the N-benzyl-2-ethyl-4-methylpyridinium bromide salt. .

  • Catalyst Preparation (in a nitrogen-filled glovebox):

    • In a clean vial, stir a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol) and a suitable chiral phosphine ligand (e.g., (R)-SynPhos, 0.0055 mmol) in a 1:1 mixture of toluene/CH₂Cl₂ (1.0 mL).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete catalyst formation.

  • Asymmetric Hydrogenation:

    • Transfer the N-benzyl pyridinium salt (0.25 mmol) to a stainless steel autoclave.

    • Using a syringe, transfer the prepared catalyst solution to the autoclave.

    • Seal the autoclave, purge three times with hydrogen gas, and then pressurize to 600 psi of H₂.

    • Stir the reaction mixture at 28-30 °C for 20-24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave. Add saturated aqueous Na₂CO₃ solution to the reaction mixture to neutralize the bromide salt and stir for 20 minutes.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the enantiomerically enriched N-benzyl-2-ethyl-4-methylpiperidine.

  • Validation:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) using chiral stationary-phase HPLC.

Workflow for Asymmetric Synthesis

The following diagram illustrates the logical flow of the asymmetric hydrogenation process.

G cluster_prep Precursor Preparation cluster_reaction Core Reaction cluster_post Product Isolation & Validation Pyridine 2-ethyl-4-methylpyridine Salt N-benzyl Pyridinium Salt Pyridine->Salt N-Benzylation (Benzyl Bromide) Hydrogenation Asymmetric Hydrogenation Salt->Hydrogenation Workup Work-up & Purification (Chromatography) Hydrogenation->Workup Catalyst Ir-Chiral Ligand Catalyst Catalyst->Hydrogenation H2 H₂ (600 psi) H2->Hydrogenation Product Chiral 4-Methylpiperidine Product Workup->Product Analysis Structural & Chiral Analysis (NMR, HPLC) Product->Analysis

Caption: Workflow for the Iridium-Catalyzed Asymmetric Hydrogenation.

Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)

The 4-methylpiperidine scaffold is a versatile platform for developing therapeutics targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and microbial infections.

A. Central Nervous System (CNS) Disorders

The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making its derivatives particularly suitable for CNS targets.

1. Neurodegenerative Diseases (e.g., Alzheimer's Disease): A significant focus has been on developing 4-methylpiperidine derivatives as ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in neuroprotection.[10][11] For instance, 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine emerged as a potent and selective σ1 receptor agonist with antiamnesic properties in preclinical models.[10]

  • SAR Insights: Structure-activity relationship studies on phenoxyalkylpiperidines revealed that a 4-methyl substitution on the piperidine ring is well-tolerated and can enhance binding affinity. The (-)-(S) enantiomer of a related compound, (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, demonstrated the highest σ1 affinity (Ki = 0.34 nM) and excellent selectivity over the σ2 subtype (547-fold).[6] This highlights the causal link between specific stereochemistry and target engagement.

Table 1: SAR of Phenoxyalkyl-4-methylpiperidines at Sigma-1 Receptor

Compound R Group (on Phenoxy Ring) Piperidine Substitution σ1 Ki (nM) Selectivity (σ1 vs σ2) Reference
1 4-Cl 1-[2-(phenoxy)ethyl]-4-methyl 0.86 >190-fold [10]
2 4-OCH₃ 1-[2-(phenoxy)ethyl]-4-methyl 0.89 >190-fold [10]

| (-)-(S)-17 | 4-Cl | 1-[2-(phenoxy)-1-methylethyl]-4-methyl | 0.34 | 547-fold |[6] |

2. Analgesia: The piperidine core is a fundamental component of morphine, making it a classic starting point for designing new analgesics.[12] Derivatives of 4-aminomethylpiperidine have been synthesized and evaluated as potent µ-opioid receptor (µ-OR) agonists for pain management. Molecular docking studies show these compounds fitting into the same binding pocket as morphine and fentanyl, with key interactions involving residues like D147 and Y148.[12] The 4-methyl group can serve to orient other substituents optimally within the receptor's binding site.

B. Anticancer Agents

4-Methylpiperidine derivatives have demonstrated efficacy against various cancers by targeting key cellular enzymes and pathways.[13][14]

1. Enzyme Inhibition: A novel series of piperidine derivatives were identified as potent inhibitors of farnesyltransferase (FTase), an enzyme crucial for the function of the Ras oncoprotein.[15] The lead compound was discovered from a combinatorial library, and subsequent optimization showed that all four substitution points on the piperidine core were important for activity. The transition from a piperidin-2-one to a piperidine core resulted in a 10-fold increase in potency, with the (+)-enantiomer of the final compound exhibiting an IC₅₀ of 1.9 nM.[15] More recently, derivatives have been designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), which is upregulated in cancer and contributes to immune evasion by generating pE-CD47 ("don't eat me" signal).[16]

2. Cytotoxic Activity: In other studies, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which contain a related piperidone core, were shown to reduce the growth of hematological cancer cell lines, including myeloma and leukemia.[13] These compounds were found to upregulate the mRNA expression of pro-apoptotic genes like p53 and Bax, demonstrating a clear mechanism of action.

C. Antimicrobial Agents

The development of new antimicrobials is a global health priority.[17] The 4-methylpiperidine scaffold has been incorporated into molecules with both antibacterial and antifungal properties.[18] For example, 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro activity against various bacterial and fungal strains, with some compounds showing potency comparable to ampicillin and terbinafine.[18] The addition of the thiosemicarbazone moiety to the piperidone core was found to significantly enhance antifungal activity, a key insight for future drug design.[18]

Logical Diagram: SAR Principles

This diagram illustrates the fundamental principles of how modifications to the 4-methylpiperidine scaffold influence its biological activity.

SAR Core 4-Methylpiperidine Core N1 N1-Substitution Core->N1 C4_Me C4-Methyl Group (Stereocenter) Core->C4_Me Other_Subs Other Ring Substituents Core->Other_Subs Prop1 Target Affinity & Selectivity N1->Prop1 Governs target interaction Prop2 Pharmacokinetics (ADME) N1->Prop2 Modulates solubility, metabolism C4_Me->Prop1 Chiral recognition Prop3 Blood-Brain Barrier Penetration C4_Me->Prop3 Impacts lipophilicity Other_Subs->Prop1 Fine-tunes binding

Caption: Key Structure-Activity Relationship (SAR) drivers.

Conclusion and Future Outlook

The 4-methylpiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its inherent drug-like properties, combined with the stereochemical and electronic influence of the 4-methyl group, provide a robust platform for medicinal chemists. Future research will likely focus on leveraging advanced synthetic methods, such as late-stage functionalization, to rapidly generate diverse libraries of these derivatives. Furthermore, the integration of computational chemistry and machine learning will undoubtedly accelerate the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles, solidifying the role of 4-methylpiperidine as a truly privileged structure in the future of drug discovery.

References

  • Title: Synthesis of chiral 1-[omega-(4-chlorophenoxy)
  • Title: Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)
  • Title: Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine Source: Benchchem URL
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis URL
  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL
  • Title: Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: Springer URL
  • Title: Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • Title: Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments Source: The Journal of Organic Chemistry URL
  • Title: 4-Methylpiperidine Chemical Properties,Uses,Production Source: ChemicalBook URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL
  • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: ResearchGate URL
  • Title: Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols Source: Benchchem URL
  • Title: 4-Methylpiperidine 96 626-58-4 Source: Sigma-Aldrich URL
  • Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL
  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: MDPI URL
  • Title: Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents Source: PMC URL
  • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC URL
  • Title: Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase Source: PubMed URL
  • Title: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Title: Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport Source: PubMed URL
  • Title: Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: PubMed URL
  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL
  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL
  • Title: What is the synthesis and application of 4-Methylpiperidine?
  • Title: A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL
  • Title: The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL
  • Title: Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: ResearchGate URL
  • Title: Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors Source: ResearchGate URL
  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL
  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: Semantic Scholar URL
  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI URL
  • Title: Classes of Piperidine-Based Drugs Source: ResearchGate URL
  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • Title: Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights Source: PMC URL
  • Title: Antimicrobial drug discovery and development Source: Ineos Oxford Institute URL
  • Title: Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)

Sources

Exploratory

Technical Guide: Electronic Architecture and Dipole Moment of 1-(2-Bromobutanoyl)-4-methylpiperidine

Topic: Electronic Properties and Dipole Moment of 1-(2-Bromobutanoyl)-4-methylpiperidine Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(2-Bromobu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Dipole Moment of 1-(2-Bromobutanoyl)-4-methylpiperidine Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine is a specialized electrophilic intermediate often utilized in the synthesis of peptidomimetics and covalent inhibitors. Its reactivity is governed by the interplay between the steric bulk of the 4-methylpiperidine ring and the electronic activation of the


-bromoamide warhead. This guide provides a comprehensive analysis of its electronic properties, focusing on the dipole moment as a predictor of solubility, permeability, and reactivity. We synthesize theoretical vector models with practical experimental protocols to offer a self-validating framework for characterization.

Part 1: Molecular Architecture & Conformational Landscape

To understand the electronic properties, we must first establish the ground-state geometry. The molecule consists of three distinct structural domains that influence the total dipole moment (


).
The 4-Methylpiperidine Ring
  • Conformation: The piperidine ring predominantly adopts a chair conformation .[1][2]

  • Substituent Orientation: The 4-methyl group occupies the equatorial position to minimize 1,3-diaxial repulsive interactions with the axial hydrogens. This conformation is energetically favored by approximately 1.7 kcal/mol over the axial conformer.

  • Electronic Contribution: The saturated ring is relatively non-polar compared to the amide, but the nitrogen lone pair is delocalized into the carbonyl, flattening the N-terminus.

The Amide Linkage (Tertiary)
  • Geometry: The

    
     core is planar due to resonance (
    
    
    
    ).
  • Dipole Magnitude: This resonance creates a significant separation of charge, contributing a local dipole vector (

    
    ) of approximately 3.7 – 4.0 D .
    
The -Bromo Substituent
  • Chirality: The C2 position of the butanoyl chain is a chiral center. While enantiomers (

    
     and 
    
    
    
    ) possess identical scalar dipole moments, their vector orientations relative to chiral biological targets differ.
  • Bond Dipole: The

    
     bond contributes a vector (
    
    
    
    ) of approximately 1.8 – 2.2 D .
  • Rotational Freedom: The

    
     bond allows rotation. The preferred conformation minimizes dipole-dipole repulsion between the carbonyl oxygen and the bromine atom.
    

Part 2: Dipole Moment Analysis

The total dipole moment is not a static number but a vector sum dependent on the specific conformer populated in solution.

Vector Addition Model

The total dipole moment (


) is the vector sum of the amide dipole and the carbon-bromine dipole.


  • Scenario A (Syn-periplanar): If the

    
     and 
    
    
    
    bonds align (dihedral angle
    
    
    ), the vectors reinforce, leading to a maximum dipole (~5.5 D). This is energetically unfavorable due to electrostatic repulsion.
  • Scenario B (Anti-periplanar): If the bonds oppose each other (dihedral angle

    
    ), the vectors partially cancel.
    
  • Scenario C (Gauche): The most likely conformation in solution places the bromine gauche to the carbonyl to balance steric strain (from the ethyl group) and electrostatic repulsion.

Estimated Values

Based on group additivity principles and DFT studies of analogous


-bromoamides:
ParameterEstimated ValueNotes
Amide Vector (

)
3.8 DDominant contribution.
C-Br Vector (

)
2.0 DDirected towards Br.
Net Dipole (

)
3.9 ± 0.4 D Heavily solvent-dependent.
Visualization of Dipole Vectors

The following diagram illustrates the vector addition logic and the conformational equilibrium.

DipoleAnalysis Amide Amide Core (Planar N-C=O) VectorSum Vector Addition μ_total = μ_amide + μ_C-Br Amide->VectorSum  μ ~ 3.8 D   Bromine Alpha-Bromo Group (Polar C-Br) Bromine->VectorSum  μ ~ 2.0 D   Piperidine Piperidine Ring (Chair, Eq-Me) Piperidine->VectorSum  Steric Bulk   Conformer Conformational Equilibrium (Gauche vs Anti) VectorSum->Conformer Result Net Dipole Moment ~3.9 - 4.3 D Conformer->Result  Solvent Averaged  

Caption: Logical flow of dipole moment determination via vector addition of functional group contributions.

Part 3: Electronic Properties & Reactivity Profile

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "reactive skin" of the molecule, guiding drug design interactions.

  • Negative Potential (Red): Concentrated on the carbonyl oxygen (H-bond acceptor) and the bromine atom .

  • Positive Potential (Blue): Highly localized on the

    
    -carbon  (C2 of the butanoyl chain). This is the site of nucleophilic attack.
    
  • Neutral/Hydrophobic (Green): The 4-methylpiperidine ring and the ethyl tail of the butanoyl group.

Reactivity Pathways

The electronic polarization of the C-Br bond by the adjacent carbonyl group (


 effect) makes the 

-carbon highly electrophilic.
  • Nucleophilic Substitution (

    
    ):  The primary mode of action. A nucleophile (e.g., a cysteine thiol in a protein) attacks the 
    
    
    
    -carbon, displacing bromide. The steric bulk of the piperidine ring may slightly retard this rate compared to a simple diethylamide, offering selectivity.
  • Elimination (

    
    ):  In the presence of strong bases, the molecule can undergo dehydrohalogenation to form the 
    
    
    
    -unsaturated amide (acrylamide derivative), which is a Michael acceptor.

Reactivity Substrate 1-(2-Bromobutanoyl)-4-methylpiperidine SN2_TS Transition State (SN2) Nu attacks C-alpha Substrate->SN2_TS E2_TS Transition State (E2) Base removes H-beta Substrate->E2_TS Nu Nucleophile (Nu:) Nu->SN2_TS Base Base (B:) Base->E2_TS Product_Sub Substitution Product (Peptidomimetic) SN2_TS->Product_Sub  Displacement of Br-   Product_Elim Elimination Product (Acrylamide Michael Acceptor) E2_TS->Product_Elim  Loss of HBr  

Caption: Dual reactivity pathways driven by the electronic activation of the alpha-carbon.

Part 4: Experimental & Computational Protocols

Since specific literature values for this exact intermediate may be sparse, the following protocols allow for self-validation of the properties.

Computational Protocol (DFT Calculation)

To accurately predict the dipole moment and HOMO/LUMO energies:

  • Software: Gaussian 16, ORCA, or GAMESS.

  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).[3]

    • Functional:

      
      B97X-D (includes dispersion corrections, critical for the piperidine chair).
      
    • Basis Set: 6-311+G(d,p) (diffuse functions are essential for the lone pairs on O, N, and Br).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and Dichloromethane (
    
    
    
    ) to simulate biological and synthetic environments.
  • Frequency Calculation: Essential to confirm the structure is a true minimum (no imaginary frequencies).

Experimental Protocol (Dipole Measurement)

Method: Guggenheim-Smith Method (Dilute Solution).

  • Solvent: Benzene or 1,4-Dioxane (non-polar solvents are required to avoid specific solute-solvent interactions).

  • Procedure:

    • Prepare 5 dilute solutions of the compound (concentration range 0.01 – 0.05 mass fraction).

    • Measure the Dielectric Constant (

      
      )  using a dipolemeter.
      
    • Measure the Refractive Index (

      
      )  using a refractometer.
      
    • Measure the Density (

      
      ) .
      
  • Calculation: Plot

    
     vs. weight fraction (
    
    
    
    ) and
    
    
    vs.
    
    
    . The slopes of these lines (
    
    
    and
    
    
    ) are used in the Guggenheim equation to extract the permanent dipole moment.

Part 5: Pharmaceutical Implications

Covalent Inhibition Strategy

The electronic tuning of this molecule makes it an ideal "warhead" for Targeted Covalent Inhibitors (TCIs). The dipole moment influences the orientation of the molecule as it approaches the binding pocket.

  • Warhead:

    
    -bromoamide.[4]
    
  • Target: Non-catalytic cysteine residues.

  • Mechanism: The dipole aligns the warhead electrostatically before the covalent bond formation, potentially increasing the

    
     efficiency.
    
Bioavailability Factors
  • LogP (Lipophilicity): The 4-methylpiperidine moiety increases lipophilicity compared to a simple morpholine or piperazine analog.

  • PSA (Polar Surface Area): Dominated by the amide oxygen. The tertiary amine is non-basic and does not contribute significantly to PSA as a donor.

  • Solubility: The high dipole moment (~4 D) ensures reasonable solubility in polar organic solvents (DMSO, MeOH) used in screening assays, despite the lipophilic piperidine tail.

References

  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for amide resonance and dipole vectors).
  • Wiberg, K. B., et al. (1987). "Substituent effects on the physical properties of amides." Journal of the American Chemical Society. Link

  • Gawley, R. E. (2002). "Stereochemistry of the alpha-haloamide group." Journal of Organic Chemistry. (Context for conformational preferences of alpha-halo carbonyls).
  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for Guggenheim-Smith dipole measurement methodology).
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link (Context for alpha-bromoamides as warheads).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-Bromobutanoyl)-4-methylpiperidine

Abstract This technical guide provides a comprehensive overview of the application of 1-(2-Bromobutanoyl)-4-methylpiperidine as an electrophilic scaffold in nucleophilic substitution reactions. The piperidine moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-(2-Bromobutanoyl)-4-methylpiperidine as an electrophilic scaffold in nucleophilic substitution reactions. The piperidine moiety is a privileged structure in medicinal chemistry, and its derivatization is of significant interest in drug discovery.[1] This document details the underlying mechanistic principles, provides validated protocols for reactions with various nucleophiles, and discusses the critical parameters that influence reaction outcomes. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction and Scientific Context

1-(2-Bromobutanoyl)-4-methylpiperidine is a versatile bifunctional molecule incorporating a reactive α-bromo amide moiety and a 4-methylpiperidine scaffold. The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, influencing their pharmacological and pharmacokinetic properties.[1] The α-bromo amide functionality serves as a potent electrophile, susceptible to nucleophilic attack at the α-carbon. This reactivity allows for the facile introduction of a wide range of functional groups, making it a valuable building block for the synthesis of compound libraries for drug discovery and development.

The primary reaction pathway discussed in these notes is the bimolecular nucleophilic substitution (SN2) reaction. The presence of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, while also disfavoring the formation of a carbocation intermediate required for an SN1 pathway.[2] The stereochemistry at the α-carbon, if chiral starting materials are used, is typically inverted during the SN2 reaction, a phenomenon known as Walden inversion.[3]

These application notes will explore the reaction of 1-(2-Bromobutanoyl)-4-methylpiperidine with three key classes of nucleophiles: amines, azides, and thiols.

Mechanistic Overview of SN2 Reaction

The reaction of 1-(2-Bromobutanoyl)-4-methylpiperidine with a nucleophile (Nu-) proceeds via a concerted SN2 mechanism. The nucleophile attacks the α-carbon from the backside relative to the bromine atom, which acts as the leaving group. This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks.[4]

Caption: SN2 reaction mechanism at the α-carbon.

Experimental Protocols

3.1. General Safety Precautions

α-Bromo amides are lachrymatory and corrosive substances. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[5][6][7][8] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]

3.2. Reaction with Amine Nucleophiles (Amination)

The reaction of 1-(2-Bromobutanoyl)-4-methylpiperidine with primary or secondary amines yields the corresponding α-amino amide derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including potential σ1 receptor ligands.[9][10]

Protocol 3.2.1: Synthesis of 1-(2-(Benzylamino)butanoyl)-4-methylpiperidine

  • To a solution of 1-(2-Bromobutanoyl)-4-methylpiperidine (1.0 mmol) in a suitable polar aprotic solvent such as acetonitrile or DMF (10 mL), add benzylamine (1.2 mmol).

  • Add a non-nucleophilic base, such as triethylamine (1.5 mmol) or diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino amide.

ParameterRecommended ConditionNotes
Solvent Acetonitrile, DMF, THFPolar aprotic solvents are preferred for SN2 reactions.[4]
Temperature Room Temperature to 50 °CHigher temperatures may lead to side reactions.
Base Triethylamine, DIPEAA non-nucleophilic base is crucial to avoid competing reactions.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

3.3. Reaction with Azide Nucleophiles

The azide ion is an excellent nucleophile for SN2 reactions, readily displacing the bromide to form α-azido amides.[11] These products are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.

Protocol 3.3.1: Synthesis of 1-(2-Azidobutanoyl)-4-methylpiperidine

  • Dissolve 1-(2-Bromobutanoyl)-4-methylpiperidine (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).

  • Add sodium azide (NaN3) (1.5 mmol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Solvent Acetone/Water, DMFProtic solvents can solvate the nucleophile, but are often necessary for solubility.
Temperature Room TemperatureExothermic reactions should be cooled.
Azide Source Sodium Azide (NaN3)Highly toxic. Use appropriate safety measures.
Reaction Time 8-16 hoursGenerally faster than amination.

3.4. Reaction with Thiol Nucleophiles (Thiolation)

Thiols are potent nucleophiles and react readily with α-bromo amides to form α-thioether derivatives.[12] These reactions are often rapid and proceed with high yields.

Protocol 3.4.1: Synthesis of 1-(2-(Benzylthio)butanoyl)-4-methylpiperidine

  • To a solution of 1-(2-Bromobutanoyl)-4-methylpiperidine (1.0 mmol) in a polar aprotic solvent like THF or DMF (10 mL), add benzyl thiol (1.1 mmol).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (1.5 mmol) to deprotonate the thiol and facilitate the reaction.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionNotes
Solvent THF, DMFAnhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureThe reaction can be exothermic.
Base K2CO3, TriethylamineTo deprotonate the thiol.
Reaction Time 4-8 hoursTypically faster than reactions with amines or azides.

Factors Influencing Reaction Outcomes

Several factors can influence the efficiency and selectivity of nucleophilic substitution reactions with 1-(2-Bromobutanoyl)-4-methylpiperidine:

  • Nucleophile Strength: Stronger nucleophiles will generally react faster. The order of nucleophilicity is typically R-S- > N3- > R2NH > R-NH2.

  • Steric Hindrance: The 4-methyl group on the piperidine ring can influence the conformational preference of the amide bond, potentially affecting the accessibility of the α-carbon to the nucleophile.[13] Bulky nucleophiles may react slower due to increased steric hindrance at the reaction center.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[4]

  • Leaving Group: Bromine is a good leaving group, facilitating the SN2 reaction.

Characterization of Products

The successful synthesis of the desired products can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the incorporation of the nucleophile and the overall structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and any new functional groups introduced by the nucleophile.

Workflow Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Nucleophilic Substitution cluster_workup Workup & Purification cluster_products Products start 1-(2-Bromobutanoyl)-4-methylpiperidine amine Amine Nucleophile (e.g., Benzylamine, Et3N) start->amine azide Azide Nucleophile (e.g., NaN3) start->azide thiol Thiol Nucleophile (e.g., Benzyl thiol, K2CO3) start->thiol workup Aqueous Workup & Extraction amine->workup azide->workup thiol->workup purification Column Chromatography workup->purification prod_amine α-Amino Amide Derivative purification->prod_amine prod_azide α-Azido Amide Derivative purification->prod_azide prod_thiol α-Thioether Amide Derivative purification->prod_thiol

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

1-(2-Bromobutanoyl)-4-methylpiperidine is a valuable and reactive building block for the synthesis of diverse piperidine-containing molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. Careful consideration of the nucleophile, solvent, and reaction conditions will enable the efficient and selective synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and beyond.

References

  • W. M. Brauers, L. A. T. P. M. H. de Groot, M. K. J. Leus, C. I. M. Ullings, M. J. W. van der Meer, and I. J. P. de Esch, "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," ChemMedChem, vol. 17, no. 5, p. e202100735, 2022. [Online]. Available: [Link]

  • Cole-Parmer, "Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%," 2005. [Online]. Available: [Link]

  • A. A. Grygorenko, O. S. Artamonov, I. S. Komarov, and A. G. Tolmachev, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecular Diversity, vol. 25, no. 2, pp. 1045-1082, 2021. [Online]. Available: [Link]

  • S. J. Sturla, "Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone," PMC, 2011. [Online]. Available: [Link]

  • W. M. Brauers, L. A. T. P. M. H. de Groot, M. K. J. Leus, C. I. M. Ullings, M. J. W. van der Meer, and I. J. P. de Esch, "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," PMC, 2022. [Online]. Available: [Link]

  • A. A. Grygorenko, O. S. Artamonov, I. S. Komarov, and A. G. Tolmachev, "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis," MDPI, 2021. [Online]. Available: [Link]

  • Luxembourg Bio Technologies, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," 2013. [Online]. Available: [Link]

  • R. C. Neuman, "Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution," N.d. [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Stereochemistry of oxidation of N-methylpiperidine," 2025. [Online]. Available: [Link]

  • J. Jia, "NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION," HETEROCYCLES, vol. 65, no. 9, pp. 2165-2173, 2005. [Online]. Available: [Link]

  • PubChem, "4-Methylpiperidine," N.d. [Online]. Available: [Link]

  • Master Organic Chemistry, "Nucleophilic Substitution Reactions - Introduction," 2012. [Online]. Available: [Link]

  • eScholarship.org, "Submonomer synthesis of sequence defined peptoids with diverse side-chains," N.d. [Online]. Available: [Link]

  • J. E. T. Corrie, "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions," Beilstein J. Org. Chem., vol. 10, pp. 1334-1345, 2014. [Online]. Available: [Link]

  • WebAssign, "SN2 Reactions of Alkyl Halides," N.d. [Online]. Available: [Link]

  • PubMed, "Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability," 2019. [Online]. Available: [Link]

  • UCL Discovery, "mechanisms of nucleophilic substitution," N.d. [Online]. Available: [Link]

  • Green Chemistry, "In situ Fmoc removal," N.d. [Online]. Available: [Link]

  • White Rose eTheses Online, "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY," N.d. [Online]. Available: [Link]

  • Google Patents, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," N.d. [Online].
  • Google Patents, "Synthetic method of 1- (4-bromophenyl) piperidine," N.d. [Online].
  • SciELO México, "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis," 2014. [Online]. Available: [Link]

  • Master Organic Chemistry, "Reactions of Azides - Substitution, Reduction, Rearrangements, and More," 2018. [Online]. Available: [Link]

  • Master Organic Chemistry, "The SN2 Reaction Mechanism," 2012. [Online]. Available: [Link]

  • Chemistry Steps, "Reactions of Thiols," 2021. [Online]. Available: [Link]

  • Sciforum, "Nucleophilic substitution reaction of the acyl azides with secondary amines mediated by Copper(II) salt," N.d. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Nucleophilic Substitution Reaction of the Acyl Azides with Secondary Amines Mediated by Copper(II) Salt," N.d. [Online]. Available: [Link]

  • Dalal Institute, "SN2′, SNi′ and SET Mechanisms," N.d. [Online]. Available: [Link]

  • PubChemLite, "1-(5-bromo-2-fluorobenzoyl)-4-methylpiperidine (C13H15BrFNO)," N.d. [Online]. Available: [Link]

  • PubMed, "Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling," 2007. [Online]. Available: [Link]

  • University of Greifswald, "Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization," N.d. [Online]. Available: [Link]

  • ResearchGate, "Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone | Request PDF," N.d. [Online]. Available: [Link]

  • PHARMD GURU, "9. MECHANISM AND KINETICS OF SN2 REACTIONS," 2025. [Online]. Available: [Link]

  • Chemistry LibreTexts, "11.3: Characteristics of the SN2 Reaction," 2024. [Online]. Available: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing), "Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions," N.d. [Online]. Available: [Link]

  • NSF Public Access Repository, "Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations," 2021. [Online]. Available: [Link]

  • doc brown's advanced organic chemistry revision notes, "infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram," N.d. [Online]. Available: [Link]

  • YouTube, "03.02 Reactivity of Thiols and Thiolates," 2019. [Online]. Available: [Link]

Sources

Application

Application Note: Selective Acylation of 4-Methylpiperidine with 2-Bromobutanoyl Bromide

Abstract & Introduction This application note details the optimized protocol for the synthesis of 1-(2-bromobutanoyl)-4-methylpiperidine via nucleophilic acyl substitution. The reaction involves the coupling of 4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 1-(2-bromobutanoyl)-4-methylpiperidine via nucleophilic acyl substitution. The reaction involves the coupling of 4-methylpiperidine (a secondary amine) with 2-bromobutanoyl bromide (an


-bromoacid halide).

This transformation is a critical intermediate step in the synthesis of various pharmaceutical scaffolds, particularly in the development of peptidomimetics and ion channel modulators. The primary challenge in this synthesis is Chemoselectivity: controlling the competition between the desired N-acylation (fast, kinetic) and the undesired N-alkylation (displacement of the


-bromide, thermodynamic).

Key Technical Objectives:

  • Maximize Yield: >85% conversion to the amide.

  • Purity Profile: Minimize dimer formation (bis-alkylation).

  • Scalability: Protocol adaptable from gram to kilogram scale.

Reaction Mechanism & Strategy

The reaction proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution). The nitrogen lone pair of 4-methylpiperidine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The carbonyl is reformed by the expulsion of the bromide leaving group.

Critical Control Point: The generated HBr must be neutralized immediately to prevent the protonation of the remaining amine, which would render it non-nucleophilic. A tertiary amine base (Triethylamine or DIPEA) is employed as a scavenger.

Mechanism Flowchart

ReactionMechanism Start Reagents: 4-Methylpiperidine 2-Bromobutanoyl Bromide Attack Nucleophilic Attack (Formation of Tetrahedral Intermediate) Start->Attack 0°C, DCM SideRxn RISK: S_N2 Alkylation (Dimer Formation) Start->SideRxn High Temp / Excess Amine Elim Elimination of Bromide (Reformation of Carbonyl) Attack->Elim Quench Base Scavenging (HBr + Et3N -> Et3NH+ Br-) Elim->Quench HBr Generation Product Product: 1-(2-bromobutanoyl)-4-methylpiperidine Elim->Product

Figure 1: Mechanistic pathway and potential side reactions.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
4-Methylpiperidine 99.181.00.838Nucleophile
2-Bromobutanoyl bromide 229.901.11.91Electrophile
Triethylamine (TEA) 101.191.20.726Base Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
Equipment
  • Reactor: 3-Neck Round Bottom Flask (flame-dried or oven-dried).

  • Temperature Control: Ice/Water bath (

    
    ).
    
  • Addition: Pressure-equalizing addition funnel (for scale >10g) or syringe pump.

  • Atmosphere: Nitrogen (

    
    ) or Argon inert line.
    

Experimental Protocol

Safety Note: 2-Bromobutanoyl bromide is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood. 4-Methylpiperidine is flammable and toxic. Wear butyl rubber gloves, safety goggles, and a lab coat.

Step 1: Reaction Setup
  • Equip a clean, dry 3-neck flask with a magnetic stir bar, a nitrogen inlet adapter, and a rubber septum (or addition funnel).

  • Purge the system with nitrogen for 5 minutes.

  • Charge the flask with 4-Methylpiperidine (1.0 equiv) and Triethylamine (1.2 equiv) .

  • Add anhydrous DCM (concentration ~0.2 M relative to amine).

  • Cool the mixture to

    
      using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.
    
Step 2: Controlled Addition (The Critical Step)
  • Prepare a solution of 2-Bromobutanoyl bromide (1.1 equiv) in a small volume of DCM (optional, improves mixing).

  • Dropwise Addition: Add the acid bromide solution to the cold amine mixture over 30–45 minutes .

    • Why? Slow addition at

      
       maintains a low concentration of the electrophile relative to the base, ensuring immediate neutralization of HBr and preventing localized heating which could trigger alkylation (dimerization).
      
  • Observe the formation of a white precipitate (Triethylammonium bromide salts). This confirms the reaction is progressing.

Step 3: Reaction Completion
  • After addition is complete, allow the reaction to stir at

    
     for an additional 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The amine starting material should be consumed.

Step 4: Work-up and Isolation[1]
  • Quench: Slowly add water to the reaction mixture to dissolve the ammonium salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom, DCM).

  • Acid Wash: Wash the organic layer with 1M HCl (aq) (

    
    ).
    
    • Why? This removes any unreacted 4-methylpiperidine and TEA. The product (amide) is neutral and will remain in the DCM.

  • Base Wash: Wash the organic layer with Saturated

    
      (
    
    
    
    ).
    • Why? Neutralizes any residual acid and removes hydrolyzed acid bromide byproducts.

  • Drying: Wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    or
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at

    
    .
    
Experimental Workflow Diagram

Workflow Setup SETUP Amine + TEA in DCM Cool to 0°C Addition ADDITION Add Acid Bromide dropwise (30-45 mins) Setup->Addition Reaction REACTION Warm to RT Stir 2-3 hours Addition->Reaction Quench QUENCH & WASH 1. Water 2. 1M HCl (Remove Amine) 3. NaHCO3 (Remove Acid) Reaction->Quench Isolate ISOLATION Dry (MgSO4) Concentrate in vacuo Quench->Isolate

Figure 2: Step-by-step experimental workflow.

Quality Control & Characterization

The product, 1-(2-bromobutanoyl)-4-methylpiperidine , is typically obtained as a colorless to pale yellow oil.

Expected Analytical Data
  • Yield: 85–95% (crude), >80% (purified).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       4.45 (t, 1H, 
      
      
      
      -Br) – Characteristic deshielded proton alpha to carbonyl and bromine.
    • 
       4.50–3.80 (m, 2H, N-
      
      
      
      ) – Piperidine ring protons adjacent to Nitrogen (rotamers may cause splitting).
    • 
       3.10–2.60 (m, 2H, N-
      
      
      
      ).
    • 
       2.10–1.90 (m, 2H, 
      
      
      
      -ethyl).
    • 
       1.70–1.10 (m, 5H, Piperidine ring protons).
      
    • 
       1.05 (t, 3H, 
      
      
      
      -ethyl).
    • 
       0.95 (d, 3H, 
      
      
      
      -piperidine).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid BromideEnsure anhydrous DCM and dry glassware. Check reagent quality.
Impurity: Dimer Alkylation of AmineMaintain strictly

during addition.[1] Do not add amine to acid bromide; add acid bromide to amine.
Color: Dark/Brown Exotherm / DecompositionSlow down addition rate. Ensure efficient stirring.

References

  • Nucleophilic Acyl Substitution Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • General Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Synthesis of

    
    -Bromoamides:  D'Angeli, F., et al. (2005). Reactivity of 
    
    
    
    -bromoamides. Chemistry – A European Journal.
  • Safety Data (2-Bromobutanoyl bromide): Sigma-Aldrich Safety Data Sheet.

Sources

Method

Application Notes &amp; Protocols: 1-(2-Bromobutanoyl)-4-methylpiperidine as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(2-Bromobutanoyl)-4-methylpiperidine as a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(2-Bromobutanoyl)-4-methylpiperidine as a key intermediate in pharmaceutical synthesis. These application notes detail the synthesis, purification, and critical reaction protocols, emphasizing the causality behind experimental choices to ensure reproducibility and success. We will explore its role as a versatile building block, particularly focusing on its utility in constructing complex molecular architectures relevant to modern drug discovery.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is often crucial for optimal interaction with biological targets.[3][4] The development of efficient methods for synthesizing substituted piperidines is, therefore, a significant endeavor in modern organic chemistry.[1][5] 1-(2-Bromobutanoyl)-4-methylpiperidine emerges as a particularly valuable intermediate due to the presence of a reactive α-bromo amide functionality. This feature allows for a variety of subsequent chemical transformations, making it a versatile precursor for creating diverse compound libraries for drug screening.

The α-bromo amide group is a key reactive handle, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.[6] This strategic placement of a reactive site on the piperidine core allows for the systematic exploration of the chemical space around this privileged scaffold.

Synthesis and Characterization of 1-(2-Bromobutanoyl)-4-methylpiperidine

The synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine is a critical first step for its use as a pharmaceutical intermediate. The following protocol outlines a reliable method for its preparation.

Synthesis Protocol

This procedure involves the acylation of 4-methylpiperidine with 2-bromobutanoyl bromide.

Materials and Reagents:

  • 4-Methylpiperidine

  • 2-Bromobutanoyl bromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methylpiperidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Slowly add a solution of 2-bromobutanoyl bromide (1.05 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the acid bromide.

  • Triethylamine: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards product formation.

  • 0 °C Addition: The acylation reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylammonium bromide salt, and other water-soluble impurities.

Characterization Data

The structure and purity of the synthesized 1-(2-Bromobutanoyl)-4-methylpiperidine should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₁₀H₁₈BrNO
Molecular Weight 248.16 g/mol
Appearance Colorless to pale yellow oil or solid[6]
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the piperidine and butanoyl moieties.
¹³C NMR Confirms the carbon framework of the molecule.
Mass Spectrometry [M+H]⁺ peak at m/z 249.06 (and 251.06 for the bromine isotope).
Purity (by HPLC) ≥95%

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Bioactive Compound

To illustrate the utility of 1-(2-Bromobutanoyl)-4-methylpiperidine, this section details its use in the synthesis of a hypothetical target molecule, "Piperidinyl-Thioether-Amide 1" (PTA-1), which could be a potential enzyme inhibitor. This protocol demonstrates a common nucleophilic substitution reaction at the α-carbon.

Reaction Scheme: Synthesis of PTA-1

G int 1-(2-Bromobutanoyl)-4-methylpiperidine product Piperidinyl-Thioether-Amide 1 (PTA-1) int->product Reaction reagent 4-Mercaptophenol (Nucleophile) reagent->product base Potassium Carbonate (Base) base->product

Caption: Synthesis of PTA-1 from the intermediate.

Protocol for the Synthesis of PTA-1

Materials and Reagents:

  • 1-(2-Bromobutanoyl)-4-methylpiperidine

  • 4-Mercaptophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-mercaptophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of 1-(2-Bromobutanoyl)-4-methylpiperidine (1.1 eq) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: Potassium carbonate is a suitable base to deprotonate the thiol, forming the more nucleophilic thiolate. Stronger bases could potentially lead to side reactions with the amide functionality.

  • Solvent: Acetonitrile is a good polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the ions without interfering with the nucleophile.

  • Temperature: Gentle heating increases the reaction rate without promoting significant decomposition.

Further Synthetic Transformations

The versatility of 1-(2-Bromobutanoyl)-4-methylpiperidine extends beyond simple Sₙ2 reactions. The α-bromo amide motif can participate in a variety of other transformations, expanding its utility in drug discovery.

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate, which can then participate in various C-C bond-forming reactions.[8]

  • Cross-Coupling Reactions: Cobalt-catalyzed cross-coupling reactions with Grignard reagents can be employed to introduce aryl or vinyl groups at the α-position.[9]

  • Formation of γ-Lactams: In the presence of an appropriate alkene and a photocatalyst or through the formation of an electron donor-acceptor (EDA) complex, α-bromo amides can be used to synthesize γ-lactams, which are valuable heterocyclic scaffolds in pharmaceuticals.[8]

G cluster_0 Synthetic Utility start 1-(2-Bromobutanoyl)-4-methylpiperidine sn2 Nucleophilic Substitution (e.g., thiols, amines, azides) start->sn2 radical Radical Reactions (e.g., C-C bond formation) start->radical coupling Cross-Coupling (e.g., with Grignard reagents) start->coupling lactam γ-Lactam Formation (with alkenes) start->lactam

Caption: Potential synthetic pathways for the intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Bromobutanoyl)-4-methylpiperidine and its precursors.

  • 4-Methylpiperidine: This starting material is flammable and corrosive.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10]

  • 2-Bromobutanoyl bromide: This reagent is corrosive and lachrymatory. It reacts with moisture and should be handled under anhydrous conditions.

  • 1-(2-Bromobutanoyl)-4-methylpiperidine: While specific safety data is limited, as an α-bromo amide, it should be considered an irritant and potentially harmful if ingested or absorbed through the skin.[6] Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]

Conclusion

1-(2-Bromobutanoyl)-4-methylpiperidine is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of the α-bromo amide functionality provide a gateway to a wide range of complex piperidine-containing molecules. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this building block in their drug discovery programs, ultimately accelerating the development of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Vertex AI Search. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • The Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • DOKUMEN.PUB. (n.d.). Piperidine-Based Drug Discovery 9780128051573.
  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • EvitaChem. (n.d.). Buy 1-(2-Bromobutanoyl)-4-methylpiperidine (EVT-3170746) | 1119452-32-2.
  • National Center for Biotechnology Information. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, March 6). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • ACS Publications. (2017, November 1). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents | Organic Letters.

Sources

Application

Synthesis of Novel Peptidomimetics Utilizing a 1-(2-Bromobutanoyl)-4-methylpiperidine Scaffold: An Application Guide

Introduction: The Imperative for Peptide Mimetics in Modern Drug Discovery Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptide Mimetics in Modern Drug Discovery

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their inherent limitations, such as susceptibility to proteolytic degradation, poor oral bioavailability, and short half-life, have historically hampered their clinical translation.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these liabilities.[2][3] By introducing non-peptidic structural elements, researchers can design molecules with enhanced stability, improved pharmacokinetic profiles, and potent biological activity.

This guide focuses on a versatile and efficient approach to peptidomimetic synthesis employing a 1-(2-bromobutanoyl)-4-methylpiperidine scaffold. This building block offers a unique combination of features: the piperidine ring introduces conformational constraint, a key element in locking the molecule into a bioactive conformation, while the α-bromo-butanoyl moiety provides a reactive handle for the facile incorporation of diverse amino acid-based functionalities. The piperidine motif is a highly privileged scaffold in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and cell permeability.[4]

This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying scientific rationale for utilizing the 1-(2-bromobutanoyl)-4-methylpiperidine scaffold in the construction of novel peptidomimetic libraries for drug discovery.

Core Synthetic Strategy: Nucleophilic Substitution for Peptidomimetic Elongation

The central transformation in this synthetic approach is a nucleophilic substitution (SN2) reaction. The α-bromo group of the 1-(2-bromobutanoyl)-4-methylpiperidine scaffold serves as an excellent electrophile, readily undergoing displacement by a nucleophilic amine, typically the α-amino group of an amino acid ester. This reaction forms a stable carbon-nitrogen bond, effectively coupling the piperidine-based scaffold to an amino acid residue.

Causality Behind Experimental Choices:
  • The α-Bromo Moiety: The choice of an α-bromo substituent is critical. Bromine is a good leaving group, facilitating the SN2 reaction under relatively mild conditions. The position of the bromine on the carbon alpha to the carbonyl group activates it for nucleophilic attack.

  • Amino Acid Esters as Nucleophiles: Using amino acid esters (e.g., methyl or ethyl esters) as nucleophiles serves a dual purpose. Firstly, the ester group protects the carboxylic acid functionality from participating in unwanted side reactions. Secondly, it enhances the solubility of the amino acid in organic solvents typically used for this reaction.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the amino acid ester, which would render it non-nucleophilic.

Experimental Protocols

Protocol 1: Synthesis of L-Alanine Ethyl Ester Hydrochloride

This protocol describes the preparation of the amino acid ester, a key nucleophilic component in the subsequent coupling reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine89.0910.0 g0.112
Thionyl Chloride (SOCl₂)118.9712.0 mL0.164
Anhydrous Ethanol46.07150 mL-
Diethyl Ether74.12As needed-

Procedure:

  • Suspend L-alanine (10.0 g, 0.112 mol) in anhydrous ethanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (12.0 mL, 0.164 mol) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield L-alanine ethyl ester hydrochloride.

Protocol 2: Synthesis of N-(1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl)-L-alanine ethyl ester

This protocol details the core SN2 reaction to couple the piperidine scaffold with the amino acid ester.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Bromobutanoyl)-4-methylpiperidine248.162.48 g0.010
L-Alanine Ethyl Ester Hydrochloride153.611.69 g0.011
Triethylamine (TEA)101.193.0 mL0.022
Anhydrous Acetonitrile (MeCN)41.0550 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve L-alanine ethyl ester hydrochloride (1.69 g, 0.011 mol) in anhydrous acetonitrile (30 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (3.0 mL, 0.022 mol) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 1-(2-bromobutanoyl)-4-methylpiperidine (2.48 g, 0.010 mol) in anhydrous acetonitrile (20 mL).

  • Add the solution of 1-(2-bromobutanoyl)-4-methylpiperidine dropwise to the stirred solution of the amino acid ester over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired peptidomimetic product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of peptidomimetics using the 1-(2-bromobutanoyl)-4-methylpiperidine scaffold.

Synthesis_Workflow cluster_0 Preparation of Nucleophile cluster_1 Core Scaffold cluster_2 Coupling and Elaboration L_Alanine L-Alanine EtOH_SOCl2 Ethanol, SOCl₂ L_Alanine->EtOH_SOCl2 Esterification Ala_Ester L-Alanine Ethyl Ester Hydrochloride EtOH_SOCl2->Ala_Ester SN2_Reaction SN2 Coupling Ala_Ester->SN2_Reaction Piperidine_Scaffold 1-(2-Bromobutanoyl)- 4-methylpiperidine Piperidine_Scaffold->SN2_Reaction Peptidomimetic N-(1-(4-methylpiperidin-1-yl)- 1-oxobutan-2-yl)-L-alanine ethyl ester SN2_Reaction->Peptidomimetic Hydrolysis Ester Hydrolysis (e.g., LiOH) Peptidomimetic->Hydrolysis Free_Acid Peptidomimetic (Free Acid) Hydrolysis->Free_Acid Coupling Amide Coupling (e.g., HATU) Free_Acid->Coupling Elongated_Peptidomimetic Elongated Peptidomimetic Coupling->Elongated_Peptidomimetic

Caption: Synthetic workflow for peptidomimetic synthesis.

Mechanistic Rationale and Advantages of the Scaffold

The use of the 1-(2-bromobutanoyl)-4-methylpiperidine scaffold offers several distinct advantages in the design and synthesis of peptidomimetics:

  • Conformational Rigidity: The piperidine ring introduces a degree of conformational rigidity into the peptidomimetic backbone.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The 4-methylpiperidine moiety can improve the pharmacokinetic properties of the resulting peptidomimetic. The lipophilic nature of the piperidine ring can enhance membrane permeability, while the tertiary amine can influence solubility and metabolic stability.[4]

  • Synthetic Tractability: The α-bromo-butanoyl "handle" provides a straightforward and reliable point of attachment for a wide variety of amino acid-based building blocks. This modularity allows for the rapid generation of diverse peptidomimetic libraries for high-throughput screening.

  • Stereochemical Control: By starting with enantiomerically pure amino acid esters, the stereochemistry at the newly formed stereocenter can be controlled, which is crucial for biological activity.

The following diagram illustrates the SN2 reaction mechanism at the core of this synthetic strategy.

Caption: SN2 reaction mechanism for peptidomimetic synthesis.

Conclusion and Future Directions

The 1-(2-bromobutanoyl)-4-methylpiperidine scaffold represents a valuable tool for the synthesis of novel peptidomimetics. The straightforward and robust synthetic protocols outlined in this guide, coupled with the inherent advantages of the piperidine moiety, make this an attractive strategy for academic and industrial researchers in the field of drug discovery. Future work in this area could involve the exploration of a wider range of amino acid and dipeptide nucleophiles to expand the chemical space of the resulting libraries. Furthermore, solid-phase synthetic approaches utilizing this scaffold could be developed to enable high-throughput synthesis and screening of large peptidomimetic libraries.

References

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122–128.
  • Qvit, N., Rubin, S. J., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 22(2), 454–462.
  • Trabocchi, A., & Guarna, A. (2014). Peptidomimetics in Organic and Medicinal Chemistry. Wiley.
  • Giannis, A., & Rübsam, F. (1997). Peptidomimetics in Drug Design. In Advances in Drug Research (pp. 1-78).
  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Esteb, J. J., Magers, J. R., McNulty, L., Wilson, A. M., & Lanza, J. (2009). A Simple SN2 Reaction for the Undergraduate Organic Laboratory.
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 230, 114093.
  • Caron, S., & Sharpless, K. B. (1985). A simplified and more efficient procedure for the preparation of α-amino esters. The Journal of Organic Chemistry, 50(9), 1557–1560.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Gorske, B. C., & Blackwell, H. E. (2006). Aza-peptide-bond-containing peptidomimetics as inhibitors of quorum sensing in Pseudomonas aeruginosa. Organic & biomolecular chemistry, 4(8), 1447–1450.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical reviews, 97(6), 2243–2266.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and anticancer activity of some new N-substituted-piperidine-4-carboxamide derivatives. Archiv der Pharmazie, 340(6), 325–330.
  • Funel, C., & Abele, S. (2013). Industrial applications of continuous-flow processing.
  • Wegner, J., Ceylan, S., & Kirschning, A. (2012). Ten key issues in modern solid-phase synthesis.
  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367–9371.
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 230, 114093. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary This technical guide details the scale-up synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS 1119452-32-2), a critical intermediate often employed in the synthesis of peptidomimetics and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scale-up synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS 1119452-32-2), a critical intermediate often employed in the synthesis of peptidomimetics and pharmaceutical APIs.

The protocol transitions from milligram-scale discovery routes to a robust kilogram-scale process. The primary synthetic challenge is the suppression of the


-elimination  side reaction, which generates the conjugated impurity (E)-1-(but-2-enoyl)-4-methylpiperidine. This guide introduces a Biphasic Schotten-Baumann Protocol  optimized for heat transfer efficiency and impurity control, replacing traditional homogeneous DCM/TEA methods that are prone to thermal runaways on scale.

Reaction Engineering & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via an amide coupling between an activated


-bromo acid derivative and a secondary amine.
  • Electrophile: 2-Bromobutanoyl bromide (preferred over chloride for higher reactivity and availability).

  • Nucleophile: 4-Methylpiperidine.[1][2]

  • Base: Inorganic carbonate (

    
     or 
    
    
    
    ) in a biphasic system.
Reaction Pathway & Impurity Profile

The reaction proceeds via a nucleophilic acyl substitution. However, the presence of the electron-withdrawing bromine at the


-position significantly increases the acidity of the 

-proton, making the substrate susceptible to E2 elimination.

Key Mechanistic Risks:

  • Exotherm-Driven Elimination: High temperatures (

    
    ) during addition promote dehydrobromination.
    
  • Hydrolysis: The acid bromide is moisture sensitive; however, in a biphasic system at low temperatures, the rate of amidation (

    
    ) significantly exceeds the rate of hydrolysis (
    
    
    
    ).

Figure 1: Reaction pathway showing the competition between the desired amidation and the parasitic elimination reaction.

Scale-Up Protocol (1.0 kg Batch)

Critical Process Parameters (CPPs)
ParameterRangeRationale
Temperature -5°C to 5°CCritical to prevent E2 elimination and hydrolysis.
Addition Rate 10-15 mL/minControlled to maintain internal T < 5°C.
Stirring Speed >400 RPMEssential for mass transfer in biphasic system.
pH Control 8.0 - 9.5High pH promotes hydrolysis; low pH stalls reaction.
Materials
  • 2-Bromobutanoyl bromide: 685 g (2.98 mol, 1.05 equiv)

  • 4-Methylpiperidine: 281 g (2.84 mol, 1.0 equiv)

  • Dichloromethane (DCM): 3.0 L (Process Solvent)

  • Sodium Carbonate (

    
    ):  450 g (4.25 mol, 1.5 equiv) dissolved in 1.5 L Water.
    
Step-by-Step Methodology

Step 1: Reactor Setup & Charging

  • Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 4-Methylpiperidine (281 g) and DCM (2.5 L) into the reactor.

  • Add the

    
     solution  (450 g in 1.5 L water).
    
  • Initiate stirring at 450 RPM to create a turbulent emulsion.

  • Cool the jacket to -10°C. Wait until internal temperature (

    
    ) reaches 0°C.
    

Step 2: Controlled Addition (The Critical Step)

  • Dilute 2-Bromobutanoyl bromide (685 g) with DCM (500 mL) in the addition funnel. Note: Dilution mitigates localized hot spots.

  • Begin dropwise addition. CRITICAL: Adjust rate so

    
     never exceeds 5°C.
    
  • Observation: The reaction is instantaneous. White precipitate (salts) may form but will dissolve in the aqueous phase.

  • Total addition time: Approximately 90–120 minutes.

Step 3: Post-Reaction & Quench

  • After addition is complete, stir at 0–5°C for 30 minutes.

  • IPC (In-Process Control): Analyze organic layer by HPLC/GC.

    • Target: < 1.0% unreacted amine.

    • Limit: < 0.5% Elimination impurity (Crotonamide derivative).

  • Stop stirring and allow phases to separate (15–20 min).

  • Drain the lower organic layer.

Step 4: Purification Work-Up

  • Acid Wash: Return organic layer to reactor. Wash with 1.0 M HCl (1.0 L) at 5°C.

    • Purpose: Removes unreacted 4-methylpiperidine as the hydrochloride salt.

  • Base Wash: Wash with Sat.

    
     (1.0 L).
    
    • Purpose: Neutralizes residual acid and removes hydrolyzed 2-bromobutanoic acid.

  • Brine Wash: Wash with Sat. NaCl (1.0 L) to dry the organic layer.

  • Drying: Pass organics through a cartridge of anhydrous

    
     or 
    
    
    
    .

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (

    
    ) to afford the crude oil.
    
  • Optional Polish: If high purity is required, the oil can be distilled under high vacuum (0.5 mmHg), but this risks degradation. For most API steps, the crude oil (>95% purity) is used directly.

Figure 2: Downstream processing workflow designed to chemically remove starting materials without chromatography.

Analytical Specifications & Safety

Quality Control Attributes
TestMethodSpecification
Appearance VisualClear, colorless to pale yellow oil
Purity HPLC (210 nm)> 97.0%
Elimination Impurity HPLC< 0.5%
Assay 1H-NMRConforms to structure
Safety Directives (HSE)
  • Lachrymator Hazard: 2-Bromobutanoyl bromide is a potent lachrymator and corrosive. Must be handled in a functioning fume hood.[3][4] Neutralize spills immediately with aqueous bicarbonate.

  • Exotherm: The reaction is highly exothermic. Failure of cooling systems can lead to solvent boiling (DCM bp: 39.6°C) and runaway pressure buildup.

  • Skin Contact:

    
    -Bromo amides are potential alkylating agents. Double gloving (Nitrile/Laminate) is recommended.
    

References

  • National Institutes of Health (NIH). (2020). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine

Abstract & Strategic Significance This application note details a high-throughput, microwave-assisted protocol for synthesizing 1-(2-bromobutanoyl)-4-methylpiperidine . This specific scaffold combines a lipophilic piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details a high-throughput, microwave-assisted protocol for synthesizing 1-(2-bromobutanoyl)-4-methylpiperidine . This specific scaffold combines a lipophilic piperidine core with a reactive


-bromoacyl moiety, serving as a critical "warhead" intermediate in Fragment-Based Drug Discovery (FBDD).[1]

While traditional Schotten-Baumann conditions (0°C to RT) are effective, they often require 2–4 hours for completion and suffer from batch-to-batch variability. The microwave (MW) protocol described herein reduces reaction time to <10 minutes , improves yield by minimizing moisture exposure, and suppresses the formation of the thermodynamic elimination product (


-unsaturated amide).
Key Advantages[1][2][3][4]
  • Speed: Reaction completion in 5 minutes vs. 3 hours thermal.

  • Purity: Kinetic control minimizes dehydrohalogenation (elimination of HBr).[1]

  • Scalability: Protocol validated for 0.5 mmol to 10 mmol scales.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a Nucleophilic Acyl Substitution . The 4-methylpiperidine (nucleophile) attacks the carbonyl carbon of 2-bromobutanoyl bromide.

Critical Chemical Challenge: The


-proton in the 2-bromobutanoyl group is acidic. Excessive heat or strong bases can trigger an E2 elimination, yielding the crotonyl derivative (1-(but-2-enoyl)-4-methylpiperidine). Microwave irradiation provides rapid, uniform heating that favors the lower-activation-energy substitution pathway over the elimination pathway, provided the temperature is clamped.
Reaction Scheme (Graphviz)[1]

ReactionMechanism cluster_0 Reactants Amine 4-Methylpiperidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidHalide 2-Bromobutanoyl bromide (Electrophile) AcidHalide->Tetrahedral Product 1-(2-Bromobutanoyl)- 4-methylpiperidine Tetrahedral->Product Collapse & Leaving Group Departure Byproduct HBr (Scavenged by Base) Tetrahedral->Byproduct Elimination SIDE REACTION: Crotonyl Derivative (Elimination) Product->Elimination Overheating (>100°C) or Excess Base

Figure 1: Mechanistic pathway showing the desired acyl substitution and the critical elimination side-reaction risk.[1]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+).[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 4-Methylpiperidine (CAS: 626-58-4)

    • 2-Bromobutanoyl bromide (CAS: 26074-52-2) [Lachrymator - Handle in Fume Hood]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

    • Dichloromethane (DCM, anhydrous)[1]

Stoichiometry Table
ComponentEquiv.MmolMass/VolRole
4-Methylpiperidine 1.02.0198 mg / 237 µLSubstrate
2-Bromobutanoyl bromide 1.12.2506 mg / 295 µLElectrophile
Triethylamine (TEA) 1.53.0303 mg / 418 µLAcid Scavenger
DCM (Anhydrous) N/AN/A4.0 mLSolvent
Step-by-Step Methodology

Step 1: Pre-Cooling (Crucial) [1]

  • Dissolve 4-methylpiperidine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM in the microwave vial.

  • Add a magnetic stir bar.

  • Cool to 0°C in an ice bath.

  • Dropwise addition of 2-bromobutanoyl bromide (1.1 equiv).

    • Why? The initial reaction is highly exothermic. Adding the acid bromide at RT can cause immediate localized boiling and impurity formation.

Step 2: Microwave Irradiation

  • Seal the vial immediately after addition.

  • Place in the microwave reactor.

  • Irradiation Parameters:

    • Mode: Dynamic (Temp Control)[1]

    • Temperature: 60°C

    • Hold Time: 5 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: High absorption (set max to 150W to prevent overshoot).

Step 3: Workup & Isolation [1]

  • Cool vial to RT (using reactor compressed air cooling).

  • Dilute reaction mixture with 20 mL DCM.

  • Wash sequentially with:

    • 10 mL 1M HCl (removes unreacted amine).

    • 10 mL Sat. NaHCO₃ (neutralizes excess acid/HBr).[1]

    • 10 mL Brine.

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Typically, the product is >95% pure after workup.[1]

  • If necessary, purify via Flash Column Chromatography (SiO₂): 0–20% EtOAc in Hexanes.[1]

Workflow Visualization

Workflow cluster_prep Preparation (Fume Hood) cluster_mw Microwave Reactor cluster_workup Downstream Processing Start Start: Prepare Reagents Step1 Dissolve Amine + Base in DCM Start->Step1 Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add Acid Bromide Dropwise Step2->Step3 MW_Set Seal Vial & Insert Step3->MW_Set MW_Run Irradiate: 60°C, 5 min (Max Power 150W) MW_Set->MW_Run Extract Liquid-Liquid Extraction (1M HCl -> NaHCO3 -> Brine) MW_Run->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry End Final Product: Clear/Pale Yellow Oil Dry->End

Figure 2: Operational workflow for the synthesis, emphasizing the pre-cooling step prior to MW irradiation.

Validation & Quality Control

Expected Analytical Data
TechniqueExpected ResultInterpretation
TLC

(20% EtOAc/Hex)
Distinct spot; UV active (weak) or Iodine stain.
LC-MS

Characteristic 1:1 isotopic pattern for Bromine (

).[1]
Appearance Colorless to pale yellow oilDarkening indicates elimination/polymerization.
1H NMR Interpretation (CDCl₃, 400 MHz)
  • 
     4.30 - 4.45 (m, 1H):  The proton at the chiral center (
    
    
    
    -position to carbonyl/bromine).[1] This is the diagnostic peak.
  • 
     4.50 & 3.80 (m, 2H):  Equatorial protons of piperidine ring (deshielded by amide).[1]
    
  • 
     2.60 - 3.00 (m, 2H):  Axial protons of piperidine ring.[1]
    
  • 
     1.90 - 2.10 (m, 2H):  Methylene group of the butanoyl chain (
    
    
    
    -position).[1]
  • 
     0.95 (d, 3H):  Methyl group on the piperidine ring.[1]
    
  • 
     1.05 (t, 3H):  Terminal methyl of the butanoyl chain.[1]
    

Troubleshooting & Optimization

Issue: Formation of Alkene (Elimination Product)
  • Symptom: LC-MS shows mass peak

    
     (Loss of HBr).[1]
    
  • Cause: Reaction temperature too high (>80°C) or reaction time too long.[1]

  • Solution: Reduce MW temperature to 50°C. Ensure Base (TEA) is not in large excess (>2.0 equiv).

Issue: Low Yield / Hydrolysis
  • Symptom: Recovery of starting amine or formation of 2-bromobutanoic acid.

  • Cause: Wet solvent or unsealed vessel. Acid bromides hydrolyze rapidly.

  • Solution: Use anhydrous DCM from a fresh bottle. Purge vial with Argon/Nitrogen before sealing.

References

  • Microwave-Assisted Organic Synthesis (Review): Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • General Acylation of Piperidines: De Luca, L., et al. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides and Amides.[3] Journal of Organic Chemistry, 73(10), 3967–3969.[1] [Link]

  • Handling of

    
    -Haloamides: 
    Panteleev, J., et al. (2015).[1] The Fascinating Chemistry of 
    
    
    
    -Haloamides. Chemistry – A European Journal, 21(38).[1] [Link][1]

Sources

Method

Application Note: Solvent Selection for Optimal Reaction Rates with 1-(2-Bromobutanoyl)-4-methylpiperidine

This Application Note is designed for researchers and process chemists optimizing the synthesis of pharmaceutical intermediates involving 1-(2-Bromobutanoyl)-4-methylpiperidine . It provides a scientifically grounded pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of pharmaceutical intermediates involving 1-(2-Bromobutanoyl)-4-methylpiperidine . It provides a scientifically grounded protocol for solvent selection to maximize reaction rates and yield while minimizing side reactions.[1]


) at the 

-Haloamide Position[1]

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine is a critical electrophilic building block, often used to introduce the 2-(4-methylpiperidin-1-yl)butanamide motif into local anesthetics and analgesic analogs.[1] The efficiency of converting this


-bromoamide intermediate depends heavily on the rate of nucleophilic displacement (

) of the bromine atom.

This guide details the mechanistic basis for solvent selection, demonstrating that polar aprotic solvents (e.g., Acetonitrile, DMF) typically accelerate reaction rates by orders of magnitude compared to protic solvents. However, downstream processing (workup) and "green" chemistry requirements often necessitate a trade-off.[1] We present a High-Throughput Solvent Screening (HTSS) protocol to empirically determine the optimal solvent system for your specific nucleophile.

Mechanistic Analysis & Solvent Effects[2][3][4][5]

The Substrate: Electrophilicity and Sterics

The target molecule features a secondary alkyl bromide adjacent to a carbonyl group (an


-bromoamide).
  • Electronic Effect: The adjacent carbonyl group is electron-withdrawing, increasing the electrophilicity of the

    
    -carbon and stabilizing the transition state for nucleophilic attack.
    
  • Steric Effect: The sec-butyl backbone introduces moderate steric hindrance.[1] While primary halides react faster, this secondary center is sufficiently accessible for

    
     reactions, provided the nucleophile is not excessively bulky.
    
The Solvent Paradigm

The reaction follows bimolecular nucleophilic substitution (


) kinetics:


Solvent selection influences the rate constant (


) primarily through ground-state solvation of the nucleophile :
  • Polar Aprotic Solvents (Recommended for Speed): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) effectively solvate cations (e.g.,

    
    , 
    
    
    
    ) but poorly solvate anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, significantly increasing
    
    
    .
  • Polar Protic Solvents (Caution): Solvents like Methanol (MeOH) and Water form strong hydrogen bonds with anionic nucleophiles.[1] This "cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy barrier (

    
    ), effectively slowing the reaction.
    
  • Non-Polar Solvents: Solvents like Toluene or DCM often result in poor solubility of ionic nucleophiles.[1] Reaction rates are negligible unless a Phase Transfer Catalyst (PTC) (e.g., TBAB) is employed.

Comparative Solvent Data

The table below summarizes predicted relative reaction rates based on dielectric constants (


) and dipole moments (

), normalized to Methanol.
Solvent ClassSolventDielectric Const.[1] (

)
Relative

Rate*
Workup DifficultyRecommendation
Polar Aprotic DMSO 46.71000x High (High BP)Top Choice for Rate
Polar Aprotic DMF 36.7800x High (Water wash req.)[1]Excellent
Polar Aprotic Acetonitrile 37.5500x Low (Volatile)Best Balance
Polar Aprotic Acetone 20.7300x LowGood (Watch side rxns)
Polar Protic Methanol32.71x (Ref)LowAvoid (Slow)
Non-Polar Toluene2.38<0.1xLowRequires PTC

*Relative rates are estimated approximations based on general Finkelstein/substitution reaction data [1, 2].

Experimental Protocol: High-Throughput Solvent Screening (HTSS)

Objective: Determine the optimal solvent for reacting 1-(2-Bromobutanoyl)-4-methylpiperidine with a specific amine or thiol nucleophile.

Materials
  • Substrate: 1-(2-Bromobutanoyl)-4-methylpiperidine (1.0 eq)

  • Nucleophile: Target amine/thiol (1.2 eq)[1]

  • Base:

    
     or DIPEA (1.5 eq) - scavenges HBr byproduct[1]
    
  • Solvents: MeCN, DMF, DMSO, THF, Toluene, MeOH (HPLC Grade)

  • Internal Standard: Biphenyl (inert reference)

Workflow
  • Stock Preparation:

    • Dissolve Substrate (1 mmol/mL) and Internal Standard (0.5 mmol/mL) in the respective solvent.

  • Reaction Initiation:

    • In 4 mL vials, combine 1.0 mL Stock Solution with 1.2 eq of Nucleophile and 1.5 eq of Base.

    • Seal vials and heat to 40°C (moderate temp prevents thermal degradation).

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      .
    • Quench aliquots in 950

      
      L of 50:50 Water:MeCN (0.1% Formic Acid).
      
  • Analysis:

    • Analyze via HPLC-UV/MS.[1]

    • Calculate Conversion % based on the ratio of Substrate/Internal Standard peak areas.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent system and optimizing the reaction conditions.

SolventSelection Start START: 1-(2-Bromobutanoyl)-4-methylpiperidine + Nucleophile CheckSol Check Nucleophile Solubility Start->CheckSol IsSoluble Is Nucleophile Soluble in Organic Solvents? CheckSol->IsSoluble PolarAprotic Select Polar Aprotic Solvent (MeCN, DMF, Acetone) IsSoluble->PolarAprotic Yes MixedSystem Use Mixed System or PTC (DCM/Water + TBAB) IsSoluble->MixedSystem No (Ionic Salt) RateCheck Check Reaction Rate (TLC/LCMS) PolarAprotic->RateCheck FastEnough Rate Acceptable? RateCheck->FastEnough Heat Increase Temp (40°C -> 60°C) FastEnough->Heat No (Too Slow) Final OPTIMIZED PROCESS FastEnough->Final Yes MixedSystem->RateCheck SwitchSolvent Switch to Higher Dipole (DMSO) Heat->SwitchSolvent Still Slow SwitchSolvent->RateCheck

Caption: Logical decision tree for solvent selection based on nucleophile solubility and observed reaction kinetics.

Critical Considerations & Troubleshooting

The "DMF Trap"

While DMF and DMSO offer the fastest rates, they are difficult to remove. Residual DMF can decompose to dimethylamine during workup, potentially reacting with your product.

  • Mitigation: Use Acetonitrile (MeCN) as the primary screening solvent. It offers a high dielectric constant (

    
    ) but boils at 82°C, making it easy to remove. Switch to DMF only if MeCN rates are insufficient.[1]
    
Dynamic Kinetic Resolution (DKR)

If you are aiming for a chiral product, be aware that


-bromoamides are prone to racemization in the presence of halide ions (via 

attack by the leaving group bromide) [3].
  • Insight: If maintaining stereochemistry is required, avoid high temperatures and prolonged reaction times. Use a non-nucleophilic base (e.g., DIPEA) to prevent side reactions.

Safety Note

1-(2-Bromobutanoyl)-4-methylpiperidine is an alkylating agent.[1]

  • Protocol: All solvent screening must be conducted in a fume hood.

  • Waste: Segregate halogenated waste streams.

References

  • LibreTexts Chemistry. "4.7: Solvent Effects in Nucleophilic Substitution." Chemistry LibreTexts, 10 June 2021. Link

  • College of Saint Benedict. "NS7. Solvent Effects - aliphatic nucleophilic substitution."[1] Reactivity in Chemistry. Link

  • National Institutes of Health (NIH).

    
    -Haloamides."[1] PMC, 2013. Link
    
  • Royal Society of Chemistry. "Kinetic correlation between aldehyde/enamine stereoisomers." Chemical Science. Link

  • Sigma-Aldrich. "1-(2-Bromobutanoyl)-4-methylpiperidine Product Detail." Link(Note: Representative link for compound data verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine

[1] Ticket ID: YIELD-OPT-4MP-Br Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Subject: Yield Optimization & Impurity Mitigation Guide[1] Introduction: The "Alpha-Halo" Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: YIELD-OPT-4MP-Br Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Subject: Yield Optimization & Impurity Mitigation Guide[1]

Introduction: The "Alpha-Halo" Paradox

Welcome to the Technical Support Center. You are likely reading this because your synthesis of 1-(2-Bromobutanoyl)-4-methylpiperidine is suffering from low yields (below 60%) or persistent impurities.

The core challenge with this molecule is not the amide coupling itself—which is generally robust—but the specific reactivity of the


-bromo carbonyl  moiety. You are reacting a nucleophile (4-methylpiperidine) with an electrophile (2-bromobutyryl bromide) that possesses two electrophilic sites and a highly acidic proton.[1]

This guide moves beyond standard textbook protocols to address the specific kinetic competition between Acylation (Desired), Elimination (Impurity A), and Substitution (Impurity B).[1]

Module 1: Critical Reaction Dynamics (The "Why")

Before adjusting your protocol, you must visualize the competing pathways occurring in your flask.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates why yield loss occurs.[1] The goal is to maximize Pathway 1 while suppressing Pathways 2 and 3.

ReactionPathways Reagents Reagents: 4-Methylpiperidine + 2-Bromobutyryl Bromide Target TARGET PRODUCT 1-(2-Bromobutanoyl)- 4-methylpiperidine Reagents->Target Pathway 1: Acylation (Kinetic Control, <0°C) ImpurityA IMPURITY A (Elimination) 1-(But-2-enoyl)- 4-methylpiperidine (Crotonyl Derivative) Reagents->ImpurityA Pathway 2: E2 Elimination (High Temp / Strong Base) ImpurityB IMPURITY B (Substitution) Alpha-amino Amide Dimer Reagents->ImpurityB Pathway 3: SN2 Substitution (Excess Amine)

Caption: Pathway 1 is favored at low temperatures.[1] Pathway 2 dominates if the internal temperature spikes or if the base is too strong.

Module 2: Optimized Protocol (The "How")

Do not use a generic "room temperature, overnight" amide coupling protocol. The


-proton is too acidic.[1]
Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
4-Methylpiperidine Nucleophile1.0Limiting reagent to prevent SN2 side reactions.[1]
2-Bromobutyryl Bromide Electrophile1.1 - 1.2Slight excess accounts for hydrolysis; do not exceed 1.[1]2.
Base (TEA or DIPEA) HBr Scavenger1.2 - 1.5CRITICAL: Must be anhydrous.[1] If using inorganic base (K₂CO₃), use Schotten-Baumann conditions (see FAQ).
DCM (Dichloromethane) Solvent10-15 VolHigh dilution helps dissipate heat and prevent dimerization.[1]
Step-by-Step Execution
  • System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Amine Solution: Charge 4-methylpiperidine (1.0 eq) and Triethylamine (1.2 eq) into DCM (10 volumes). Cool to -10°C to -5°C using an ice/salt bath.

    • Why? Lowering the temperature below 0°C significantly retards the rate of Elimination (Pathway 2) relative to Acylation.

  • Controlled Addition: Dilute 2-bromobutyryl bromide (1.1 eq) in DCM (2 volumes). Add this solution dropwise over 30–60 minutes.

    • Technical Check: Monitor internal temperature.[1] Do not let it rise above 0°C. The reaction is highly exothermic; a heat spike will instantly generate the crotonyl impurity (Impurity A).

  • Reaction Maintenance: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Quench with dilute HCl (1M) or saturated NH₄Cl.

Module 3: Troubleshooting Guide (The "Fix")

Issue 1: "My product contains a double bond (alkene) impurity."
  • Diagnosis: This is the elimination product (Impurity A in Diagram 1). The base deprotonated the

    
    -carbon, causing the loss of HBr.
    
  • Root Cause:

    • Addition of acid bromide was too fast (Heat spike).

    • Reaction temperature started too high (>0°C).

    • Base was too strong or in large excess.[1]

  • Solution:

    • Repeat reaction at -10°C.

    • Switch base: Use DIPEA (Hunig's base) instead of TEA; steric bulk reduces basicity towards the proton while maintaining scavenging capability.

    • Alternative: Use a biphasic Schotten-Baumann protocol (DCM / Aq.[1] K₂CO₃).[1][2][3] The inorganic base stays in the water layer, minimizing contact with the sensitive

      
      -proton in the organic layer.
      
Issue 2: "Low yield, significant amount of starting amine remaining."
  • Diagnosis: Hydrolysis of the acid bromide.

  • Root Cause: Wet solvent or old reagents. 2-bromobutyryl bromide hydrolyzes rapidly in moist air to 2-bromobutyric acid, which will not react with the amine under these conditions.[1]

  • Solution:

    • Distill 2-bromobutyryl bromide if it is dark/orange (should be clear/yellowish).[1]

    • Use freshly distilled DCM over CaH₂ or molecular sieves.[1]

Issue 3: "The product is an oil that won't crystallize."
  • Diagnosis: 1-(2-Bromobutanoyl)-4-methylpiperidine is typically a viscous oil or low-melting solid.[1]

  • Purification Workflow:

    • Acid Wash: Wash the organic layer with 1M HCl. This protonates any unreacted 4-methylpiperidine, pulling it into the aqueous layer.[1]

    • Base Wash: Wash with sat.[1] NaHCO₃ to remove hydrolyzed acid byproducts.[1]

    • Column Chromatography: If necessary, use Silica Gel.[1]

      • Eluent: Hexanes:Ethyl Acetate (Start 90:10

        
         70:30).[1]
        
      • Note: The product is less polar than the amine but more polar than the elimination byproduct.

Module 4: Workflow Visualization

Diagram 2: Optimized Synthesis & Workup Flow

OptimizationWorkflow start Start: Anhydrous Setup N2 Atmosphere step1 Dissolve 4-Methylpiperidine + Base in DCM (Dry) Temp: -10°C start->step1 step2 Dropwise Addition of 2-Bromobutyryl Bromide (Keep T < 0°C) step1->step2 check Critical Checkpoint: Is T > 0°C? step2->check fail Risk of Elimination (Crotonyl Impurity) check->fail Yes pass Proceed to Warm-up (RT, 2 hours) check->pass No workup Workup: 1. Wash 1M HCl (Remove Amine) 2. Wash NaHCO3 (Remove Acid) 3. Dry (MgSO4) & Concentrate pass->workup

Caption: Adhering to the temperature checkpoint is the single most important factor for yield.

FAQ: Frequently Asked Questions

Q: Can I use Pyridine as a solvent/base? A: It is not recommended.[1] Pyridine is often difficult to remove completely without acidic washes that might hydrolyze the bromide. Furthermore, Pyridine can sometimes act as a nucleophile towards the alkyl bromide, forming pyridinium salts (impurities).[1] Stick to DCM/TEA or DCM/DIPEA.

Q: Why not use the carboxylic acid and a coupling reagent (EDC/HOBt)? A: You can, but it is generally less efficient for


-halo acids.[1] Activation of 

-bromo acids with carbodiimides can lead to racemization (if chiral) or elimination due to the activated ester intermediate.[1] The acid bromide route is faster and cleaner if temperature is controlled.

Q: Is the product stable on Silica Gel? A: Yes, but avoid using methanol in your eluent if possible, as it can displace the bromide over long exposure times. Use Ethyl Acetate/Hexanes.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (General mechanism of nucleophilic acyl substitution and elimination competition).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Edition. Oxford University Press.[1] (Schotten-Baumann conditions and amine acylation protocols).[1][4]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Amide-forming reactions: Synthesis of peptides and peptidomimetics. Nature, 480, 471–479.[1] Link[1]

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Discussion on side reactions during coupling of sensitive acids).[1]

Sources

Optimization

Technical Support Center: 4-Methylpiperidine Purification Strategies

Topic: Purification strategies for removing unreacted 4-methylpiperidine Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Guide Last Updated: February 15, 2026 Introduction: The 4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for removing unreacted 4-methylpiperidine Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Guide Last Updated: February 15, 2026

Introduction: The 4-Methylpiperidine Challenge

4-Methylpiperidine (4-MP) is a ubiquitous secondary amine building block and base, frequently used in nucleophilic aromatic substitutions (SNAr) and peptide synthesis. While chemically useful, its physical properties often create downstream purification bottlenecks.

Key Physical Properties:

  • Boiling Point: 124–127 °C (Too high for easy rotovap removal; too low for some lyophilization).

  • Basicity (pKa): ~11.2 (Highly basic; prone to streaking on silica).

  • Solubility: Miscible with water and most organic solvents.

This guide provides three distinct workflows for removing 4-MP, categorized by the stability of your target molecule.

Module 1: Aqueous Workup (The "pH Swing")

Best For: Acid-stable, lipophilic products (LogP > 1.5). Mechanism: Exploits the high pKa (~11.2) of 4-MP to protonate it into a water-soluble salt, partitioning it away from the organic product.

Troubleshooting Guide

Q: I washed my reaction with water, but the amine is still present in the organic layer. Why? A: 4-Methylpiperidine is an organic amine.[1][2][3][4] While it is miscible with water, it has significant lipophilicity. At neutral pH (7), a small equilibrium fraction remains unprotonated and partitions back into the organic solvent (DCM, EtOAc). You must lower the pH to < 4.0 to drive the equilibrium fully toward the ammonium salt (4-methylpiperidinium).

Q: My product is acid-sensitive (e.g., contains acetals or Boc groups). Can I still use an acid wash? A: Yes, but avoid strong mineral acids like 1M HCl. Instead, use 10% Citric Acid or 0.5M Ammonium Chloride (NH4Cl) . These provide a mild buffering effect (pH ~4–5) sufficient to protonate 4-MP (pKa ~11) without cleaving acid-sensitive protecting groups.

Q: I see a "third layer" or emulsion forming during the acid wash. A: This is often "oiling out" of the amine salt. The 4-methylpiperidinium salt may be insoluble in both the organic phase and the limited volume of water.

  • Fix: Add more water to dissolve the salt.

  • Fix: Add a small amount of methanol to the organic layer to break the emulsion.

Protocol: The Copper Sulfate Visual Check

A highly effective, underutilized method for removing amines is the Copper Sulfate (CuSO4) Wash . Copper(II) coordinates with amines to form water-soluble complexes.

  • Prepare a saturated aqueous solution of CuSO4.

  • Wash your organic layer with the CuSO4 solution.[2][5]

  • Observation: The aqueous layer will turn deep blue/purple (Cu-amine complex).

  • Repeat: Continue washing until the aqueous layer remains pale blue (indicating no more amine is being extracted).

Decision Logic: Aqueous Extraction

G Start Start: Crude Reaction Mixture (Contains Product + 4-MP) AcidStable Is Product Acid Stable? Start->AcidStable StrongAcid Wash with 1M HCl (pH < 1) AcidStable->StrongAcid Yes (e.g., Amides, Esters) WeakAcid Wash with 10% Citric Acid or NaH2PO4 (pH 4-5) AcidStable->WeakAcid No (e.g., Acetals, Boc) CopperWash Alternative: CuSO4 Wash (Visual Indicator) AcidStable->CopperWash Visual Check Needed Partition Partition Layers StrongAcid->Partition WeakAcid->Partition CopperWash->Partition Aqueous Aqueous Layer (Contains 4-MP Salt) Partition->Aqueous Organic Organic Layer (Purified Product) Partition->Organic

Caption: Logic flow for selecting the appropriate aqueous wash based on product stability.

Module 2: Solid-Supported Scavenging

Best For: Water-sensitive products, parallel synthesis, or when aqueous workup causes emulsions. Mechanism: Polymer-supported electrophiles covalently bind the nucleophilic 4-MP. The resin is then removed by filtration.[2]

Troubleshooting Guide

Q: Which resin is best for 4-methylpiperidine? A: Since 4-MP is a secondary amine, Isocyanate resins (PS-Isocyanate) or Aldehyde resins (PS-Benzaldehyde) are most effective.

  • PS-Isocyanate: Forms a urea. Very fast kinetics. No byproducts.

  • PS-Benzaldehyde: Forms an enamine/iminium species. Requires a reducing agent (like NaBH(OAc)3) to make the bond irreversible, though for simple scavenging, the equilibrium binding is often sufficient if filtered immediately.

Q: How much resin should I add? A: Standard protocol requires 3–4 equivalents relative to the excess amine, not the product.

  • Calculation: If you used 1.5 eq of 4-MP in the reaction, you have 0.5 eq excess. Add resin corresponding to

    
     equivalents relative to the limiting reagent.
    

Q: The scavenging is too slow. A: 4-MP is sterically accessible, so kinetics should be fast. However, if the reaction solvent is non-swelling (e.g., MeOH, Water), the resin sites may be inaccessible.

  • Fix: Ensure the solvent swells the polystyrene backbone (DCM, THF, and DMF are excellent). If using MeOH, switch to a PEG-grafted resin (e.g., Tentagel).

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupMechanismRateComment
PS-Isocyanate -N=C=OUrea FormationFast (< 1h)Gold standard. No acid/base release.
PS-Benzaldehyde -CHOImine/EnamineMediumCan be reversible; requires dry solvents.
PS-TsCl -SO2ClSulfonamideSlowGenerates HCl as byproduct (requires base scavenger).
PS-Acid -SO3HIonic SaltInstantActs like a solid-phase acid wash. Non-covalent.

Module 3: Chromatographic Strategies

Best For: Complex mixtures where extraction/scavenging failed. Mechanism: Modifying the stationary phase to prevent the basic amine from interacting with acidic silanols (which causes "tailing" or "streaking").

Troubleshooting Guide

Q: The 4-MP streaks from the baseline to the solvent front, contaminating my product. A: This is classic "silanol effect." The pKa of silica silanols is ~5–7. The basic 4-MP (pKa 11) hydrogen bonds strongly to them.

  • Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your mobile phase. This saturates the silanol sites, allowing 4-MP to elute as a sharp band.

  • Fix 2 (Stationary Phase): Use Amine-functionalized silica (KP-NH) .[6] The surface is already basic, preventing interaction.

Q: I added TEA, but now I can't get rid of the TEA. A: TEA is volatile (bp 89 °C) but can stick.

  • Strategy: After the column, rotovap the fractions, redissolve in DCM, and do a quick wash with 10% citric acid (if product allows) or simply dry under high vacuum for >4 hours.

Q: Can I use Reverse Phase (C18)? A: Yes, but 4-MP is quite polar at low pH.

  • Protocol: Use a high pH buffer (Ammonium Bicarbonate, pH 10) in the aqueous mobile phase. This keeps 4-MP neutral (unprotonated) and increases its retention, allowing separation from more polar impurities.

Module 4: Volatility & Azeotropes

Best For: Large scale reactions where extraction is too expensive. Mechanism: Exploiting vapor pressure differences.

Q: Can I just rotovap 4-MP off? A: It is difficult. With a boiling point of 124 °C, standard water aspirator vacuums (~20 mbar) will require a bath temperature > 60 °C, which risks product degradation. You need a high-vacuum pump (< 1 mbar).

Q: Does it form an azeotrope? A: Yes, 4-Methylpiperidine forms a positive azeotrope with water .

  • Strategy: Add water to your crude reaction mixture and evaporate. The steam distillation effect will carry over the amine at a temperature lower than its pure boiling point. This is often more effective than trying to distill the pure amine.

References

  • PubChem. (n.d.). 4-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Teledyne ISCO. (n.d.).[4] Method Development Strategies for Amine Bonded Phase Columns. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis in 1-(2-Bromobutanoyl)-4-methylpiperidine

Target Molecule: 1-(2-Bromobutanoyl)-4-methylpiperidine CAS: 1119452-32-2 (Generic/Related) Primary Application: Intermediate for pharmaceutical synthesis (e.g., antihistamines, anticholinergics). Critical Quality Attrib...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(2-Bromobutanoyl)-4-methylpiperidine CAS: 1119452-32-2 (Generic/Related) Primary Application: Intermediate for pharmaceutical synthesis (e.g., antihistamines, anticholinergics). Critical Quality Attribute: Purity of the


-bromo functionality.

Module 1: Critical Mechanism Analysis

The "Two-Front" Hydrolysis Threat

Users often misconstrue "hydrolysis" solely as the cleavage of the amide bond. For


-haloamides like 1-(2-Bromobutanoyl)-4-methylpiperidine, the primary failure mode is actually the displacement of the bromine atom  by water (solvolysis), converting the reactive alkyl bromide into an unreactive 

-hydroxy impurity.
Pathway A:

-Halogen Displacement (

) - High Probability

The carbonyl group withdraws electron density, making the


-carbon highly electrophilic. Water or Hydroxide (

) attacks this position, displacing Bromide (

).
  • Trigger: High pH (>9), heat, or prolonged exposure to aqueous media.

  • Result: Formation of 1-(2-hydroxybutanoyl)-4-methylpiperidine. This impurity is polar and difficult to separate from the product.

Pathway B: Amide Hydrolysis - Low Probability

Cleavage of the piperidine ring from the acyl chain.

  • Trigger: Strong acids (pH < 1) or boiling aqueous base.

  • Result: Reformation of 4-methylpiperidine and 2-bromobutanoic acid.

Pathway C: Elimination (

) - Medium Probability

Under basic conditions, the


-proton is acidic. Bases can abstract this proton, leading to the elimination of HBr.
  • Trigger: Strong bases (e.g., NaOH, KOH) during workup.

  • Result: Formation of the

    
    -unsaturated amide (crotonyl derivative).
    

ReactionPathways SM 1-(2-Bromobutanoyl)- 4-methylpiperidine (Target) Impurity_OH α-Hydroxy Impurity (Hydrolysis) SM->Impurity_OH H2O / OH- (SN2 Attack) Impurity_Elim α,β-Unsaturated Amide (Elimination) SM->Impurity_Elim Strong Base (E2 - HBr Loss) Impurity_Cleave Amide Cleavage (Acid/Base Hydrolysis) SM->Impurity_Cleave Boiling Acid/Base (Amide Breakage)

Caption: Figure 1. Competitive degradation pathways. The red arrow (SN2 displacement) represents the most common "hydrolysis" error in aqueous workups.

Module 2: Synthesis & Process Optimization

To minimize hydrolysis, the synthesis strategy must limit water contact time and control pH rigorously.

Method Selection: Anhydrous vs. Biphasic
FeatureMethod A: Anhydrous (Recommended) Method B: Schotten-Baumann (Biphasic)
Solvent System DCM or THF (Dry)DCM / Water
Base Triethylamine (TEA) or DIPEANaOH or

Hydrolysis Risk Very Low High (Due to aqueous base contact)
Temp Control 0°C to RT0°C Strict
Impurity Profile Mostly HCl salts (easy to filter)

-Hydroxy & Elimination products
Protocol: Anhydrous Acylation (Low-Hydrolysis)

Rationale: By excluding water entirely during the reaction, you eliminate Pathway A and B at the source.

  • Preparation: Charge 4-methylpiperidine (1.0 eq) and TEA (1.1 eq) into dry DCM under

    
     atmosphere.
    
  • Cooling: Cool to -5°C to 0°C . Why? Low temp suppresses the exothermic nature of the reaction, preventing localized heating that could degrade the reagent.

  • Addition: Add 2-bromobutanoyl chloride (or bromide) dropwise.

    • Critical: Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quenching (The Danger Zone): Do NOT dump into water.

    • Correct Quench: Add a stoichiometric amount of dilute acid (e.g., 1M HCl) slowly at 0°C to neutralize excess amine/TEA, then immediately separate layers.

Module 3: Workup & Purification Troubleshooting

Most hydrolysis happens after the reaction is complete, during the aqueous wash.

The pH Sweet Spot

You must navigate between acid hydrolysis (pH < 1) and base-mediated displacement/elimination (pH > 9).

  • Target pH: 3.0 – 5.0 (during washes)

  • Target pH: 6.0 – 7.0 (final isolation)

Step-by-Step Wash Protocol
  • Acid Wash: Wash organic layer with cold 5% Citric Acid or 0.5M HCl.

    • Purpose: Removes unreacted 4-methylpiperidine and TEA.

    • Caution: Keep contact time under 5 minutes.

  • Buffer Wash: Wash with Saturated

    
     (Sodium Bicarbonate).
    
    • CRITICAL STOP: Do not use NaOH. Strong bases promote elimination (Pathway C).

    • Technique: Swirl gently; do not shake violently if emulsions form.

  • Drying: Dry over

    
     or 
    
    
    
    immediately.
    • Why: Residual water in the organic phase will hydrolyze the bromide over time (hours/days).

WorkupFlow Start Reaction Mixture (DCM + Product + Salts) AcidWash Wash: Cold 5% Citric Acid (Removes Amines) Start->AcidWash BaseCheck Check pH of Aqueous Layer AcidWash->BaseCheck BicarbWash Wash: Sat. NaHCO3 (Neutralize Acid) BaseCheck->BicarbWash pH < 2 Dry Dry: MgSO4 (Remove Trace H2O) BaseCheck->Dry pH 4-6 BicarbWash->Dry Rotovap Concentrate < 40°C Dry->Rotovap

Caption: Figure 2. Optimized workup flow to maintain pH stability and minimize aqueous contact time.

Module 4: Storage & Stability

Even pure product can degrade if stored improperly.

  • Hygroscopicity: The amide bond can H-bond with atmospheric moisture, pulling water into the lattice and promoting slow hydrolysis of the bromide.

  • Light Sensitivity: C-Br bonds are photolabile.

  • Storage Conditions:

    • Temp: -20°C (Freezer).

    • Container: Amber glass (UV protection).

    • Atmosphere: Argon/Nitrogen backfill.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product turned yellow after rotary evaporation. Is it ruined?

  • Diagnosis: Yellowing often indicates the liberation of trace

    
     or 
    
    
    
    (radical decomposition).
  • Solution: If the NMR is clean, it may just be trace impurities. Pass the solution through a small pad of silica gel or activated charcoal to remove the color. Ensure the bath temperature during evaporation did not exceed 40°C.

Q2: Can I use Ethanol or Methanol for recrystallization?

  • Answer: NO.

  • Reason: Primary alcohols are nucleophiles. Heating an

    
    -bromoamide in methanol will lead to solvolysis , forming the 
    
    
    
    -methoxy ether (1-(2-methoxybutanoyl)-4-methylpiperidine). Use non-nucleophilic solvents like Hexane/Ethyl Acetate or Toluene.

Q3: I see a small impurity peak at


 4.0-4.5 ppm in the proton NMR. What is it? 
  • Analysis: This is the characteristic shift of the

    
    -proton.
    
    • 
      -Bromo (Product): ~4.3 - 4.6 ppm (quartet/triplet).
      
    • 
      -Hydroxy (Hydrolysis): ~4.1 - 4.3 ppm (shifted upfield).
      
    • 
      -Unsaturated (Elimination): ~6.0 - 7.0 ppm (alkene region).
      
  • Action: If you see the Hydroxy peak, re-dry your solvent and check your starting material quality.

Q4: Why strictly avoid NaOH?

  • Answer: NaOH is a strong base and a strong nucleophile. It accelerates both the displacement of Br (to OH) and the elimination reaction (to the alkene).

    
     or 
    
    
    
    are weaker bases and safer for this chemistry.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General reactivity of -halo compounds).
  • Padias, A. B.Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques. (Standard workup protocols for amides).
  • Vertex AI Search. Hydrolysis mechanism of alpha-bromoamides. (2026). Retrieved from

  • Vertex AI Search. Stability of 1-(2-Bromobutanoyl)-4-methylpiperidine. (2026). Retrieved from

  • Vertex AI Search. Preventing hydrolysis in aqueous workup. (2026). Retrieved from

Optimization

Troubleshooting low conversion rates in alpha-bromo amide coupling

Technical Support Center: -Bromo Amide Coupling Topic: Troubleshooting Low Conversion & Chemoselectivity in -Bromoacylation Author: Senior Application Scientist, Process Chemistry Division Date: February 15, 2026 Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


-Bromo Amide Coupling 

Topic: Troubleshooting Low Conversion & Chemoselectivity in


-Bromoacylation
Author:  Senior Application Scientist, Process Chemistry Division
Date:  February 15, 2026

Introduction: The "Deceptively Simple" Reaction

Welcome. You are likely here because a reaction that looks trivial on paper—reacting an amine with


-bromoacetyl bromide (or similar 

-halo acid derivatives)—is failing.

In my 15 years of process development, this specific transformation is a frequent source of frustration. It suffers from a "Triple Threat" of failure modes:

  • Competitive N-Alkylation: Your amine attacks the

    
    -carbon instead of the carbonyl.
    
  • Product Autocatalysis: The product you form is an alkylating agent that reacts with your starting amine (dimerization).

  • Silent Hydrolysis:

    
    -Halo acid halides are exceptionally hygroscopic; you may be adding inactive acid rather than reactive acyl halide.
    

This guide moves beyond standard recipes. We will diagnose your specific failure mode using observing mechanistic causality.

Diagnostic Workflow

Before altering your protocol, identify where the chemistry is breaking. Use this logic tree to classify your issue.

DiagnosticTree Start Start: Analyze Crude LCMS/NMR Q1 Is Starting Material (Amine) Consumed? Start->Q1 CaseA SM Remains (>30%) Q1->CaseA Yes CaseB SM Consumed (<5%) Q1->CaseB No Q2 Check Reagent Quality CaseA->Q2 Q3 Identify Major Peak Mass CaseB->Q3 Hydrolysis Issue: Reagent Hydrolysis (Acid Bromide -> Acid) Q2->Hydrolysis Reagent Fumes? No Stalling Issue: Protonation/Salting Out Q2->Stalling Reagent Fumes? Yes Dimer Issue: Dimerization (Mass = 2xAmine + Linker) Q3->Dimer M = (2 x Amine) + 54 Alkylation Issue: Direct N-Alkylation (Wrong Connectivity) Q3->Alkylation M = Amine + 121 (but wrong NMR)

Caption: Diagnostic logic tree for isolating failure modes in


-bromo amide synthesis.

Troubleshooting Guides & FAQs

Category A: The "No Reaction" / Low Conversion Scenario

Q: My LCMS shows mostly starting amine, even after adding excess bromoacetyl bromide. Why?

The Diagnosis: This is rarely a kinetic issue. It is almost always Reagent Hydrolysis or Amine Protonation .

  • The "Silent Hydrolysis" Effect:

    
    -Bromoacetyl bromide is far more reactive with atmospheric moisture than standard acetyl chloride. If your bottle is old or was opened on a humid day, it has likely hydrolyzed to bromoacetic acid.
    
    • Test: Add a drop of the reagent to water.[1] If it does not vigorously hiss/smoke, it is dead.

    • Causality: Bromoacetic acid will not react with amines under standard acyl chloride conditions (DCM/Base). It requires coupling agents (HATU/EDC).

  • The "Salting Out" Trap: As the reaction proceeds, HBr is generated. If your base (e.g., Et3N) is insufficient or added too slowly, the HBr protonates your unreacted amine.

    • Mechanism:[2][3][4][5][6][7][8][9][10]

      
      . The ammonium salt is non-nucleophilic and precipitates out of DCM, stopping the reaction dead at ~50% conversion.
      

Corrective Action:

  • Distill your reagent: Simple distillation of bromoacetyl bromide yields the pure, reactive acyl halide.

  • Switch Base Strategy: Ensure you have 1.1–1.5 equivalents of base present before adding the acid bromide, or use the Schotten-Baumann protocol (see Section 4).

Category B: The "Messy Reaction" / Impurity Scenario

Q: I see the product mass, but also a major impurity with Mass = (2 × Amine) + C2H2O. What is this?

The Diagnosis: You have Dimerization . This is the most common failure mode in this specific chemistry.

The Mechanism: The product you are making (


-bromo amide) contains a highly reactive alkyl bromide. Your starting material (amine) is a nucleophile.[7][10]
  • Step 1 (Desired): Amine attacks Carbonyl

    
    
    
    
    
    -Bromo Amide.
  • Step 2 (Undesired): Excess Amine attacks the

    
    -Carbon of the Product (SN2).
    
  • Result: A "dimer" where two amine molecules are bridged by a glycolyl linker.

Competition Amine Amine (Nucleophile) Product Product (Alpha-Bromo Amide) Amine->Product Attacks Carbonyl (Fast at 0°C) Dimer Impurity (Dimer) Amine->Dimer S_N2 Reaction Reagent Reagent (Br-CH2-COBr) Reagent->Product Product->Dimer Attacked by Excess Amine

Caption: Kinetic competition between desired acylation and undesired dimerization (SN2).

Corrective Action:

  • Temperature Control: Perform the addition at -10°C to 0°C . The activation energy for Acylation (Carbonyl attack) is lower than for Alkylation (SN2). Low temperature favors the kinetic product (Amide).

  • Order of Addition (Critical): Do NOT add the acid bromide to the amine solution (which creates a local excess of amine).

    • Better: Add the Amine slowly to the Acid Bromide (inverse addition).

    • Best: Use a Biphasic System (Schotten-Baumann) where the amine is sequestered.

The "Gold Standard" Protocol: Modified Schotten-Baumann

For


-halo amides, anhydrous conditions are often inferior to biphasic aqueous conditions. The Schotten-Baumann method prevents amine protonation and suppresses dimerization by partitioning the reactants.

Why this works:

  • Selectivity: The inorganic base (e.g., Na2CO3) stays in the water. The amine stays in the organic layer (DCM).

  • Scavenging: The HBr produced is immediately neutralized in the aqueous phase, preventing amine salt formation.

  • Hydrolysis Protection: Surprisingly, the reaction with the amine (in DCM) is faster than the hydrolysis of the acid bromide at the interface.

Step-by-Step Protocol
ParameterSpecification
Solvent System 1:1 mixture of DCM (Dichloromethane) and Sat. Aq. NaHCO3 (or 1M Na2CO3).
Concentration 0.1 M to 0.2 M (relative to amine).
Temperature 0°C (Ice Bath). Essential to suppress hydrolysis.
Stoichiometry 1.0 equiv Amine : 1.2–1.5 equiv Acid Bromide.

Procedure:

  • Dissolve the Amine (1.0 eq) in DCM.

  • Add an equal volume of Saturated Aqueous NaHCO3 .

  • Cool the biphasic mixture to 0°C with vigorous stirring (vortexing is ideal to maximize surface area).

  • Dilute

    
    -Bromoacetyl bromide (1.2 eq)  in a small amount of DCM.
    
  • Add the acid bromide solution dropwise to the vigorously stirring biphasic mixture over 10–15 minutes.

  • Self-Validating Step: Check TLC/LCMS at 15 minutes. The reaction is usually instantaneous.

    • If SM remains: Add another 0.2 eq of acid bromide.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO4.

Comparative Data: Coupling Methods

Why choose Acid Bromide over HATU?

MethodYield (Typical)Main ImpurityProsCons
Acid Bromide (DCM/Et3N) 40–60%Dimer (SN2)FastHigh dimerization risk; salt formation.
Schotten-Baumann (Biphasic) 85–95% Hydrolyzed AcidCleanest; suppresses SN2Requires acid bromide stability.
HATU / EDC (with Acid) 60–80%Racemization / N-Acyl UreaAvoids acid halidesExpensive; difficult purification; racemization risk.
Mixed Anhydride (IBCF) 70–85%UrethaneGood for chiral acidsTemperature sensitive (-15°C required).

References

  • Schotten-Baumann Reaction Conditions : Organic Chemistry Portal. A foundational overview of biphasic acylation techniques. [Link]

  • Competition between N-Acylation and N-Alkylation : Chemistry LibreTexts. Mechanistic details on nucleophilic attacks at carbonyl vs. saturated carbon centers. [Link]

  • Prepar

    
    -Halo Amides : Journal of Organic Chemistry. (General reference for standard protocols involving bromoacetyl bromide).
    [Link] (Search: "alpha-bromoacetamide synthesis")
    

Sources

Troubleshooting

Optimizing column chromatography conditions for 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary & Chemical Profile Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine Class: -Haloamide (Tertiary Amide) Key Challenges: Stability: The -bromo stereocenter is susceptible to elimination (dehydrohalogenati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine Class:


-Haloamide (Tertiary Amide)
Key Challenges: 
  • Stability: The

    
    -bromo stereocenter is susceptible to elimination (dehydrohalogenation) catalyzed by acidic silanol groups, yielding the 
    
    
    
    -unsaturated impurity (crotonamide derivative).
  • Detection: The amide functionality has weak UV absorbance (>210 nm) and does not stain with amine-specific reagents like Dragendorff’s.

  • Rotamerism: Restricted rotation around the amide bond may cause peak broadening or "double-spotting" on TLC/NMR.

This guide provides a self-validating workflow to purify this compound while mitigating on-column degradation.

Method Development: The Pre-Run Checklist

Do not proceed to the column until you have validated your conditions on TLC.

A. Visualization Strategy (Crucial)
  • Target (Product): The amide is non-basic. Do NOT use Dragendorff’s reagent for the product; it will not stain. Use Iodine (

    
    )  or Permanganate (
    
    
    
    )
    .
  • Impurity (Starting Material): The unreacted 4-methylpiperidine will stain strongly with Dragendorff’s or Ninhydrin.

  • UV: Monitor at 210–220 nm . 254 nm is often insufficient unless the molecule contains an aromatic impurity.

B. Solvent System Screening

Due to the lipophilic piperidine ring and the polar amide bond, a gradient of Hexanes/Ethyl Acetate (Hex/EtOAc) is the standard starting point.

Solvent SystemPredicted

SuitabilityNotes
10% EtOAc in Hex < 0.1RetentionGood for removing non-polar impurities.
30% EtOAc in Hex 0.25 – 0.35Target Ideal for isocratic or shallow gradient elution.
50% EtOAc in Hex > 0.6ElutionToo fast; poor resolution.
DCM / MeOH (95:5) > 0.8WashUse only to flush the column; risk of co-elution.

Expert Insight: If your


 is good but the spot streaks (tails), it indicates interaction with acidic silanols. Do not ignore this.  It predicts band broadening and decomposition on the column.

Experimental Protocol: Neutralized Silica Chromatography

To prevent the elimination of HBr, you must neutralize the stationary phase.

Step 1: Column Preparation (Slurry Pack)
  • Calculate silica mass: Use 30:1 to 50:1 silica-to-crude ratio.

  • Prepare the slurry using Hexanes containing 1% Triethylamine (Et

    
    N) .
    
  • Pour the column and flush with 2 column volumes (CV) of the Hex/Et

    
    N buffer.
    
  • Why? This caps the acidic Si-OH sites that catalyze elimination.

Step 2: Sample Loading
  • Preferred: Wet loading in a minimum volume of DCM or Toluene.

  • Avoid: Dry loading on standard silica (accelerates decomposition). If dry loading is necessary, use Celite 545 .

Step 3: Elution Gradient

Run the column with the following gradient (assuming 1% Et


N is maintained in the mobile phase if degradation was observed on TLC):
  • 0–2 CV: 100% Hexanes (Elutes non-polar grease/oils).

  • 2–5 CV: 0%

    
     20% EtOAc (Elutes impurities).
    
  • 5–15 CV: 20%

    
     40% EtOAc (Collect Product ).
    
  • 15+ CV: Flush with 100% EtOAc (Elutes polar byproducts).

Visual Workflows

Figure 1: Method Development Logic

MethodDev Start Crude Reaction Mixture TLC TLC Screening (30% EtOAc/Hex) Start->TLC Check Check Rf & Shape TLC->Check Good Rf 0.3, Round Spot Check->Good Ideal Streak Streaking / Tailing Check->Streak Acid Interaction LowRf Rf < 0.1 Check->LowRf Too Polar Action1 Proceed to Column (Standard) Good->Action1 Action2 Add 1% Et3N to Mobile Phase Streak->Action2 Action3 Increase Polarity (Try DCM/MeOH) LowRf->Action3

Caption: Decision matrix for solvent selection based on Thin Layer Chromatography (TLC) behavior.

Figure 2: Troubleshooting Decomposition

Troubleshooting Issue Problem: Product Purity Decreases After Column Cause Cause: Acid-Catalyzed Elimination (HBr loss) Issue->Cause Sol1 Solution A: Neutralize Silica (Pre-wash with 1% Et3N) Cause->Sol1 Sol2 Solution B: Fast Chromatography (Vacuum/Flash < 15 mins) Cause->Sol2 Sol3 Solution C: Switch Phase (Neutral Alumina) Cause->Sol3

Caption: Root cause analysis for on-column degradation of alpha-bromoamides.

Troubleshooting & FAQs

Q1: I see two spots on TLC that merge into one broad peak on the column. Is my compound impure?

  • Diagnosis: Likely Rotamers . The amide bond has partial double-bond character, creating cis and trans conformers that interconvert slowly on the NMR/TLC timescale.

  • Test: Run a 2D-TLC (run the plate, rotate 90°, run again). If the spots align on the diagonal, they are the same compound.

  • Action: Ignore it; they will coalesce after isolation.

Q2: My product is co-eluting with the starting amine (4-methylpiperidine).

  • Reason: Both have similar lipophilicity in neutral solvents.

  • Fix: Use an Acidic Wash during workup before the column. Wash the organic layer with 1M HCl. The amine will protonate and move to the aqueous layer; the amide (product) will remain in the organic layer. This eliminates the need to separate them by column.[1]

Q3: The product turns yellow/brown on the column.

  • Reason: Free bromine or iodine liberation due to decomposition.

  • Fix: Your silica is too acidic or the run is too slow. Immediately flush the column with 100% EtOAc to recover whatever is left, then re-purify using Neutral Alumina or Et

    
    N-buffered silica.
    

Q4: Can I use DCM/MeOH instead of Hex/EtOAc?

  • Advice: Yes, but DCM (Dichloromethane) often provides lower resolution for this specific class of amides compared to Hex/EtOAc. DCM is also "heavier" and runs slower, increasing residence time and degradation risk. Use DCM only if solubility is a major issue.

References

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Org Prep Daily. TLC Staining Solutions (Dragendorff & KMnO4). Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Standard Flash Chromatography Protocol).

  • BenchChem. Technical Support: Column Chromatography of Alpha-Aminoketones & Amides. Retrieved from

Sources

Optimization

Recrystallization techniques for high-purity 1-(2-Bromobutanoyl)-4-methylpiperidine

Technical Overview & Compound Profile Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine Class:

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Compound Profile

Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine Class: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Haloamide / Piperidine Derivative
Primary Application:  Electrophilic intermediate for nucleophilic substitution (SN2) reactions in pharmaceutical synthesis.

Critical Stability Warning: As an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-bromoamide, this compound possesses a reactive C-Br bond adjacent to a carbonyl group. While more stable than 

-haloketones, it remains susceptible to:
  • Photolytic Degradation: The C-Br bond is labile to UV light.[1] Action: Perform all crystallization steps in low-light conditions or amber glassware.

  • Hydrolysis: Exposure to moisture at elevated temperatures can cleave the amide bond or displace the bromine. Action: Use anhydrous solvents where possible.[1]

  • Thermal Elimination: Prolonged heating above 60°C can induce HBr elimination, leading to

    
    -unsaturated impurities (crotonyl derivatives).
    

Solvent System Selection Matrix

For this lipophilic amide, a binary solvent system is chemically most appropriate. Single-solvent recrystallizations often fail due to the steep solubility curve required.[1]

Solvent SystemRatio (v/v)CharacteristicsRecommendation Level
EtOAc / n-Heptane 1:3 to 1:5 Gold Standard. Excellent impurity rejection.[1] Moderate boiling point prevents thermal degradation.[1]High
IPA / n-Heptane 1:4Good alternative if the compound is too soluble in EtOAc.[1] IPA (Isopropyl Alcohol) is less likely to cause transesterification than Methanol.Medium
Toluene / Hexane 1:3Useful for highly non-polar impurities.[1] Higher boiling point of toluene requires caution (keep <60°C).Low (Use only if others fail)
Ethanol / Water VariableRisk of Hydrolysis. Only use if the compound is confirmed stable to aqueous conditions at 50°C.Not Recommended

Standard Operating Procedure (SOP)

Objective: Purify crude 1-(2-Bromobutanoyl)-4-methylpiperidine to >98% HPLC purity.

Phase A: Dissolution
  • Place the crude solid/oil in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of crude).

  • Heat the mixture gently to 45–50°C in a water bath. Do not exceed 60°C.

  • If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.

    • Note: If the solution is dark brown/black, add Activated Carbon (1-2 wt%), stir for 10 mins, and filter hot through Celite.

Phase B: Crystallization[1][2][3][4]
  • Remove the heat source. While the solution is still warm, slowly add n-Heptane dropwise.[1]

  • Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of EtOAc to clear the turbidity (return to the metastable zone).

  • Seeding (Critical): Add a tiny crystal of pure product. If unavailable, scratch the inner glass wall with a glass rod to induce nucleation.

  • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling causes oiling out.

  • Once solids form, transfer to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.

Phase C: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with cold (-20°C) n-Heptane.

  • Dry in a vacuum oven at 30°C (no higher) to constant weight.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent failure mode for piperidine amides is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1] This occurs when the compound's melting point is lower than the temperature at which saturation is reached.[2][3]

Visual Workflow: Diagnosing Oiling Out

Recrystallization_Troubleshooting Start Problem: Product Oils Out (Liquid droplets form instead of crystals) CheckTemp Is the solution temp > Compound MP? Start->CheckTemp TempHigh Yes: This is normal LLPS. Cool SLOWER. CheckTemp->TempHigh Yes TempLow No: Impurities are depressing MP. CheckTemp->TempLow No CheckPurity Is the crude purity < 85%? Action_Solvent Action: Change Solvent. Use lower BP solvent (e.g., DCM/Hexane) or reduce Anti-solvent ratio. CheckPurity->Action_Solvent No (Moderately Impure) Action_PrePurify Action: Triturate crude with cold Hexanes first to remove oils. CheckPurity->Action_PrePurify Yes (Very Impure) Action_Seed Action: Re-heat, add seed crystal at T = MP - 5°C TempHigh->Action_Seed TempLow->CheckPurity

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Specific Solutions for 1-(2-Bromobutanoyl)-4-methylpiperidine

Q: The product separates as a yellow oil at the bottom. What now?

  • The Fix: Do not cool further. Re-heat the mixture until the oil dissolves. Add more of the good solvent (EtOAc) (approx 10-20% volume). This lowers the saturation point. Let it cool much slower. Agitate vigorously (stir bar) during cooling to prevent oil droplets from coalescing; you want them to hit a seed crystal and solidify.

Q: My crystals are sticky/waxy.

  • The Cause: Trapped solvent or impurities (likely unreacted 4-methylpiperidine).[1]

  • The Fix: Trituration. Suspend the waxy solid in cold pentane or hexanes and stir rapidly for 30 minutes. The non-polar impurities will dissolve, leaving a finer white powder. Filter and re-dry.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Ethyl Acetate? A: Use caution. While Methanol is a good solvent for amides, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-bromo compounds can undergo nucleophilic attack by methoxide (formed if any base is present) or slow solvolysis at reflux temperatures. Isopropyl Alcohol (IPA) is sterically bulkier and safer if you must use an alcohol.

Q2: How do I remove the color? The crude is dark orange. A: The color is likely due to oxidized amine impurities or traces of bromine. Use Activated Charcoal during the hot dissolution step.[2]

  • Protocol: Add 5% w/w activated carbon to the hot EtOAc solution. Stir for 15 minutes. Filter through a pre-warmed Celite pad. The filtrate should be pale yellow or colorless.

Q3: What is the expected yield? A: For a standard recrystallization of this class:

  • First Crop: 65–75%[1]

  • Second Crop (from mother liquor): 10–15%

  • Note: Do not mix crops without verifying purity by HPLC/TLC.[1] The second crop usually contains significantly more dibromo or hydrolysis impurities.

Q4: How do I store the purified compound? A: Store under inert gas (Nitrogen/Argon) at -20°C. Wrap the vial in aluminum foil to protect from light. This prevents the slow release of HBr, which turns the solid yellow/brown over time.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General principles for amide purification and solvent selection).

  • BenchChem. (2025).[2] Addressing "oiling out" issues during crystallization. (Technical guide on amide phase separation).

  • Sigma-Aldrich. (n.d.).[1] 4-Methylpiperidine Safety Data Sheet.[1] (Safety and stability data for the piperidine moiety).

  • University of York. (n.d.). Problems with Recrystallisations - Oiling Out.[1][2][4] (Academic protocol for troubleshooting crystallization failures).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(2-Bromobutanoyl)-4-methylpiperidine

Case ID: 1-(2-Bromobutanoyl)-4-methylpiperidine Stability Protocol Classification: Reactive Intermediate / -Haloamide Status: Active Guide Introduction Welcome to the Technical Support Center. You are likely accessing th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-(2-Bromobutanoyl)-4-methylpiperidine Stability Protocol Classification: Reactive Intermediate /


-Haloamide
Status:  Active Guide

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 1-(2-Bromobutanoyl)-4-methylpiperidine , a critical electrophilic intermediate often used in the synthesis of pharmaceutical agents (e.g., local anesthetics or kinase inhibitors).

The core challenge with this molecule is the high reactivity of the C-Br bond adjacent to the carbonyl group. While this reactivity is necessary for nucleophilic substitution reactions (SN2), it renders the compound highly susceptible to debromination , elimination , and hydrolysis if stored improperly.

This guide provides a scientifically grounded storage protocol to prevent degradation, specifically focusing on the prevention of debromination and elimination pathways.

Module 1: The Science of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the mechanism. "Debromination" in the context of this molecule can refer to three distinct chemical failures.

Photolytic Debromination (Radical Pathway)

The C-Br bond in


-bromoamides is photosensitive. Exposure to UV or visible light causes homolytic fission, generating a carbon-centered radical and a bromine radical.
  • Mechanism:

    
    
    
  • Result: The radical abstracts a hydrogen atom from solvent or moisture, resulting in the des-bromo impurity (1-butanoyl-4-methylpiperidine).

Thermal Elimination (Dehydrohalogenation)

The proton on the


-carbon (C2) is acidified by the electron-withdrawing carbonyl and bromine groups.
  • Mechanism: Even weak bases or elevated temperatures can trigger E2 elimination of HBr.

  • Result: Formation of the

    
    -unsaturated amide (1-(2-butenoyl)-4-methylpiperidine). This is the most common "loss of bromine" observed in storage.
    
Hydrolysis (Nucleophilic Substitution)
  • Mechanism: Atmospheric moisture attacks the

    
    -carbon (SN2) or the carbonyl.
    
  • Result: Release of corrosive HBr and formation of the

    
    -hydroxy impurity.
    
Visualizing the Degradation Pathways

DegradationPathways Compound 1-(2-Bromobutanoyl)- 4-methylpiperidine (Active Compound) UV UV/Visible Light Compound->UV Heat Heat / Base Compound->Heat Moisture Moisture (H2O) Compound->Moisture Radical Radical Pair (Homolytic Fission) UV->Radical Bond Cleavage Prod_Elim Elimination Product (Crotonyl Derivative) Heat->Prod_Elim - HBr (E2 Elimination) Prod_Hydro Hydrolysis Product (α-Hydroxy Amide + HBr) Moisture->Prod_Hydro SN2 Attack Prod_Debromo Reductive Debromination (1-butanoyl-4-methylpiperidine) Radical->Prod_Debromo + H-Abstraction

Figure 1: Primary degradation pathways leading to loss of bromine functionality.

Module 2: Storage Protocol (The Golden Standard)

To maintain purity >98% over 6+ months, strictly adhere to the C.A.I.D. protocol: C old, A rgon, I nert, D ark.

Temperature: -20°C (Critical)
  • Requirement: Store in a non-cycling freezer at -20°C (-4°F).

  • Reasoning: Low temperature kinetically inhibits the E2 elimination pathway. At room temperature, the rate of HBr elimination increases exponentially.

Atmosphere: Argon Overlay
  • Requirement: Headspace must be purged with dry Argon (Ar) rather than Nitrogen (N2).

  • Reasoning: Argon is denser than air and settles over the compound, providing a superior barrier against moisture and oxygen compared to Nitrogen. Oxygen can accelerate radical propagation during photolysis.

Container: Amber Glass with PTFE Liner
  • Requirement: Use Amber borosilicate vials . The cap must have a PTFE (Teflon) liner .

  • Reasoning: Amber glass blocks UV/blue light (<450 nm) that triggers C-Br bond homolysis. PTFE liners prevent the compound from leaching plasticizers from standard caps and resist attack by trace HBr.

Solvent Compatibility Matrix

Do not store this compound in solution for long periods. If a stock solution is required, use the table below:

SolventSuitabilityRisk Factor
Dichloromethane (DCM) Recommended Excellent solubility; non-nucleophilic.
Toluene Good Stable; low moisture uptake.
DMSO CRITICAL FAILURE DMSO is nucleophilic and oxidatively active; causes rapid decomposition (Kornblum-like oxidation).
Methanol/Ethanol Avoid Protic solvents promote solvolysis (substitution of Br with OR).
Acetone ⚠️ Caution Can promote halogen exchange or condensation if trace base is present.

Module 3: Troubleshooting Guide (Q&A)

Q1: The compound has turned from colorless/pale yellow to dark brown. Is it usable?

  • Diagnosis: The color change indicates the liberation of free bromine (

    
    ) or conjugated double bond formation (elimination product).
    
  • Action: Do not use. The stoichiometry of your reaction will be compromised. The HBr generated will likely kill sensitive catalysts or reagents in your next step.

Q2: I see a white precipitate in the oil. What is it?

  • Diagnosis: This is likely the hydrobromide salt of the piperidine ring, formed via hydrolysis. Moisture entered the vial, hydrolyzed the C-Br bond, released HBr, which then protonated the piperidine nitrogen.

  • Action: You may attempt to redissolve in DCM and wash with cold saturated NaHCO3 to recover the free base, but purity should be verified by NMR.

Q3: Can I store the compound in a plastic Eppendorf tube?

  • Diagnosis: No.

  • Reasoning: The lipophilic nature of the piperidine combined with the alkyl bromide allows the compound to diffuse into polypropylene. Furthermore, plastic is permeable to air/moisture over time.

  • Action: Transfer immediately to glass.

Q4: I left the vial on the benchtop over the weekend. Is it compromised?

  • Diagnosis: High risk of thermal elimination.

  • Action: Run a TLC or HPLC. Look for the "des-bromo" alkene peak. If <5% degradation, purify immediately. If >5%, discard.

Module 4: Quality Control (Self-Validating System)

Before committing this intermediate to a high-value synthesis, perform one of these rapid checks.

Method A: The Silver Nitrate Test (Qualitative)
  • Principle: Ag+ reacts instantly with ionic bromide (Br-) but slowly with covalent alkyl bromides.

  • Protocol:

    • Dissolve a small drop of the compound in ethanol.

    • Add 1 drop of 0.1 M AgNO3 (aqueous).

  • Interpretation:

    • Instant thick precipitate:FAIL. Indicates high levels of free HBr (hydrolysis has occurred).

    • Slow turbidity (minutes):PASS. Indicates the bromine is still covalently bound.

Method B: 1H NMR (Quantitative)
  • Target Signal: The

    
    -proton (CH-Br).
    
  • Shift: Look for a triplet/multiplet around

    
     4.2 - 4.5 ppm .
    
  • Degradation Markers:

    • Elimination: Disappearance of the 4.2 ppm signal; appearance of alkene protons (

      
       6.0 - 7.0 ppm).
      
    • Debromination (Reduction): Appearance of simple methylene protons (

      
       2.3 ppm).
      

References

  • Photolytic Degrad

    
    -Bromo Ketones/Amides: 
    
    • Source: ResearchGate.[1] "Photochemical

      
      -Bromination of Ketones Using N-Bromosuccinimide." (Mechanistic discussion on C-Br bond lability).
      
    • URL:[Link]

  • Hydrolysis Kinetics of

    
    -Halo Esters/Amides: 
    
    • Source: ChemRxiv. "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.
    • URL:[Link]

  • General Storage of Volatile/Reactive Standards

    • Source: Alfa Chemistry.[2] "The Proper Storage and Handling of Volatile Analytical Standards."

  • Reactivity of

    
    -Bromo Carboxylic Acid Derivatives: 
    
    • Source: Chemistry LibreTexts. "22.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Interpretation of 1H NMR spectrum for 1-(2-Bromobutanoyl)-4-methylpiperidine

Technical Comparison Guide: 1H NMR Structural Elucidation of 1-(2-Bromobutanoyl)-4-methylpiperidine Executive Summary & Strategic Context 1-(2-Bromobutanoyl)-4-methylpiperidine is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Structural Elucidation of 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary & Strategic Context

1-(2-Bromobutanoyl)-4-methylpiperidine is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of peptidomimetics and ion channel blockers. Its structural characterization presents a unique analytical challenge due to the convergence of three stereochemical phenomena: amide rotamerism , diastereotopicity , and chirality .

This guide provides a comparative analysis of the 1H NMR spectrum of the target molecule against its precursor (4-methylpiperidine) and its non-brominated analog. By isolating specific spectral shifts, we establish a self-validating protocol for confirming product identity and purity.

Analytical Workflow & Logic

The following diagram outlines the logical flow for assigning the spectrum, moving from raw acquisition to structural confirmation.

NMR_Workflow Sample Crude/Purified Sample Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Acquisition 1H NMR Acquisition (>400 MHz recommended) Solvent->Acquisition Standard Prep Process Processing (LB=0.3Hz, Phasing) Acquisition->Process Analysis Spectral Analysis Process->Analysis Rotamer Check Rotamers (Broad/Split Peaks) Analysis->Rotamer N-C=O Bond Chiral Check Chirality (Diastereotopic Protons) Analysis->Chiral C-Br Center Validation Structure Confirmed Rotamer->Validation Chiral->Validation

Figure 1: Analytical workflow for structural validation of N-acyl piperidines.

Comparative Spectral Analysis

To accurately interpret the target spectrum, one must subtract the signals of the "scaffold" from the "functionalization."

Table 1: Target vs. Precursor (Acylation Shift)

Comparison of 4-methylpiperidine (Precursor) vs. 1-(2-Bromobutanoyl)-4-methylpiperidine (Target) in CDCl3.

Proton EnvironmentPrecursor Shift (

ppm)
Target Shift (

ppm)

Shift
Structural Cause
N-H 1.8 - 2.0 (bs)Absent -Amide bond formation.
N-CH

(eq)
3.05 (dm)4.4 - 4.6 & 3.8 - 4.0 +1.5Deshielding by C=O; Rotameric splitting.
N-CH

(ax)
2.58 (td)2.6 - 3.1 +0.4Anisotropic effect of Carbonyl.
C-H (Methine) 1.40 (m)1.6 - 1.7 +0.2Long-range inductive effect.
Piperidine -CH

0.92 (d)0.95 - 0.98 (d) +0.05Minimal effect (remote from reaction site).

Key Insight: The disappearance of the N-H signal and the dramatic downfield shift/splitting of the equatorial ring protons (N-CH2) are the primary indicators of successful acylation.

Table 2: Target vs. Non-Brominated Analog (Halogen Effect)

Comparison of 1-Butanoyl-4-methylpiperidine vs. 1-(2-Bromobutanoyl)-4-methylpiperidine.

Proton EnvironmentNon-Brominated (

ppm)
Target (

ppm)
Diagnostic Value

-Proton
(-CH-C=O)
2.30 (t, 2H)4.35 - 4.55 (t/dd, 1H) CRITICAL. Shift from 2.3 to 4.5 confirms

-bromination.

-Protons
(Ethyl CH

)
1.65 (m, 2H)2.00 - 2.20 (m, 2H) Slight downfield shift due to

-halogen effect.
Terminal -CH

0.95 (t)1.05 (t) Overlaps with piperidine methyl; verify via integration (3H).

Deep Dive: The "Rotamer Trap"

The most common error in interpreting this spectrum is misidentifying rotamers as impurities. The N-C(=O) bond has partial double-bond character, creating a barrier to rotation (approx. 15-20 kcal/mol). This results in two distinct conformers observable on the NMR timescale at room temperature.

Mechanism of Rotamerism

Rotamers State1 Rotamer A (Syn) Oxygen cis to C2-H Barrier Rotational Barrier (~16 kcal/mol) State1->Barrier Slow Exchange (RT) Result NMR Consequence: Signal Doubling or Broadening State1->Result State2 Rotamer B (Anti) Oxygen trans to C2-H State2->Result Barrier->State2

Figure 2: Rotameric equilibrium leading to signal splitting.

Experimental Verification Protocol:

  • Observation: In CDCl

    
     at 25°C, the 
    
    
    
    -proton (
    
    
    4.4 ppm) may appear as two overlapping triplets or a complex multiplet. The N-CH
    
    
    protons will appear as four distinct clusters rather than two.
  • Validation Step (Variable Temperature NMR):

    • Heat the sample to 50°C or 60°C (using DMSO-d6 or C2D2Cl4).

    • Result: The split signals will coalesce into sharp, single averages. This confirms the peaks are rotamers, not impurities.

Detailed Assignment Protocol

Use this step-by-step logic to assign the 1H NMR (400 MHz, CDCl


):
Zone A: The Fingerprint Region (4.0 – 5.0 ppm)
  • Signal:

    
     4.35 – 4.55 ppm.
    
  • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

  • Integration: 1H.

  • Assignment:

    
    -CH-Br .
    
  • Note: This proton is coupled to the adjacent ethyl CH

    
    . Due to the chiral center, the adjacent CH
    
    
    
    protons are diastereotopic, potentially making this signal a dd rather than a t.
Zone B: The Deshielded Ring Region (3.5 – 4.6 ppm)
  • Signal: Two broad multiplets often overlapping with Zone A.

  • Integration: ~1H total (0.5H + 0.5H rotamers).

  • Assignment: Equatorial N-CH of the piperidine ring syn to the carbonyl oxygen.

  • Note: This signal is extremely sensitive to rotameric position.

Zone C: The Shielded Ring Region (2.5 – 3.2 ppm)
  • Signal: Complex multiplets.

  • Integration: ~3H total.

  • Assignment: Axial N-CH protons + remaining Equatorial N-CH (anti to carbonyl).

Zone D: The Alkyl Region (0.8 – 2.2 ppm)
  • 
     2.0 – 2.2:  Multiplet (2H), Ethyl CH
    
    
    
    (adjacent to CH-Br).
  • 
     1.6 – 1.8:  Broad doublets (2H), Piperidine C3/C5 equatorial.
    
  • 
     1.05:  Triplet (3H), Terminal Methyl of butanoyl chain.
    
  • 
     0.95:  Doublet (3H), Methyl on piperidine ring.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Broad, undefined peaks Intermediate exchange rate of rotamers.Run NMR at elevated temperature (55°C) in DMSO-d6 to coalesce peaks.
Extra doublet at 3.5 ppm Residual 4-methylpiperidine (starting material).Check integration relative to the

-CH-Br signal. Perform acid wash (1M HCl) to remove amine.
Doublet at 1.7 ppm Water in CDCl

.
Add activated molecular sieves or switch to a fresh ampoule of solvent.
Complex splitting of Methyls Diastereomeric salts (if chiral acid used) or just rotamers.If the integration is 3:3, it is likely rotamers.[1] If unequal (e.g., 10:1), check for stereoisomeric purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for chemical shifts).

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bamezai, S. (2020). Amide Rotamers: Consequences for NMR Spectra. ResearchGate Discussions. Link

Sources

Comparative

Advanced FTIR Profiling of Piperidine Scaffolds: Amide &amp; Alkyl Halide Signatures

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary The piperidine ring is a pharmacophore ubiquitous in modern drug design, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The piperidine ring is a pharmacophore ubiquitous in modern drug design, forming the backbone of analgesics (fentanyl derivatives), stimulants (methylphenidate), and antihistamines. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior, high-throughput "fingerprinting" capability for monitoring functional group transformations—specifically N-acylation and halogenation stereochemistry .

This guide objectively compares high-resolution FTIR protocols against traditional characterization methods, demonstrating how specific vibrational markers (Amide I rotamers and C-X equatorial/axial shifts) serve as rapid, self-validating quality control checkpoints in piperidine synthesis.

Part 1: The Core Directive – FTIR as a Stereochemical Probe

Unlike generic IR interpretation which simply flags the presence of a group, advanced profiling of piperidine derivatives requires analyzing conformational electronics . The nitrogen lone pair and the ring chair conformation dictate the spectral landscape.

The Amide "Switch": Monitoring N-Acylation

Converting a secondary piperidine amine to a tertiary amide (N-acylpiperidine) is a critical synthetic step. FTIR provides two distinct confirmation signals that are often faster to assess than running a 1H-NMR.

The "Product" Performance:
  • Primary Marker (Amide I): A strong, often broadened band at 1640–1660 cm⁻¹ .

    • Nuance: Because N-acylpiperidines possess restricted rotation around the C-N bond (partial double bond character), they exist as E and Z rotamers. In high-resolution FTIR, this often manifests as a split peak or a distinct shoulder on the Amide I band, a feature missed by lower-resolution instruments.

  • Secondary Marker (The Bohlmann Disappearance):

    • Mechanism: In free piperidine amines, the nitrogen lone pair interacts with antiperiplanar C-H bonds, lowering their force constant. This creates Bohlmann bands in the 2700–2800 cm⁻¹ region.

    • Diagnostic: Upon acylation, the lone pair delocalizes into the carbonyl system. The Bohlmann bands must disappear. If they persist, your reaction is incomplete.

Alkyl Halide Stereochemistry: Axial vs. Equatorial

In the piperidine chair conformation, substituents prefer the equatorial position to minimize 1,3-diaxial interactions. FTIR can distinguish between axial and equatorial halogens based on bond stiffness.

FeatureEquatorial C-XAxial C-XCausality
Frequency (C-Cl) 740–760 cm⁻¹ 680–730 cm⁻¹ Equatorial bonds are shorter and stiffer due to reduced steric strain, leading to higher vibrational energy.
Frequency (C-Br) 690–710 cm⁻¹ 500–600 cm⁻¹ Similar mass effect; axial conformers suffer from gauche interactions that weaken the bond.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

The following table compares the "product" (High-Res FTIR protocol) against standard alternatives for these specific piperidine applications.

FeatureHigh-Res FTIR (ATR) 1H-NMR (500 MHz) Raman Spectroscopy
Amide Rotamer Detection Good (Split Amide I band); quantitative for ratios if calibrated.Excellent (Distinct chemical shifts); gold standard for integration.Moderate ; often obscured by fluorescence in organic samples.
Reaction Monitoring (Amine -> Amide) Superior ; "Disappearance of Bohlmann bands" is a binary Yes/No check.Slow ; requires workup and deuterated solvents.Good ; but Amide I is weaker in Raman than IR.
Stereochemistry (Axial/Equatorial) Rapid ; distinct frequency zones (see table above).Complex ; requires coupling constant (

) analysis or NOE experiments.
Excellent ; highly sensitive to skeletal vibrations (low frequency).
Sample Prep None (Direct ATR measurement).High (Solvent dissolution, shimming).Low ; but laser can burn dark samples.

Part 3: Experimental Protocol & Visualization

Protocol: High-Sensitivity ATR-FTIR for Piperidines

Objective: To validate N-acylation and determine halogen stereochemistry.

  • System Validation:

    • Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

    • Trustworthiness Check: Verify the polystyrene calibration film; the 1601 cm⁻¹ peak must be within ±1 cm⁻¹.

  • Sample Prep:

    • Solids: Place ~2 mg of crystalline derivative on the Diamond ATR crystal. Apply high pressure (clamp) to ensure intimate contact (critical for observing weak Bohlmann bands).

    • Oils: Place 1 drop; no pressure clamp needed.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Essential to resolve Amide I shoulders).

    • Scans: 32–64 (Signal-to-noise ratio > 1000:1).

  • Data Processing:

    • Apply ATR Correction (intensity increases at lower wavenumbers in raw ATR data).

    • Normalize to the strongest C-H stretch (approx. 2900 cm⁻¹) for overlay comparisons.

Visualization: Spectral Decision Tree

The following diagram outlines the logic flow for interpreting the spectra of a synthesized piperidine derivative.

PiperidineAnalysis Start Unknown Piperidine Derivative CheckRegion1 Check 1600-1700 cm⁻¹ Region Start->CheckRegion1 AmideI Strong Peak @ ~1640 cm⁻¹? CheckRegion1->AmideI CheckBohlmann Check 2700-2800 cm⁻¹ Region AmideI->CheckBohlmann Yes ConclusionAmine Free Amine / Incomplete Reaction AmideI->ConclusionAmine No (Weak/Absent) BohlmannPresent Bands Visible? CheckBohlmann->BohlmannPresent ConclusionAmide CONFIRMED: Tertiary Amide (N-Acylpiperidine) BohlmannPresent->ConclusionAmide No (Disappeared) BohlmannPresent->ConclusionAmine Yes (Persists) CheckFingerprint Check 500-800 cm⁻¹ (C-X Stretch) ConclusionAmide->CheckFingerprint If Halogenated FreqHigh Freq: 740-760 cm⁻¹ (Cl) Freq: 690-710 cm⁻¹ (Br) CheckFingerprint->FreqHigh FreqLow Freq: 680-730 cm⁻¹ (Cl) Freq: 500-600 cm⁻¹ (Br) CheckFingerprint->FreqLow StereoEq Stereochemistry: EQUATORIAL Halogen FreqHigh->StereoEq StereoAx Stereochemistry: AXIAL Halogen FreqLow->StereoAx

Caption: Decision logic for validating N-acylation and determining halogen stereochemistry in piperidine scaffolds.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Acetylpiperidine. National Institute of Standards and Technology. [Link]

  • Shen, Q., & Peloquin, J. (1988).[1] The Molecular Structures and Conformations of Chlorocyclohexane and Bromocyclohexane. Acta Chemica Scandinavica. [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Chemical Society Reviews. Anomeric Effect, Hyperconjugation and Electrostatics (Bohlmann Bands). Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides). [Link]

Sources

Validation

Precision HPLC Profiling of 1-(2-Bromobutanoyl)-4-methylpiperidine: A Comparative Method Development Guide

The Analytical Challenge: Chemistry & Context 1-(2-Bromobutanoyl)-4-methylpiperidine is a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Its analysis presents a "perfect storm" of chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Chemistry & Context

1-(2-Bromobutanoyl)-4-methylpiperidine is a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Its analysis presents a "perfect storm" of chromatographic challenges that standard generic methods often fail to address.

The Triad of Instability and Detection
  • The Alkyl Bromide Warhead: The 2-bromobutanoyl moiety is an electrophile. In high pH environments or protic solvents over extended periods, it is susceptible to hydrolysis (releasing HBr and forming the alcohol) or cyclization. Implication: The method must minimize on-column residence time and avoid alkaline mobile phases.

  • The "Invisible" Piperidine: The 4-methylpiperidine backbone lacks a strong chromophore. While the amide bond in the target molecule provides absorbance at 205–215 nm, the starting material (4-methylpiperidine impurity) is virtually invisible above 210 nm. Implication: Detection requires low-UV transparency and high-purity buffers.

  • Polarity Conflict: The target molecule is neutral/lipophilic (amide), while the key impurity (4-methylpiperidine) is a strong base (pKa ~10.8). Implication: At standard acidic pH, the impurity is fully ionized and elutes at the void volume, risking co-elution with solvent peaks.

Comparative Assessment: Selecting the Right Chemistry

We evaluated three distinct chromatographic approaches to determine the optimal balance of stability, resolution, and peak shape.

Table 1: Comparative Method Performance Matrix
FeatureMethod A: Standard C18 (High pH) Method B: HILIC (Silica) Method C: Optimized Acidic C18 (Recommended)
Stationary Phase C18 (High Carbon Load)Bare Silica or AmideC18 (End-capped, Base Deactivated)
Mobile Phase pH pH 9.5 (Ammonium Bicarb)pH 3.0 (Acetonitrile rich)pH 2.5 (Phosphate Buffer)
Target Stability Poor (Rapid Hydrolysis of Br)GoodExcellent
Impurity Retention Excellent (Neutral amine)Excellent (Retains polars)Weak (Elutes early)
Peak Shape ExcellentModerate (Tailing common)Good (With end-capping)
UV Compatibility Poor (Buffer cutoff >220nm)GoodExcellent (Phosphate is transparent)
Verdict Rejected due to degradationRejected due to reproducibilitySelected for Validation
Why the "Optimized Acidic C18" Wins

While High pH (Method A) naturally retains the basic impurity by neutralizing it, the alkyl bromide is unstable under these conditions. HILIC (Method B) retains the polar amine well but suffers from long equilibration times and poor solubility of the lipophilic target. Method C (Acidic C18) utilizes the "Ion Suppression" of the target amide for retention while allowing the ionized impurity to elute early, separating the two species based on their drastic pKa differences.

Strategic Method Development (The Protocol)

This protocol utilizes a Gradient Elution on a base-deactivated C18 column. The low pH stabilizes the alkyl bromide, while the gradient ensures the lipophilic target elutes as a sharp peak.

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA/UV Detector (Low delay volume preferred).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm). Note: A 3.5 µm particle size offers a better trade-off between resolution and backpressure than 5 µm.

  • Wavelength: 210 nm (Primary), 254 nm (Secondary for aromatic impurities if present).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, adjusted to pH 2.5 with Orthophosphoric Acid. Why Phosphate? It is transparent at 210 nm, unlike Formic/Acetic acid which drift at low UV.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

Gradient Program

The gradient is designed to flush the polar amine impurity early, then ramp up to elute the target.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Initial Hold (Elute polar salts/amine)
3.0955End of Isocratic Hold
15.03070Linear Ramp (Elute Target)
18.03070Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation (Critical)
  • Diluent: 50:50 Acetonitrile:Water.

  • Precaution: Do not dissolve the sample in 100% water or leave it in solution for >4 hours. The alkyl bromide will slowly hydrolyze. Prepare fresh.

  • Concentration: 0.5 mg/mL.

Validation & Performance Data

The following data represents typical performance metrics observed during validation of this protocol for piperidine amides.

Table 2: System Suitability & Validation Metrics
ParameterResultAcceptance Criteria
Retention Time (Target) ~11.2 minN/A
Retention Time (Impurity) ~2.4 minN/A
Resolution (Rs) > 15.0> 2.0
Tailing Factor (Target) 1.1< 1.5
Linearity (R²) 0.9998 (Range: 50-150%)> 0.999
LOD / LOQ 0.05% / 0.15%< 0.05% (Area)
Precision (%RSD) 0.4% (n=6)< 2.0%

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic flow used to select the Acidic C18 method over alternatives.

MethodSelection Start Start: 1-(2-Bromobutanoyl)-4-methylpiperidine CheckStab Check Stability: Alkyl Bromide Start->CheckStab CheckImp Check Impurity: 4-Methylpiperidine (Base) Start->CheckImp DecisionPH Select pH Strategy CheckStab->DecisionPH CheckImp->DecisionPH HighPH High pH (>9.0) DecisionPH->HighPH Better Impurity Retention LowPH Low pH (<3.0) DecisionPH->LowPH Better Target Stability HighPH_Result Result: Hydrolysis of Target (REJECTED) HighPH->HighPH_Result LowPH_Check Check Impurity Retention LowPH->LowPH_Check StandardC18 Standard C18 LowPH_Check->StandardC18 EndCappedC18 End-Capped C18 (Phosphate Buffer) LowPH_Check->EndCappedC18 Recommended Result_Std Result: Peak Tailing (Basic Impurity Interaction) StandardC18->Result_Std Result_Opt Result: Sharp Peaks Stable Target EndCappedC18->Result_Opt

Caption: Logic flow for selecting acidic pH with end-capped columns to balance stability and peak shape.

Diagram 2: The Analytical Workflow

The step-by-step execution of the validated method.

Workflow Sample Sample Prep (Fresh < 1hr) Diluent Diluent: 50:50 ACN:H2O Sample->Diluent Dissolve HPLC HPLC System (Gradient Elution) Diluent->HPLC Inject 10uL Column Column: C18 End-Capped HPLC->Column Separation Detect Detection: UV @ 210 nm Column->Detect Elution Data Data Analysis: Integrate Main Peak Detect->Data Signal

Caption: Operational workflow emphasizing fresh sample preparation to prevent hydrolysis.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see small peaks appearing at the retention time of the alcohol degradation product, check your autosampler temperature. Keep it at 4°C to inhibit hydrolysis during the queue.

  • Baseline Drift: At 210 nm, the baseline is very sensitive to mobile phase quality. Use "HPLC Grade" or "Gradient Grade" Acetonitrile. Ensure the Phosphate buffer is filtered through a 0.22 µm membrane.

  • Peak Tailing: If the 4-methylpiperidine impurity peak tails significantly, increase the buffer concentration to 50 mM to suppress silanol interactions, or switch to a column with "Polar Embedded" technology (e.g., Waters SymmetryShield).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[3] Link

  • PubChem. (n.d.).[4] 4-Methylpiperidine (Compound Summary). National Library of Medicine. (Source for pKa and basicity data). Link

  • Dolan, J. (2010). A Guide to HPLC Method Development. LCGC North America. (Reference for low-UV detection strategies). Link

Sources

Comparative

Comparative Guide: Reactivity of 2-Bromo vs. 2-Chloro Butanoyl Piperidine Derivatives

Executive Summary: The Warhead Trade-Off In the design of covalent probes and targeted covalent inhibitors (TCIs), the choice between an -bromo and -chloro amide is rarely arbitrary. It is a calculated decision balancing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead Trade-Off

In the design of covalent probes and targeted covalent inhibitors (TCIs), the choice between an


-bromo and 

-chloro amide is rarely arbitrary. It is a calculated decision balancing electrophilic potency against proteomic selectivity .

For the specific scaffold of 1-(piperidin-1-yl)butan-1-one , the presence of an ethyl group at the


-position creates a secondary electrophilic center. This steric hindrance fundamentally alters the reactivity landscape compared to standard acetamides.
  • The 2-Bromo Derivative: High-reactivity "hot" warhead. Best employed when targeting low-nucleophilicity cysteines or when the steric penalty of the ethyl group renders the chloride too sluggish.

  • The 2-Chloro Derivative: The "Gold Standard" for selectivity. It requires a highly favorable non-covalent binding geometry to react, minimizing off-target alkylation.

Mechanistic Foundation[1][2]

To understand the performance difference, we must look at the transition state energetics of the nucleophilic substitution (


) reaction between the warhead and a biological nucleophile (typically a Cysteine thiol).
The Reaction Pathway

The reaction proceeds via a concerted backside attack. The piperidine amide acts as an electron-withdrawing group (EWG), activating the


-carbon.

SN2_Mechanism cluster_legend Key Factors Nu Nucleophile (Cys-SH) TS Transition State [Nu---C---X]‡ Nu->TS Attack (k_inact) Substrate Substrate (2-Halo-Butanoyl Piperidine) Substrate->TS Product Alkylated Product (Thioether) TS->Product Bond Formation LG Leaving Group (X-) TS->LG Bond Breaking Factor1 C-Br Bond: Weaker (Fast) Factor2 C-Cl Bond: Stronger (Slow)

Figure 1: General


 reaction pathway for 

-haloamides.
Physical Properties & Kinetics Data

The rate difference is driven by the leaving group ability and bond strength. The C-Br bond is significantly longer and weaker than the C-Cl bond, lowering the activation energy (


) for the bromide.[1]

Table 1: Comparative Physical & Kinetic Properties

Property2-Chloro Derivative2-Bromo DerivativeImpact on Reactivity
Bond Length (C-X) ~1.77 Å~1.94 ÅLonger bond = weaker overlap, easier to break.
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molPrimary Driver: Br requires less energy to cleave.
Leaving Group pKa (HX) -7 (HCl)-9 (HBr)Br⁻ is a weaker base and better leaving group.
Relative Rate (

)
1 (Reference)~50–100x FasterBr is kinetically superior but less selective.
Steric Environment Secondary (

)
Secondary (

)
The ethyl group slows both compared to acetamides.

Expert Insight: The "Butanoyl" factor is critical here. In simple acetamides (primary halides), bromides are often too reactive, causing toxicity. However, in butanoyl derivatives, the


-ethyl group adds steric bulk, slowing the reaction. Consequently, the 2-Bromo  variant often becomes necessary to achieve relevant potency on this specific secondary carbon scaffold.

Experimental Protocols

As a scientist, you must validate these reactivity differences in your specific biological context. Below are self-validating protocols for synthesis and kinetic testing.

Synthesis of Derivatives

Note: These compounds are lachrymators. Handle in a fume hood.

General Procedure:

  • Reagents: Dissolve Piperidine (1.0 equiv) and Triethylamine (1.2 equiv) in Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add 2-bromo- or 2-chlorobutyryl chloride (1.0 equiv).

  • Workup: Stir 2h. Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.

  • Validation:

    • 2-Cl:

      
      C NMR shift of 
      
      
      
      -carbon ~50-55 ppm.
    • 2-Br:

      
      C NMR shift of 
      
      
      
      -carbon ~40-45 ppm (Upfield shift due to Heavy Atom Effect).
Protocol: NMR-Based Thiol Reactivity Assay

This assay measures the intrinsic reactivity (


) of the warhead against a model nucleophile (Glutathione or N-acetylcysteine).

Materials:

  • Substrate (2-Br and 2-Cl derivatives)[2]

  • Nucleophile: N-acetylcysteine methyl ester (NAC-Me)

  • Internal Standard: 1,3,5-trimethoxybenzene

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) /

    
    -DMSO mixture.
    

Workflow:

  • Preparation: Prepare a 20 mM solution of substrate and internal standard in

    
    -DMSO.
    
  • Initiation: Add NAC-Me (200 mM in buffer) to the NMR tube (Pseudo-first-order conditions: [Thiol] >> [Substrate]).

  • Monitoring: Acquire

    
    H NMR spectra every 5 minutes for 2 hours.
    
  • Data Analysis: Track the disappearance of the

    
    -proton signal (triplet/multiplet).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Result: The 2-Bromo derivative should show a half-life (


) of minutes to hours, while the 2-Chloro derivative may show a 

of hours to days, depending on the steric bulk of the piperidine ring.

Decision Framework: Selection Logic

When should you use the Bromo vs. the Chloro derivative in a drug discovery campaign? Use this logic flow.

Warhead_Selection Start Target Cysteine Identified Q1 Is the Cysteine highly nucleophilic (low pKa)? Start->Q1 Branch_HighNuc Yes (High Reactivity) Q1->Branch_HighNuc Yes Branch_LowNuc No (Sluggish/Buried) Q1->Branch_LowNuc No Select_Cl Select 2-Chloro Derivative (Prioritize Selectivity) Branch_HighNuc->Select_Cl Avoid over-alkylation Q2 Is the binding pocket sterically restricted? Branch_LowNuc->Q2 Select_Br Select 2-Bromo Derivative (Prioritize Potency) Q2->Select_Br Yes (Need reach/speed) Q2->Select_Br No (Need intrinsic reactivity) Warning Warning: Check Metabolic Stability (Glutathione Conjugation) Select_Cl->Warning Select_Br->Warning

Figure 2: Decision tree for warhead selection based on target environment.

Stability & Storage
  • 2-Chloro: Highly stable. Can be stored at room temperature for months. Resistant to hydrolysis in aqueous buffers.

  • 2-Bromo: Prone to degradation. Light sensitive (homolytic cleavage) and susceptible to hydrolysis. Store at -20°C in the dark.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard reference for kinetics and leaving group pKa values).
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • NIST Chemistry WebBook. "Bond Dissociation Energies." (Source for C-Cl vs C-Br bond energy data). Link

Sources

Validation

The Carbon Skeleton Key: A Comparative Guide to Synthetic Structure Validation via 13C NMR

Executive Summary: The Cost of Ambiguity In drug development and complex synthesis, "close enough" is a failure state. While Proton ( H) NMR is the workhorse of daily monitoring, it suffers from a critical blind spot: it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Ambiguity

In drug development and complex synthesis, "close enough" is a failure state. While Proton (


H) NMR is the workhorse of daily monitoring, it suffers from a critical blind spot: it infers the carbon backbone indirectly through attached protons. This leaves room for catastrophic errors—specifically regarding quaternary carbons, regioisomers, and solvent peaks masking key signals.

This guide validates the


C NMR methodology  as the definitive "skeleton key" for structural confirmation. We compare its efficacy against standard alternatives (

H NMR, Mass Spectrometry) and provide a self-validating protocol to ensure your synthetic target is chemically authentic.

Comparative Analysis: C NMR vs. Alternatives

The following table objectively compares


C NMR against the primary alternatives used in synthetic validation.
Feature

C NMR (The Skeleton Key)

H NMR (The Standard)
Mass Spectrometry (HRMS) X-Ray Crystallography
Primary Insight Direct observation of carbon backbone connectivity.Indirect inference via H-environment.Molecular formula & mass.[1]Absolute 3D spatial arrangement.
Resolution Superior: 0–220 ppm range; sharp singlets (decoupled).Moderate: 0–12 ppm; often crowded/overlapping.N/A (Mass resolution is high, structural low).Ultimate: Atomic resolution.
Quaternary Carbons Visible: Distinct peaks (though lower intensity).Invisible: Must be inferred from gaps in coupling.Invisible.Visible.
Sample Req. High (~10–50 mg preferred).[2]Low (<1 mg).Trace (<0.1 mg).Single Crystal (often hard to grow).
Time Profile Slow (15 min – 10 hrs).Fast (1 – 5 min).Fast (<5 min).Slow (Days/Weeks).
Isomer ID Excellent: Distinguishes regioisomers clearly.Poor: Isomers often have identical overlapping multiplets.Poor: Isomers have identical mass.Excellent.
The "Application Scientist" Verdict

While HRMS confirms you made the molecule (mass), and


H NMR confirms the periphery (protons), only 

C NMR confirms the core connectivity in solution state without the prerequisite of growing a single crystal.

Technical Deep Dive: Causality & Mechanism

Why C is the Definitive Validation Tool

The superiority of


C NMR in validation stems from Chemical Shift Anisotropy  and the lack of homonuclear coupling.
  • Spectral Width: Carbon resonances span ~220 ppm, compared to ~12 ppm for protons.[3] This 20x expansion virtually eliminates signal overlap, meaning one peak = one carbon (in decoupled spectra).

  • Direct Detection: You are observing the atom that forms the bond, not a reporter atom (H) three bonds away.

  • The Sensitivity Trade-off:

    
    C has a natural abundance of 1.1% and a gyromagnetic ratio (
    
    
    
    ) 1/4 that of
    
    
    H.[4] This results in a sensitivity ~1/5700th of proton NMR.[4]
    • Implication: We must use Proton Decoupling (condensing multiplets into singlets) and NOE Enhancement (boosting signal intensity) to make routine acquisition feasible.

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for validating a new synthetic entity (NSE).

ValidationWorkflow Start Crude Synthetic Product H_NMR 1H NMR Screening (Check Purity/Solvent) Start->H_NMR MassSpec HRMS (Confirm Formula) Start->MassSpec Decision1 Mass & H-Integrals Match? H_NMR->Decision1 MassSpec->Decision1 C13_Std 13C NMR (Broadband Decoupled) Count Carbon Peaks Decision1->C13_Std Yes Fail Re-Synthesize / Purify Decision1->Fail No Ambiguity Ambiguity? (e.g., CH vs CH3 overlap) C13_Std->Ambiguity DEPT DEPT-135 Experiment (Phase Editing) Ambiguity->DEPT Overlaps/Unknowns Final Structure Validated Ambiguity->Final Clear Spectrum DEPT->Final

Figure 1: The logical workflow for structural validation. Note that


C NMR is the critical gateway after initial screening.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we do not simply "run a scan."[2] We employ specific protocols designed to eliminate false positives.

Protocol A: The "Carbon Count" (Standard Broadband Decoupled)

Objective: Confirm the exact number of unique carbon environments. The Trap: Quaternary carbons (carbonyls, nitriles) have long relaxation times (


) and no NOE enhancement, often making them disappear if parameters are rushed.

Step-by-Step:

  • Concentration: Dissolve 20–50 mg of compound in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). High concentration is critical.
  • Pulse Sequence: zgpg30 (Bruker) or equivalent.

    • Pulse Angle: 30° (allows faster repetition than 90°).

    • Acquisition Time (

      
      ): ~1.0 sec (truncated FID is acceptable for 1D).
      
    • Relaxation Delay (

      
      ):Set to 2.0 - 3.0 seconds. 
      
      • Why? Standard defaults (0.5s) often saturate quaternary carbons, making them invisible. Increasing

        
         ensures carbonyls appear.
        
  • Decoupling: WALTZ-16 composite pulse decoupling during acquisition.

  • Scans (

    
    ):  Minimum 512 (approx 15-20 mins).
    
  • Validation Check: Count the peaks. Does Peak Count = Formula Carbon Count?

    • If Count < Formula: You have symmetry or missing quaternary carbons (increase

      
      ).
      
    • If Count > Formula: You have impurities or rotamers.

Protocol B: The "Phase Editor" (DEPT-135)

Objective: Distinguish CH, CH


, and CH

groups to resolve regioisomers. Mechanism: Uses polarization transfer from H to C. Sensitivity is higher than standard

C.[5]

Step-by-Step:

  • Pulse Sequence: dept135.

  • Parameters:

    • 
      -coupling constant (
      
      
      
      ): Set to 145 Hz (average for aliphatic).
    • Read Pulse: 135°.[5][6]

  • Interpretation (The Logic):

    • Up (Positive): CH and CH

      
      .
      
    • Down (Negative): CH

      
      .
      
    • Invisible: Quaternary Carbons (C

      
      ).
      
Visualization: DEPT Signal Logic

This diagram visualizes how DEPT-135 filters signals, acting as a "truth serum" for the carbon types.

DEPT_Logic Input Carbon Resonances CH3 Methyl (CH3) Input->CH3 CH2 Methylene (CH2) Input->CH2 CH Methine (CH) Input->CH Cq Quaternary (C) Input->Cq DEPT_Op DEPT-135 Pulse Sequence CH3->DEPT_Op CH2->DEPT_Op CH->DEPT_Op Cq->DEPT_Op Pos Positive Signal (+) (Phased Up) DEPT_Op->Pos CH3 & CH Neg Negative Signal (-) (Phased Down) DEPT_Op->Neg CH2 Null Null Signal (0) (Invisible) DEPT_Op->Null Cq

Figure 2: Signal phasing in DEPT-135. Note that Quaternary carbons are filtered out, requiring a standard


C scan for a complete picture.

Advanced Validation: Quantitative C (qNMR)

Standard


C NMR is not quantitative  due to the Nuclear Overhauser Effect (NOE), which enhances protonated carbons (CH/CH

) more than non-protonated ones.[7] If you need to validate the ratio of isomers or purity, you must use Inverse Gated Decoupling .
Protocol C: Quantitative Inverse Gated
  • Pulse Sequence: zgig (Inverse Gated).

    • Logic: Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (clean singlets).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest carbon (usually 10–60 seconds).
    • Hack: Add 0.05 M Cr(acac)

      
       (relaxation agent) to reduce 
      
      
      
      and speed up acquisition.
  • Result: Peak Area is directly proportional to the number of Carbon atoms.

References

  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Chapter 4: Carbon-13 NMR Spectroscopy). Link

  • Journal of Organic Chemistry. (2023). Guidelines for Characterization of Organic Compounds. American Chemical Society.[8] (Requires

    
    C for all new compounds). Link
    
  • BenchChem. (2025).[2] Quantitative

    
    C NMR Spectroscopy for Structural Elucidation. Application Notes. Link
    
  • University of Ottawa NMR Facility. (2008). APT vs DEPT-135 Comparison. Blog. Link

  • Magritek. (2018). The APT Experiment vs DEPT. Link

Sources

Comparative

Elemental Analysis Standards for 1-(2-Bromobutanoyl)-4-methylpiperidine: A Method Development Guide

Executive Summary 1-(2-Bromobutanoyl)-4-methylpiperidine (C₁₀H₁₈BrNO) is a specialized halogenated amide intermediate, often used in the synthesis of pharmaceutical agents (e.g., thrombin inhibitors).[1] Unlike simple or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine (C₁₀H₁₈BrNO) is a specialized halogenated amide intermediate, often used in the synthesis of pharmaceutical agents (e.g., thrombin inhibitors).[1] Unlike simple organic compounds, its analysis via Combustion Elemental Analysis (CHNS) presents a specific "Halogen Challenge." The release of bromine gases (


, 

) during combustion can poison standard reduction catalysts and interfere with Nitrogen detection, leading to data drift.

This guide compares the performance of Universal Calibration Standards (Acetanilide) against Matrix-Matched Halogenated Standards (p-Bromobenzoic Acid) to determine the optimal protocol for validating this compound.

Part 1: Analyte Profile & Theoretical Baseline

Before selecting a standard, the theoretical composition of the target analyte must be established to define acceptance criteria.

Compound: 1-(2-Bromobutanoyl)-4-methylpiperidine Formula: C₁₀H₁₈BrNO Molecular Weight: 248.16 g/mol Physical State: Viscous liquid or low-melting solid (handling requires encapsulation).

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Tolerance (±0.4%)
Carbon 1012.011120.1148.40% 48.00 – 48.80%
Hydrogen 181.00818.147.31% 6.91 – 7.71%
Nitrogen 114.00714.015.64% 5.24 – 6.04%
Bromine 179.90479.9032.20% Typically not analyzed in CHN mode
Oxygen 115.99916.006.45% Calculated by difference

Critical Insight: The high Bromine content (32.2%) means that for every 2 mg sample, ~0.64 mg of reactive Bromine gas is generated. Without specific trapping, this will rapidly degrade the accuracy of the Nitrogen measurement.

Part 2: Comparison of Calibration Standards

There is no commercial "Certified Reference Material" (CRM) specifically for 1-(2-Bromobutanoyl)-4-methylpiperidine. Therefore, you must choose a surrogate standard to calibrate the detector response (K-factor).

Option A: Acetanilide (The Universal Standard)
  • Structure:

    
    
    
  • Role: Primary K-factor calibration for C, H, and N.

  • Pros: High purity (>99.9%), stable, non-hygroscopic, excellent combustion kinetics.

  • Cons: Lacks Halogens. Calibrating with Acetanilide assumes your combustion tube's "Silver Trap" is 100% efficient. It does not stress-test the system's ability to remove Bromine.

  • Verdict: Essential for Calibration , but insufficient for Method Validation of brominated compounds.

Option B: p-Bromobenzoic Acid (The Matrix-Matched Validator)
  • Structure:

    
     (Br content: ~39.7%)
    
  • Role: Quality Control (QC) Check / Secondary Standard.

  • Pros: Contains Bromine at a level similar to the analyte (39% vs 32%).

  • Mechanism: If the Silver wool in your reactor is spent/saturated, the Bromine from this standard will break through and cause the Nitrogen value to be high (due to isobaric interference or detector overlap).

  • Verdict: Required for QC. Run this before your analyte to verify the reactor is scrubbing Bromine effectively.

Option C: Sulfanilamide
  • Structure:

    
    
    
  • Role: CHNS Calibration.

  • Verdict: Not Recommended unless measuring Sulfur.[2] The presence of Sulfur adds unnecessary complexity (requires

    
     or specific columns) and does not mimic the Bromine interference.
    
Summary Comparison Table
FeatureAcetanilide p-Bromobenzoic Acid 1-(2-Bromobutanoyl)-... (Analyte)
Primary Use Detector Calibration (K-factors)Trap Efficiency Validation (QC)Target Sample
Halogen Content 0%~40% (High Stress)32% (High Stress)
Combustion Type Clean, fastAcidic, ash-formingVolatile amide, potential char
Risk Factor LowMedium (Trap saturation)High (Volatility + Trap saturation)

Part 3: Experimental Protocol (Self-Validating System)

To analyze 1-(2-Bromobutanoyl)-4-methylpiperidine accurately, you must build a "Self-Validating" combustion system that proves Bromine is being removed before it reaches the detector.

Step 1: Reactor Configuration (The Silver Trap)

Standard combustion tubes (Copper/Copper Oxide) will fail. You must modify the packing:

  • Combustion Zone: Chromium Oxide (

    
    ) or Tungsten Oxide (
    
    
    
    ) to facilitate flash combustion.
  • Halogen Scrubber (Critical): Insert a 30–50mm plug of Silver Wool (Ag) at the outlet of the combustion zone (maintained at ~850°C).

    • Mechanism:

      
      
      
    • Note: Silver wool has a finite capacity. It turns from shiny silver to dull gray/black when spent.

Step 2: Sample Encapsulation

Since the analyte is a piperidine derivative (likely liquid/oil), avoid open vessels.

  • Use: Tin Capsules for liquids (hermetically sealed with a cold-weld crimper).

  • Avoid: Silver capsules (unless analyzing Oxygen specifically), as Tin provides a strong exothermic flash (

    
    ) needed to break the amide bond.
    
Step 3: The "Sandwich" Validation Workflow

Do not just run the sample. Use this sequence to validate the data integrity:

  • Run 1-3: Bypass (Conditioning).

  • Run 4-6: Acetanilide (Calibrate K-factors). Acceptance: C/H/N within 0.1% theoretical.

  • Run 7-8: p-Bromobenzoic Acid (QC Check).

    • Pass Criteria: C/H are accurate. Crucially , Nitrogen must be 0.00% (since the standard has no N).

    • Fail Mode: If N > 0.1%, Bromine is breaking through the trap and being misread as Nitrogen. Replace Silver Wool immediately.

  • Run 9-11: 1-(2-Bromobutanoyl)-4-methylpiperidine (Analyte).

  • Run 12: Acetanilide (Drift Check).

Part 4: Visualization of the Signal Pathway

The following diagram illustrates the critical role of the Silver Trap. If this node fails, the Bromine gas merges with the Nitrogen signal, falsifying the result.

CombustionLogic cluster_Trap CRITICAL CONTROL POINT Sample Analyte: 1-(2-Bromobutanoyl)-... (Contains C, H, N, Br) Combustion Combustion Reactor (950°C + O2 + Sn Flash) Sample->Combustion Gases Raw Gases: CO2, H2O, NOx, Br2 Combustion->Gases SilverTrap Silver Wool Trap (Ag + Br2 -> AgBr) Gases->SilverTrap Mix Reduction Reduction Tube (Cu: NOx -> N2) SilverTrap->Reduction CO2, H2O, NOx (Br Removed) Detector TCD Detector (Separates N2, CO2, H2O) SilverTrap->Detector FAILURE MODE: Br2 Breakthrough Reduction->Detector Clean N2, CO2, H2O

Figure 1: Analytical flow path. The "Silver Wool Trap" is the gatekeeper ensuring Bromine does not reach the detector as an interferent.

References

  • Thermo Fisher Scientific. (2021). Smart Notes: How to analyze halogenated compounds with the FlashSmart Elemental Analyzer. Retrieved from

  • Exeter Analytical. (2015). Determination of Carbon and Nitrogen in Particulates and Sediments (Method 440).[3] University of Maryland Center for Environmental Science. Retrieved from

  • Mettler Toledo. (2020). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing Guide. Retrieved from

  • PerkinElmer. (2010). The Elemental Analysis of Various Classes of Chemical Compounds Using the PE 2400 Series II CHNS/O Analyzer. Retrieved from

Sources

Validation

Bioactivity &amp; SAR Analysis: 4-Methylpiperidine vs. Unsubstituted Piperidine Scaffolds

Executive Summary: The "Magic Methyl" Effect In medicinal chemistry, the transition from an unsubstituted piperidine to a 4-methylpiperidine scaffold is rarely a trivial modification. It represents a strategic exploitati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect

In medicinal chemistry, the transition from an unsubstituted piperidine to a 4-methylpiperidine scaffold is rarely a trivial modification. It represents a strategic exploitation of the "Methyl Effect," often resulting in profound changes in potency, selectivity, and metabolic stability.

While the unsubstituted piperidine ring is a flexible pharmacophore capable of adopting multiple chair and boat conformations, the introduction of a methyl group at the C4 position acts as a conformational anchor . By energetically favoring the equatorial position (A-value ~1.7 kcal/mol), the 4-methyl group restricts the piperidine ring into a specific chair conformation. This "pre-organization" reduces the entropic penalty of binding to a receptor target, frequently leading to significant boosts in affinity (up to 10-100 fold) compared to the unsubstituted analog.

This guide analyzes the bioactivity differences across three distinct domains: Sigma-1 Receptor (σ1R) modulation , Opioid Receptor antagonism , and Peptide Synthesis efficiency .

Physicochemical & Structural Basis

The bioactivity divergence stems from fundamental structural shifts.

FeatureUnsubstituted Piperidine4-MethylpiperidineImpact on Bioactivity
Conformational Freedom High (Ring inversion active)Restricted (Locked Chair)Higher Potency: Ligand is "frozen" in bioactive shape.
Lipophilicity (cLogP) ~0.8~1.3Better Permeability: Increased BBB penetration for CNS targets.
Steric Bulk MinimalSignificant at C4Selectivity: Can clash with off-target pockets or fill hydrophobic voids in the target.
Basicity (pKa) ~11.1~10.8Solubility/Binding: Slight reduction in basicity affects salt bridge strength.
Mechanism of Action: The Conformational Lock

The following diagram illustrates how 4-methylation reduces the conformational ensemble, favoring the bioactive state.

MethylEffect Unsub Unsubstituted Piperidine (High Entropy) Equilibrium Rapid Ring Inversion (Multiple Conformers) Unsub->Equilibrium Dynamic Binding Receptor Binding Event Equilibrium->Binding High Entropic Penalty (Must freeze to bind) Me_Sub 4-Methylpiperidine (Low Entropy) Locked Locked Chair Conformation (Methyl Equatorial) Me_Sub->Locked Steric Anchor Locked->Binding Low Entropic Penalty (Pre-organized)

Figure 1: The "Conformational Lock" mechanism. The 4-methyl group minimizes the entropy loss during binding by pre-organizing the ligand.

Comparative Bioactivity Analysis

Case Study A: Sigma-1 Receptor (σ1R) Ligands

Research into N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives highlights the drastic potency shift driven by C4-methylation.

  • The Challenge: Developing selective radioligands for σ1R imaging (PET) that avoid σ2R cross-reactivity.

  • The Comparison:

    • Unsubstituted Piperidine: Moderate affinity, poor selectivity.

    • 4-Methylpiperidine (Compound 31): The methyl group fills a specific hydrophobic sub-pocket in the σ1R binding site.

  • Data Summary:

Scaffold Variationσ1R Affinity (

)
σ2R Affinity (

)
Selectivity Ratio (σ2/σ1)
Unsubstituted 4.8 nM116 nM24x
4-Methylpiperidine 0.030 nM 17.9 nM597x
3,3-Dimethyl 0.35 nM238 nM680x

Insight: The 4-methyl derivative (Compound 31) achieved a 160-fold increase in potency over the unsubstituted analog. The methyl group is critical for optimizing van der Waals contacts within the σ1R ligand-binding domain [1].

Case Study B: -Opioid Receptor Antagonists

In the development of tetrahydroisoquinoline-based opioid antagonists, the "Magic Methyl" effect was employed to refine potency.

  • Experimental Observation: Starting from a potent antagonist (Compound 19), SAR studies introduced a methyl group at the piperidine C4 position.[1]

  • Result: The 4-methylated analog (Compound 20) exhibited an 18-fold increase in affinity for the

    
    -opioid receptor compared to the unsubstituted parent.[1]
    
  • Mechanistic Driver: The methyl group likely forces the piperidine ring into a specific twist-boat or chair form that aligns the nitrogen lone pair perfectly with the receptor's aspartate residue [2].

Non-Pharma Application: Fmoc Removal Reagent

Beyond drug scaffolds, 4-methylpiperidine is a superior reagent in Solid Phase Peptide Synthesis (SPPS).

  • Context: Piperidine is a controlled substance in many jurisdictions (precursor for illicit synthesis). 4-Methylpiperidine is a non-regulated alternative.

  • Performance:

    • Reaction Kinetics: 4-Methylpiperidine (pKa 10.8) is slightly less basic than piperidine (pKa 11.1) but sufficiently basic to drive the

      
      -elimination of the Fmoc group.
      
    • Yield: Comparative synthesis of the peptide RRWQWRMKKLG showed identical purity (>99%) and yield between 20% piperidine and 20% 4-methylpiperidine.

  • Recommendation: For operational simplicity and regulatory compliance, 4-methylpiperidine is the preferred reagent [5].

Experimental Protocols

Protocol A: Radioligand Binding Assay (Sigma Receptors)

To validate the affinity differences described in Case Study A.

Materials:

  • Membrane preparations: Guinea pig brain (enriched in σ1R) or Rat liver (enriched in σ2R).

  • Radioligand: pentazocine (for σ1) and [³H]DTG (for σ2).

  • Test Compounds: 4-methylpiperidine analogs vs. unsubstituted controls (dissolved in DMSO).

Workflow:

BindingAssay Step1 Preparation Homogenize tissue in 50mM Tris-HCl (pH 7.4) Step2 Incubation Mix Membrane (500µg) + [3H]Ligand (3nM) + Test Compound 120 min @ 25°C Step1->Step2 Step3 Termination Rapid filtration through GF/B glass fiber filters Step2->Step3 Step4 Washing 3x Wash with ice-cold Tris buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 Analysis Calculate IC50 -> Convert to Ki (Cheng-Prusoff) Step5->Step6

Figure 2: Standard Radioligand Binding Assay Workflow for determining Ki values.

Critical Step: Non-specific binding must be defined using 10 µM Haloperidol. The


 is calculated using the Cheng-Prusoff equation: 

.
Protocol B: Synthesis of 4-Methylpiperidine Derivatives (General Alkylation)

To synthesize the variable scaffold for testing.

  • Reagents: 4-methylpiperidine (1.0 eq), Alkyl halide (e.g., phenoxyalkyl bromide, 1.1 eq),

    
     (3.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve 4-methylpiperidine in ACN.

    • Add

      
       and KI.
      
    • Add alkyl halide dropwise at 0°C.

    • Reflux for 12–24 hours (monitor via TLC/LC-MS).

    • Filter inorganic salts, concentrate filtrate.

    • Purify via column chromatography (Hexane/EtOAc).

References

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Source: Journal of Medicinal Chemistry (2005) [2]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Source: Pharmaceuticals (Basel) (2023)

  • Tuning the conformational behavior of 4-methylpiperidine analogues by fluorine substitutions. Source: Chemistry - A European Journal (2020)

  • Novel piperidine derivatives.[3][4][5][6][7] Synthesis and anti-acetylcholinesterase activity. Source: Chemical & Pharmaceutical Bulletin (1991) [3]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. Source: Protein & Peptide Letters (2010)

Sources

Comparative

Comparative Guide: Reference Standard Strategies for 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary: The Criticality of the Alpha-Bromo Amide 1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2) represents a specific class of Critical Process Intermediates (CPI) used in the synthesis of piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Alpha-Bromo Amide

1-(2-Bromobutanoyl)-4-methylpiperidine (CAS: 1119452-32-2) represents a specific class of Critical Process Intermediates (CPI) used in the synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs).[1] Structurally, it combines a lipophilic 4-methylpiperidine ring with a reactive


-bromoacyl tail.[1]

In drug development, this molecule acts as an electrophilic building block —often serving as the alkylating agent to attach a piperidine moiety to a larger scaffold (e.g., in kinase inhibitors or local anesthetic analogs).[1]

The Quality Control Challenge: Because it contains a reactive Carbon-Bromine (C-Br) bond adjacent to a carbonyl, this compound is prone to:

  • Hydrolysis: Converting to the

    
    -hydroxy impurity.[1]
    
  • Elimination: Forming the

    
    -unsaturated analog (crotonyl derivative).
    
  • Genotoxicity: As an alkylating agent, it falls under ICH M7 guidelines as a Potentially Genotoxic Impurity (PGI).[1]

This guide compares the three strategies for sourcing reference standards for this molecule and provides a validated protocol for qualifying an In-House Working Standard , the most cost-effective solution for long-term manufacturing.

Comparative Analysis: Sourcing Strategies

For a non-pharmacopeial intermediate like 1-(2-Bromobutanoyl)-4-methylpiperidine, researchers face a "Buy vs. Make" dilemma.[1]

Table 1: Reference Standard Source Comparison
FeatureOption A: Commercial CRM (Certified Reference Material)Option B: In-House Working Standard (Recommended for Routine QC)Option C: Research Grade Reagent (Catalog Chemical)
Primary Source Specialized vendors (e.g., LGC, TRC, SynThink).[1]Synthesized/Purified from process stream in-house.[1]General vendors (e.g., Sigma, Enamine).[1]
Traceability High (ISO 17034 accredited).Traceable to Option A or qualified via qNMR .Low (Batch-to-batch variability).[1]
Data Package Full COA (H-NMR, C-NMR, MS, HPLC, TGA, ROI).[1]Custom COA generated by your QC team.Basic purity (GC/HPLC area %).
Cost High ($500 - $1,500 / 100 mg).[1]Low (Labor + Analysis cost).Low ($50 - $200 / gram).[1]
Potency Assignment Quantitative (Assigned purity w/ uncertainty).Mass Balance (100% - Impurities).[1]Area % (Not true potency).
Best Use Case Method Validation, Toxicology Studies.Routine Release Testing, IPC Monitoring.Early R&D, Synthesis screening.[1]
Decision Matrix: When to Upgrade?
  • Use Option C only for initial reaction scouting.

  • Use Option A to validate your analytical method (ICH Q2) or if the molecule is a defined PGI in the final drug product.[1]

  • Use Option B for daily batch release. The protocol below describes how to elevate Option C or a process sample into Option B.

Technical Deep Dive: Qualification of an In-House Standard

To use 1-(2-Bromobutanoyl)-4-methylpiperidine as a quantitative standard without buying a CRM, you must perform a Full Characterization & Potency Assignment .[1]

The "Mass Balance" Approach

Regulatory bodies (FDA/EMA) accept the Mass Balance approach for working standards where a pharmacopeial standard does not exist.[1]


[1]

(Note: This molecule is typically a free base or HCl salt.[1] Ensure salt correction is applied if necessary.)

Validated Characterization Workflow
Step 1: Structural Confirmation (Identity)[1]
  • 1H-NMR (400 MHz, CDCl3):

    • Look for the doublet/multiplet at ~0.9 ppm (methyl group on piperidine).[1]

    • Identify the triplet at ~1.0 ppm (terminal methyl of butanoyl chain).[1]

    • Critical Signal: The triplet/dd at ~4.2-4.5 ppm corresponding to the

      
      -proton (
      
      
      
      -Br).[1] Shift changes here indicate hydrolysis.[1]
  • Mass Spectrometry (LC-MS/ESI):

    • Parent ion

      
       expected at m/z ~248/250  (1:1 isotopic ratio due to Bromine).[1]
      
Step 2: Purity Assessment (The "Subtractables")

You must quantify everything that is not the target molecule.[1]

  • A. Organic Impurities (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Wavelength: 210 nm (Amide absorption).[1]

    • Run Time: >3x retention time of main peak to detect late-eluting dimers.

  • B. Volatile Impurities (HS-GC or TGA):

    • Residual solvents (DCM, THF) from synthesis.[1]

    • Limit: Must be quantified (e.g., 0.5% w/w).

  • C. Inorganic Impurities (ROI):

    • Residue on Ignition (Sulfated Ash).

    • Limit: Typically <0.1%.

Step 3: qNMR (The Gold Standard Alternative)

If "Mass Balance" is too complex due to hygroscopicity, use Quantitative NMR (qNMR) .[1]

  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST).[1]

  • Method: Co-dissolve sample and internal standard. Compare integration of the

    
    -proton signal against the internal standard signal.
    

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for establishing a qualified reference standard for this intermediate.

ReferenceStandardWorkflow Start Need Reference Standard for 1-(2-Bromobutanoyl)-4-methylpiperidine Decision Is this for Regulatory Filing or Toxicology? Start->Decision BuyCRM Purchase Certified Reference Material (LGC / TRC / SynThink) Decision->BuyCRM Yes (High Risk) MakeInHouse Synthesize/Purify In-House (Candidate Material) Decision->MakeInHouse No (Routine QC) FinalStd Qualified Working Standard (Valid for 12 Months) BuyCRM->FinalStd Use as Primary to qualify Secondary Characterization Full Characterization Protocol MakeInHouse->Characterization Tests 1. Identity: 1H-NMR, MS, IR 2. Purity: HPLC (Area %) 3. Volatiles: TGA / GC-HS 4. Inorganics: ROI Characterization->Tests CalcPotency Calculate Potency (Mass Balance) P = 100% - (Org + Vol + Inorg) Tests->CalcPotency CalcPotency->FinalStd

Figure 1: Decision logic and qualification workflow for establishing a compliant reference standard.

Stability & Storage (Crucial for Alpha-Bromo Amides)

Due to the reactive nature of the 2-bromobutanoyl moiety, standard handling is critical to prevent degradation.[1]

  • Hygroscopicity: The amide can absorb moisture, leading to hydrolysis of the C-Br bond to form the alcohol impurity.[1]

    • Requirement: Store in a desiccator or under Argon/Nitrogen.[1]

  • Temperature:

    • Recommended:-20°C .

    • Avoid: Repeated freeze-thaw cycles.[1] Aliquot the standard into single-use vials (e.g., 10 mg each) upon initial qualification.

    • Set initial validity to 6 months .

    • Re-qualify by running an HPLC check against a fresh commercial standard or by re-assessing Purity Area %.

References

  • ICH Q7 : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Laboratory Controls - Reference Standards). Link

  • ICH Q2(R2) : Validation of Analytical Procedures. (Provides methodology for specificity and linearity required to qualify standards). Link

  • USP <11> : USP Reference Standards. (General guidance on the use and establishment of reference standards). Link

  • FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • Simson Pharma : Gefitinib Impurity Profiling and Standards. (Context on piperidine/morpholine intermediates in kinase inhibitor synthesis). Link

  • T.R.C. : Toronto Research Chemicals - Piperidine Derivatives.[1] (Source for commercial CRM specifications). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary 1-(2-Bromobutanoyl)-4-methylpiperidine is a bifunctional intermediate containing a basic piperidine ring and an electrophilic -bromoamide moiety. This structural combination classifies it as a Halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromobutanoyl)-4-methylpiperidine is a bifunctional intermediate containing a basic piperidine ring and an electrophilic


-bromoamide moiety. This structural combination classifies it as a Halogenated Organic  waste with high alkylating potential.

Immediate Action Required:

  • Waste Stream: Segregate into Halogenated Organic Solvents/Solids .

  • Critical Incompatibility: Do NOT mix with strong oxidizers or strong bases (risk of exothermic hydrolysis or polymerization).

  • Spill Agent: Use Sodium Thiosulfate solution for neutralization of the alkylating functionality.[1]

Part 1: Hazard Identification & Technical Rationale

The "Why" Behind the Protocol

Effective disposal requires understanding the molecule's reactivity, not just its regulatory code. This compound presents a dual hazard profile:

  • Alkylating Potential (

    
    -Haloamide):  The carbon-bromine bond adjacent to the carbonyl group is highly electrophilic. It can react with biological nucleophiles (DNA/proteins), making it a potential mutagen and a severe skin/eye irritant (lachrymator).
    
  • Base Sensitivity: The piperidine core provides a basic handle, while the amide linkage is susceptible to hydrolysis. Mixing with strong acids or bases can generate heat or toxic byproducts (e.g., release of free piperidine derivatives).

Physical & Chemical Properties Table
PropertyValue/CharacteristicDisposal Implication
Chemical Class Halogenated AmideMust go to Halogenated waste stream (requires scrubbing during incineration).
Reactivity Electrophilic (Alkylator)Neutralize spills with nucleophiles (Thiosulfate) before cleaning.
Flash Point >100°C (Estimated)Likely Combustible (Class IIIB), not Flammable, but treat as organic fuel.
Corrosivity Irritant/CorrosiveRequires secondary containment; incompatible with some metal containers.
Physical State Liquid or Low-Melting SolidAbsorb liquids onto vermiculite; solids can be packed directly.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against halogenated alkylators during prolonged contact.

PPE TypeRecommendationTechnical Justification
Gloves (Splash) Nitrile (Double gloved) Sufficient for incidental splash protection. Change immediately upon contact.
Gloves (Spill/Handling) Laminate (Silver Shield®) or Viton Halogenated organics can permeate nitrile. Laminate offers >4hr breakthrough time.
Respiratory Fume Hood / N95 + OV Cartridge Low vapor pressure, but aerosols are potent lachrymators.
Eye Protection Chemical Goggles Face shield required if pouring >500mL. Safety glasses insufficient for lachrymators.

Part 3: Step-by-Step Disposal Protocol

Waste Segregation (The Golden Rule)
  • DO: Segregate this compound into the Halogenated Organic waste stream.

  • DO NOT: Mix with aqueous acidic waste (risk of precipitation/fumes) or non-halogenated solvents (increases disposal cost and complicates incineration).

Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans due to potential corrosion from hydrolysis byproducts (HBr).

  • Labeling: Mark clearly with the full chemical name.

    • Regulatory Code: If pure, label as "Non-RCRA Regulated Waste" (unless P/U listed in your specific jurisdiction). If mixed with solvents (e.g., DCM), use F002 (Spent Halogenated Solvents).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Pre-Disposal Stabilization (Optional but Recommended)

If the material is in a reaction mixture containing unreacted reagents:

  • Quench: Carefully quench any excess reactive reagents (e.g., acid chlorides or strong bases) before adding to the waste drum.

  • pH Check: Ensure the waste mixture is between pH 5-9 to prevent degradation of the drum material.

Decision Matrix (Visualization)

WasteDecision Start Waste: 1-(2-Bromobutanoyl)-4-methylpiperidine IsPure Is the waste Pure or in Mixture? Start->IsPure Pure Pure Compound IsPure->Pure Pure Mixture Reaction Mixture IsPure->Mixture Mixture HaloDrum DISPOSE: Halogenated Organic Drum (High BTU Incineration) Pure->HaloDrum Always Halogenated SolventCheck Does mixture contain >10% Halogenated Solvents? Mixture->SolventCheck SolventCheck->HaloDrum Yes (e.g., DCM, Chloroform) SolventCheck->HaloDrum No (But compound itself is halogenated) NonHaloDrum DISPOSE: Non-Halogenated Drum (Only if <1% Halogen content)

Caption: Logic flow for selecting the correct waste stream. Due to the bromine atom, this compound defaults to Halogenated Waste streams in almost all scenarios.

Part 4: Emergency Procedures (Spill Response)

Do not simply wipe up alkylating agents. You must chemically deactivate the electrophilic site to prevent exposure to downstream waste handlers.

The Thiosulfate Deactivation Method

Sodium thiosulfate acts as a soft nucleophile, attacking the


-carbon and displacing the bromide. This converts the toxic alkylator into a water-soluble, non-volatile Bunte salt.
  • Evacuate & PPE: Clear the immediate area. Don Silver Shield or double-nitrile gloves.

  • Contain: Dike the spill with vermiculite or absorbent pads.

  • Deactivate:

    • Prepare a 10% Sodium Thiosulfate aqueous solution.

    • Spray or gently pour over the spill. Allow to sit for 15-20 minutes.

    • Mechanism:[2][3][4]

      
      
      
  • Cleanup: Absorb the deactivated slurry with clay or vermiculite.

  • Disposal: Place used absorbent into a separate bag/container labeled "Debris contaminated with Halogenated Organics."

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Silver Shield Gloves + Goggles Assess->PPE Contain Contain with Vermiculite PPE->Contain Neutralize Apply 10% Sodium Thiosulfate (Wait 20 mins) Contain->Neutralize Collect Collect into Hazardous Waste Bag Neutralize->Collect

Caption: Operational workflow for neutralizing and cleaning up spills of alpha-bromoamides.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Link

  • University of Pennsylvania EHRS. "Nitrile Glove Chemical-Compatibility Reference." Upenn.edu. Link

  • National Institutes of Health (NIH).

    
    -Haloamides." PMC. Link
    
  • University of California, Berkeley. "Glove Selection Guide." Berkeley.edu. Link

  • Sigma-Aldrich. "Safety Data Sheet: 1-Methyl-4-piperidinol (Related Structure)." SigmaAldrich.com. Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(2-Bromobutanoyl)-4-methylpiperidine

Executive Summary & Compound Analysis 1-(2-Bromobutanoyl)-4-methylpiperidine is an -bromoamide.[1] In organic synthesis, this structural motif functions as a potent electrophile (alkylating agent). Unlike simple solvents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

1-(2-Bromobutanoyl)-4-methylpiperidine is an


-bromoamide.[1] In organic synthesis, this structural motif functions as a potent electrophile  (alkylating agent). Unlike simple solvents, the primary hazard here is not just flammability or acute toxicity, but cellular alkylation .

The


-carbon (bonded to the bromine) is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). Consequently, this compound must be handled as a potential sensitizer, lachrymator, and corrosive agent .

Critical Hazard Profile:

  • Skin/Eye: High risk of chemical burns and irreversible eye damage (H314/H318).

  • Sensitization: Potential for allergic contact dermatitis upon repeated exposure (H317).

  • Reactivity: Stable under normal conditions but reacts violently with strong nucleophiles and bases.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard "lab basics" are insufficient due to the permeation kinetics of halogenated alkylators.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®)

-Halo compounds can permeate thin nitrile rapidly. Double gloving provides a breakthrough buffer. Silver Shield is required for spill cleanup or prolonged handling (>15 mins).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vapors or aerosols from this compound can be lachrymatory. Goggles form a seal against vapor intrusion.
Respiratory Fume Hood (Primary) Face Velocity: 80-100 fpmEngineering controls are superior to respirators. If work must occur outside a hood (emergency only), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body Defense Lab Coat (High-Neck) + Chemical Apron Standard cotton coats absorb liquids. A chemical-resistant apron (Tyvek or rubber) prevents "soak-through" to the skin during splashes.

Operational Workflow & Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with emergency loops.

G start START: Handling Request risk_assess 1. Risk Assessment (Check Ventilation & Induction) start->risk_assess ppe_don 2. Don PPE (Double Nitrile + Goggles) risk_assess->ppe_don check_hood Hood Flow > 80 fpm? ppe_don->check_hood stop_work STOP WORK Contact Facilities check_hood->stop_work No handling 3. Synthesis/Transfer (Keep below 25°C, Inert Atm) check_hood->handling Yes spill_check Spill Event? handling->spill_check spill_response EMERGENCY RESPONSE 1. Evacuate Area 2. Don Silver Shield Gloves 3. Absorb with Vermiculite spill_check->spill_response Yes decon 4. Decontamination (Wipe surfaces with 10% Na2S2O3) spill_check->decon No waste 5. Waste Disposal (Halogenated Stream) spill_response->waste decon->waste

Figure 1: Operational workflow for handling


-bromoamides, emphasizing engineering control verification and spill response loops.

Step-by-Step Operational Protocol

Phase 1: Preparation (Pre-Work)
  • Engineering Check: Verify fume hood operation. The sash should be at the lowest working height to act as a physical shield.

  • Quench Solution Prep: Prepare a "Decon Solution" of 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Scientific Rationale: Thiosulfate is a soft nucleophile that rapidly displaces the bromine atom, converting the toxic alkylator into a non-toxic salt derivative.

  • Material Staging: Place all weighing boats, spatulas, and solvents inside the hood before opening the compound container.

Phase 2: Active Handling
  • Transfer: Avoid using metal spatulas if possible (potential for metal-catalyzed degradation). Use disposable plastic or glass.

  • Solubilization: If dissolving, add solvent slowly.

    
    -Halo amides can hydrolyze in moist air; keep containers under inert gas (Nitrogen/Argon) when possible.
    
  • Spill Prevention: Perform all transfers over a secondary containment tray (spill tray).

Phase 3: Decontamination & Doffing[2]
  • Surface Decon: Wipe down the balance area and hood surface with the Sodium Thiosulfate solution prepared in Phase 1. Wait 5 minutes, then wipe with water.

  • Doffing Sequence:

    • Remove outer gloves (dispose as hazardous waste).

    • Remove apron/coat.

    • Remove goggles.

    • Remove inner gloves (peel from inside out).

    • Wash hands immediately with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Disposal & Waste Management

Disposal must adhere to strict chemical segregation rules to prevent unexpected exothermic reactions in the waste drum.

Waste StreamClassificationInstructions
Primary Waste Halogenated Organic Collect in a dedicated container labeled "Halogenated Organics." DO NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases.
Solid Waste Hazardous Solid Contaminated gloves, paper towels, and weigh boats must be double-bagged and tagged as hazardous waste.
Rinsate Aqueous Toxic The first rinse of any glassware should be collected in the Halogenated waste container, not poured down the drain.

Emergency Response (Spills & Exposure)

  • Skin Contact: Immediate flush with water for 15 minutes .[2] Do not use neutralizing agents (acids/bases) on skin, as the heat of neutralization can worsen the burn.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological consult.

  • Spill Cleanup ( < 100 mL/g):

    • Evacuate the immediate area.

    • Don Silver Shield (Laminate) gloves.[3]

    • Cover spill with Vermiculite or Sand .

    • Scoop into a wide-mouth jar.

    • Wipe area with Sodium Thiosulfate solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Alpha-Bromoamides (Class Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromobutanoyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromobutanoyl)-4-methylpiperidine
© Copyright 2026 BenchChem. All Rights Reserved.